molecular formula C7H7N3O B1315266 7-Methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-10-5

7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1315266
CAS No.: 76006-10-5
M. Wt: 149.15 g/mol
InChI Key: OKNTXLHECGMQSA-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNTXLHECGMQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506259
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-10-5
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 76006-10-5) and its Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Comprehensive searches for specific experimental data on 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 76006-10-5) have revealed a significant gap in publicly available scientific literature. While the compound is listed by chemical suppliers, detailed peer-reviewed information regarding its synthesis, spectral characterization, and biological activity is not readily accessible. This guide, therefore, provides an in-depth overview of the core 1H-pyrazolo[3,4-c]pyridine scaffold, drawing upon authoritative research on its derivatives. This information will serve as a foundational resource for researchers and drug development professionals interested in this promising heterocyclic system.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Rising Star in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has been gaining considerable attention in the field of medicinal chemistry. Its structural resemblance to purine has made it an attractive scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties.

Derivatives of the broader pyrazolopyridine class, including the [3,4-b] and [4,3-c] isomers, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The growing interest in the [3,4-c] isomer, specifically, is driven by its potential in fragment-based drug discovery (FBDD), where its rigid structure and defined vector space for substituent placement are highly advantageous.

This guide will delve into the fundamental properties, synthetic strategies, and known biological relevance of the 1H-pyrazolo[3,4-c]pyridine scaffold, providing a solid framework for the investigation of specific derivatives like 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Physicochemical Properties of the Core Compound

While specific experimental data for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is not available, the following table summarizes its basic calculated and supplier-provided information.

PropertyValueSource
CAS Number 76006-10-5
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.-

Synthetic Strategies for the 1H-Pyrazolo[3,4-c]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold can be approached through several strategic disconnections, typically involving the construction of the pyrazole ring onto a pre-existing pyridine or vice versa.

Strategy 1: Annulation of a Pyrazole Ring onto a Pyridine Precursor

A common and effective method involves the use of substituted aminopyridines as starting materials. For instance, a substituted 3-aminopyridine can undergo cyclization with a suitable partner to form the fused pyrazole ring.

Illustrative Experimental Protocol (General)

A generalized protocol for the synthesis of a pyrazolo[3,4-c]pyridine derivative from a 2-chloro-3-aminopyridine is described below. This method highlights the key transformations involved.

  • Step 1: Diazotization of the Aminopyridine. The 2-chloro-3-aminopyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.

  • Step 2: Intramolecular Cyclization. The diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system. The specific conditions for this step, such as temperature and solvent, are crucial and depend on the substituents present on the pyridine ring.

G cluster_0 General Synthetic Pathway A Substituted 3-Aminopyridine B Diazonium Salt Intermediate A->B Diazotization (e.g., NaNO2, HCl) C 1H-Pyrazolo[3,4-c]pyridine Core B->C Intramolecular Cyclization

Caption: General workflow for pyrazole ring annulation.

Causality in Experimental Choices: The choice of a chloro-substituent at the 2-position of the starting pyridine can be strategic. It can serve as a handle for further functionalization via nucleophilic aromatic substitution reactions after the formation of the pyrazolo[3,4-c]pyridine core, allowing for the introduction of diverse chemical moieties.

Strategy 2: Functionalization of a Pre-formed Pyrazolo[3,4-c]pyridine Scaffold

Recent advancements have focused on the late-stage functionalization of the pyrazolo[3,4-c]pyridine core, which is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Illustrative Experimental Protocol (Vectorial Functionalization)

This approach allows for the selective introduction of substituents at various positions of the heterocyclic system.

  • Step 1: N-Protection. The nitrogen atoms of the pyrazole ring can be selectively protected to direct subsequent reactions. The choice of protecting group and reaction conditions can favor either N-1 or N-2 protection.

  • Step 2: C-H Activation/Functionalization. Specific positions on the ring can be targeted for functionalization. For example, C-3 can be borylated using iridium catalysis, followed by a Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups.

  • Step 3: Halogen-Dance and Cross-Coupling. Halogenated pyrazolo[3,4-c]pyridines are versatile intermediates. The halogen atom can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination to introduce amines at C-5.

  • Step 4: Deprotection. The final step involves the removal of the protecting groups to yield the desired functionalized 1H-pyrazolo[3,4-c]pyridine.

G cluster_1 Vectorial Functionalization Workflow Start 1H-Pyrazolo[3,4-c]pyridine N_Protected N-Protected Intermediate Start->N_Protected N-Protection C3_Functionalized C-3 Functionalized N_Protected->C3_Functionalized C-3 Borylation & Suzuki Coupling C5_Functionalized C-5 Functionalized C3_Functionalized->C5_Functionalized Buchwald-Hartwig Amination (if halogenated) Final_Product Multi-substituted Derivative C5_Functionalized->Final_Product Deprotection

Caption: Late-stage functionalization workflow.

Biological Activities and Therapeutic Potential of the 1H-Pyrazolo[3,4-c]pyridine Scaffold

As a privileged scaffold in drug discovery, pyrazolopyridine derivatives have been extensively investigated for their potential to modulate the activity of various biological targets.

Kinase Inhibition

A primary area of interest for pyrazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The pyrazolo[3,4-c]pyridine core can act as a bioisostere of purine, enabling it to bind to the ATP-binding site of kinases.

Potential Signaling Pathways Targeted by Pyrazolo[3,4-c]pyridine Derivatives:

G cluster_2 Potential Kinase Inhibition Pathways PCP Pyrazolo[3,4-c]pyridine Derivative Kinase Protein Kinase (e.g., CDKs, FGFRs) PCP->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Activation

Caption: General mechanism of kinase inhibition.

Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in several cancers, making FGFRs attractive therapeutic targets.

Given the structural similarities, it is highly probable that appropriately substituted 7-Methoxy-1H-pyrazolo[3,4-c]pyridine could also exhibit inhibitory activity against a range of kinases.

Conclusion and Future Outlook

The 1H-pyrazolo[3,4-c]pyridine scaffold represents a promising area for further research and development in medicinal chemistry. While specific data on 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is currently limited, the established synthetic routes and diverse biological activities of its analogs provide a strong rationale for its investigation.

Future work should focus on:

  • Developing and publishing a robust and scalable synthesis for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

  • Comprehensive characterization of the compound using modern analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.

  • Systematic biological evaluation against a panel of relevant targets, particularly protein kinases, to elucidate its therapeutic potential.

  • Exploration of structure-activity relationships by synthesizing and testing a library of related derivatives to optimize potency and selectivity.

This foundational work will be crucial in unlocking the full potential of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and other derivatives of this exciting heterocyclic system for the development of novel therapeutics.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399. [Link]

  • Almansour, B. S., Binjubair, F. A., Abdel-Aziz, A. A. M., & Al-Rashood, S. T. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6409. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 4(13), 1689-1711. [Link]

  • Kumar, A., & Sharma, S. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-10. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Anticancer activity of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines. Future Oncology, 8(11), 1435-1445. [Link]

  • Zhao, B., Li, Y., Xu, P., Dai, Y., Luo, C., Sun, Y., Ai, J., Geng, M., & Duan, W. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. *ACS Medicinal Chemistry Letters

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine from an Aminopyrazole Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic strategy commences with the versatile and readily available starting material, 3-amino-1H-pyrazole-4-carbonitrile. The core of this synthesis involves a robust cyclization to form the pyrazolo[3,4-c]pyridine ring system, followed by functional group manipulation to install the desired methoxy substituent at the 7-position. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for key experimental choices. All claims and procedures are substantiated by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic motif in modern drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases and other enzymes implicated in various disease states.[1] Consequently, derivatives of this scaffold have been investigated for their potential as anti-inflammatory, anti-viral, and anti-cancer agents. The strategic placement of a methoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making the targeted synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine a valuable endeavor for generating novel therapeutic candidates.

This guide outlines a reliable and scalable synthetic route, emphasizing regioselectivity and practical execution.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from 3-amino-1H-pyrazole-4-carbonitrile. This approach ensures a high degree of control over the final structure and allows for the isolation and characterization of key intermediates.

Synthetic_Pathway A 3-Amino-1H-pyrazole- 4-carbonitrile B 7-Hydroxy-1H-pyrazolo[3,4-c]pyridine A->B Step 1: Cyclization C 7-Chloro-1H-pyrazolo[3,4-c]pyridine B->C Step 2: Chlorination D 7-Methoxy-1H-pyrazolo[3,4-c]pyridine C->D Step 3: Methoxylation

Caption: Overall three-step synthetic workflow.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Cyclization of 3-Amino-1H-pyrazole-4-carbonitrile to 7-Hydroxy-1H-pyrazolo[3,4-c]pyridine

The initial and most critical step is the construction of the fused pyridine ring. This is achieved through a cyclocondensation reaction. The choice of a one-carbon synthon is crucial for the successful annulation. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as an effective reagent for this transformation, providing the necessary carbon atom and facilitating the cyclization cascade.

Reaction Scheme:

Step_1 cluster_start 3-Amino-1H-pyrazole- 4-carbonitrile cluster_reagent DMF-DMA Heat cluster_product 7-Hydroxy-1H-pyrazolo[3,4-c]pyridine start_img start_img reagent start_img->reagent product_img product_img reagent->product_img

Caption: Cyclization to form the pyrazolopyridine core.

Expertise & Causality: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the electrophilic carbon of DMF-DMA. This forms an intermediate amidine. The subsequent intramolecular cyclization is driven by the attack of the pyrazole ring nitrogen onto the cyano group, which is activated by the newly formed functionality. The final tautomerization yields the stable aromatic 7-hydroxypyrazolo[3,4-c]pyridine.[2][3] Heating is necessary to overcome the activation energy for the cyclization step.

Protocol:

  • To a solution of 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL/g of starting material) with vigorous stirring.

  • Adjust the pH to 5-6 with acetic acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-hydroxy-1H-pyrazolo[3,4-c]pyridine.

Parameter Value Rationale
Solvent Anhydrous DMFHigh boiling point and good solubility for reactants.
Reagent Ratio 1.5 eq DMF-DMAEnsures complete consumption of the starting aminopyrazole.
Temperature 120-130 °CProvides sufficient energy for cyclization without significant degradation.
Work-up Acidified aqueous precipitationNeutralizes any remaining basic species and promotes precipitation of the product.
Typical Yield 75-85%
Step 2: Chlorination of 7-Hydroxy-1H-pyrazolo[3,4-c]pyridine

The hydroxyl group at the 7-position is a poor leaving group for direct nucleophilic substitution. Therefore, it must be converted to a more reactive functional group. A standard and highly effective method is its conversion to a chloro group using phosphoryl chloride (POCl₃).

Reaction Scheme:

Step_2 cluster_start 7-Hydroxy-1H-pyrazolo[3,4-c]pyridine cluster_reagent POCl₃ Heat cluster_product 7-Chloro-1H-pyrazolo[3,4-c]pyridine start_img start_img reagent start_img->reagent product_img product_img reagent->product_img

Caption: Conversion of the hydroxyl group to a chloro group.

Expertise & Causality: The mechanism involves the activation of the hydroxyl group by POCl₃ to form a chlorophosphate ester intermediate. This intermediate is an excellent leaving group, which is then displaced by a chloride ion (from POCl₃) in a nucleophilic substitution reaction to yield the 7-chloro derivative.

Protocol:

  • Carefully add 7-hydroxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq) to an excess of phosphoryl chloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Parameter Value Rationale
Reagent Excess POCl₃Serves as both the chlorinating agent and the solvent.
Temperature Reflux (ca. 110 °C)Ensures the reaction proceeds to completion in a reasonable timeframe.
Work-up Quenching on ice and neutralizationSafely decomposes excess POCl₃ and neutralizes the acidic medium.
Typical Yield 80-90%
Step 3: Nucleophilic Aromatic Substitution to Yield 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

The final step involves the displacement of the chloro group with a methoxy group via a nucleophilic aromatic substitution (SNAᵣ) reaction. Sodium methoxide is an ideal nucleophile for this transformation.

Reaction Scheme:

Step_3 cluster_start 7-Chloro-1H-pyrazolo[3,4-c]pyridine cluster_reagent NaOMe Methanol, Heat cluster_product 7-Methoxy-1H-pyrazolo[3,4-c]pyridine start_img start_img reagent start_img->reagent product_img product_img reagent->product_img

Caption: Final methoxylation step via SNAᵣ.

Expertise & Causality: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (positions 7 and 5 in this scaffold).[4][5] The strong electron-withdrawing effect of the fused pyrazole ring further activates the 7-position towards nucleophilic attack by the methoxide ion. The reaction proceeds through a Meisenheimer complex intermediate, which then eliminates the chloride ion to afford the final product.[4][6]

Protocol:

  • Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous methanol (20 mL/g of starting material).

  • Add sodium methoxide (2.0-3.0 eq, either as a solid or a solution in methanol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography to obtain pure 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Parameter Value Rationale
Nucleophile Sodium methoxide (NaOMe)A strong nucleophile and the source of the methoxy group.
Solvent Anhydrous MethanolThe solvent for the reaction and also helps to maintain the basicity.
Temperature Reflux (ca. 65 °C)Provides sufficient energy for the SNAᵣ reaction.
Typical Yield 85-95%

Conclusion

The synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine from 3-amino-1H-pyrazole-4-carbonitrile is a robust and efficient process. The outlined three-step sequence, involving a key cyclization followed by functional group interconversion, provides a reliable pathway for accessing this valuable heterocyclic scaffold. The provided protocols are designed to be reproducible and scalable, offering a solid foundation for further derivatization and exploration in the context of drug discovery and development. The mechanistic insights provided for each step should empower researchers to troubleshoot and adapt these methods for the synthesis of related analogs.

References

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]

  • Chapman, K. T., & Hurst, D. T. (1981). Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. Journal of the Chemical Society, Perkin Transactions 1, 1981, 1929-1933. [Link]

  • Chem LibreTexts. (2018). Nucleophilic Aromatic Substitution on Pyridine. [Link]

  • Chen, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6431. [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution on pyridine. [Link]

  • Robins, R. K., et al. (1956). Potential Purine Antagonists. II. Synthesis of Some 7- and 5,7-Substituted Pyrazolo[4,3-d]pyrimidines. Journal of the American Chemical Society, 78(11), 2418–2422. [Link]

  • Yap, A. H., et al. (2010). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 66(23), 4075-4083. [Link]

  • Zolfigol, M. A., et al. (2015). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Journal of Heterocyclic Chemistry, 52(4), 1162-1168. [Link]

  • Elmaati, T. M. A., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7746-7758. [Link]

  • Simay, A., et al. (1982). AMINOPYRAZOLES. II. SYNTHESIS OF PYRAZOLO(3,4,‐B)PYRIDINES VIA VILSMEIER‐HAACK REACTION OF 5‐ACETAMINOPYRAZOLES. Chemischer Informationsdienst, 13(24). [Link]

  • Zelenin, A. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]

  • Sridhar, B., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Journal of Saudi Chemical Society, 19(5), 557-565. [Link]

  • Pearson Education. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... [Link]

  • Potopnyk, M. A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1288. [Link]

  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

  • Portilla, J. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-222. [Link]

  • Shinde, D. B., et al. (2017). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Journal of Heterocyclic Chemistry, 54(4), 2445-2451. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. [Link]

Sources

1H NMR and 13C NMR characterization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazolopyridines are prominent structural motifs in numerous pharmaceutically active compounds, acting as potent inhibitors for various kinases and other biological targets.[1][2][3] Accurate and unambiguous structural elucidation is paramount for advancing drug discovery programs, and NMR spectroscopy stands as the definitive tool for this purpose.[4] This document details the theoretical underpinnings, experimental protocols, and in-depth spectral analysis required to fully characterize this molecule, providing researchers with both a practical guide and a robust reference.

Foundational Principles: Understanding the NMR Landscape of a Fused Heterocycle

The unique electronic architecture of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine dictates its NMR signature. The molecule comprises a pyrazole ring fused to a pyridine ring, creating a bicyclic aromatic system. The key structural features influencing the ¹H and ¹³C chemical shifts are:

  • The Pyridine Ring: The electronegative nitrogen atom induces a general deshielding effect on the ring protons and carbons, shifting them downfield compared to benzene.

  • The Pyrazole Ring: This five-membered ring contains two nitrogen atoms, influencing the electronic environment of its constituent atoms. The tautomeric nature of the N-H proton is a key consideration.

  • The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent exerts a significant shielding effect (upfield shift) on the ortho and para positions of the pyridine ring through resonance. This effect is critical for assigning specific protons and carbons.

A thorough analysis requires not just predicting chemical shifts but understanding the electronic interplay between these components, which governs the final spectral appearance.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is the bedrock of accurate structural analysis. The following protocol is a self-validating system designed for reproducibility and clarity.

Sample Preparation

A meticulously prepared sample is crucial for avoiding spectral artifacts and ensuring sharp, well-resolved signals.

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this class of compounds as it readily solubilizes the material and is proficient at revealing exchangeable protons like N-H.[5][6] Chloroform-d (CDCl₃) is an alternative if solubility permits.

  • Internal Standard: The solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) typically serves as a reliable internal reference.[5] Alternatively, a small amount of tetramethylsilane (TMS) can be added as a 'zero' reference (δ = 0.00 ppm).[7]

  • Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution.

Spectrometer Setup and Data Acquisition

These parameters are based on a standard 400 or 500 MHz NMR spectrometer.[5][7][8]

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Rationale
Operating Frequency 400 MHz (or higher)100.6 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse Program Standard single pulse (zg30)Standard single pulse with proton decoupling (zgpg30)Standard programs for routine 1D acquisition. Decoupling in ¹³C simplifies the spectrum to singlets.
Acquisition Time (AQ) ~3-4 seconds~1-2 secondsEnsures adequate data points for resolving sharp signals.
Relaxation Delay (D1) 2-5 seconds2 secondsAllows for sufficient relaxation of nuclei between scans, crucial for quantitative accuracy.
Number of Scans (NS) 8-161024-4096¹H is highly sensitive and requires fewer scans. ¹³C has low natural abundance, necessitating more scans for a good signal-to-noise ratio.
Spectral Width (SW) 0-16 ppm0-200 ppmEncompasses the full expected range of chemical shifts for protons and carbons in the molecule.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Experimental Workflow Diagram

G Figure 1. NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Insert into Spectrometer & Lock/Shim A->B Homogenize C 1H Spectrum Acquisition (zg30, NS=16, D1=2s) B->C Tune/Match D 13C{1H} Spectrum Acquisition (zgpg30, NS=2048, D1=2s) C->D Standard Protocol E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E Collect FIDs F Structural Elucidation (Peak Integration & Assignment) E->F Analyze Spectra

Figure 1. NMR Data Acquisition Workflow

Spectral Analysis and Data Interpretation

The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, grounded in established principles of NMR spectroscopy.

Structure and Atom Numbering

For clarity, the following IUPAC-consistent numbering scheme will be used for all spectral assignments.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum is expected to show five distinct signals: three in the aromatic region, one for the methoxy group, and one for the N-H proton.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
1-H (N-H) 12.0 - 13.5Broad Singlet (br s)N/AThe acidic proton on the pyrazole nitrogen is typically highly deshielded and often broadened due to quadrupolar effects and potential chemical exchange.
H3 8.10 - 8.20Singlet (s)N/AThis proton is on the electron-deficient pyrazole ring and lacks adjacent proton coupling partners, resulting in a downfield singlet.
H4 7.75 - 7.85Doublet (d)J ≈ 5.5 - 6.0 HzThis proton is on the pyridine ring, ortho to the ring fusion and meta to the nitrogen. It is coupled to H6, resulting in a doublet.
H6 6.80 - 6.90Doublet (d)J ≈ 5.5 - 6.0 HzThis proton is significantly shielded (shifted upfield) by the strong electron-donating resonance effect of the para-methoxy group. It is coupled to H4.
-OCH₃ 3.90 - 4.00Singlet (s)N/AProtons of the methoxy group are shielded and appear as a characteristic sharp singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum is expected to show seven distinct signals for the seven unique carbon atoms.

Carbon LabelPredicted δ (ppm)Rationale for Assignment
C3 133.0 - 135.0A deshielded methine carbon within the pyrazole ring. Its precise shift is influenced by both nitrogens.
C3a 129.0 - 131.0A quaternary carbon at the pyrazole-pyridine ring junction.
C4 115.0 - 117.0A methine carbon on the pyridine ring. Its chemical shift is influenced by proximity to the pyridine nitrogen and the fused ring system.
C6 98.0 - 100.0This methine carbon is strongly shielded (shifted significantly upfield) due to the powerful +M (resonance) effect of the directly para-methoxy group.
C7 162.0 - 164.0This quaternary carbon is directly attached to the electronegative oxygen of the methoxy group, causing it to be the most deshielded carbon in the aromatic system.
C7a 140.0 - 142.0A quaternary carbon at the ring junction, adjacent to the pyridine nitrogen, leading to a downfield shift.
-OCH₃ 55.0 - 57.0A typical chemical shift for a methoxy carbon attached to an aromatic ring.
Structure-Spectra Correlation Diagram

This diagram visually links the key structural elements of the molecule to their expected NMR spectral regions.

Figure 2. Structure-to-Spectrum Correlation Map

Conclusion

The structural characterization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H spectrum provides clear information on the proton environment, with the upfield shift of the H6 proton serving as a key diagnostic marker for the methoxy group's position. The ¹³C spectrum complements this by confirming the number of unique carbons and highlighting the significant deshielding of the C7 carbon attached to the methoxy group. For absolute and unambiguous assignment, especially of the quaternary carbons, advanced 2D NMR techniques such as HSQC and HMBC are invaluable.[7][9][10] This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently acquire and interpret the NMR data for this important heterocyclic scaffold, ensuring high scientific integrity in drug discovery and development endeavors.

References

  • Taylor, E. C., & Cocuzza, A. J. (1989). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 54(18), 4343-4351.
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9691-9697. Available at: [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, N. F., & El-Azab, A. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(19), 12768-12784. Available at: [Link]

  • El-Adl, K., Al-Abdullah, E. S., & Al-Dhfyan, A. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PLOS ONE, 18(9), e0291315. Available at: [Link]

  • Abdellattif, M. H., & Belal, A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. Available at: [Link]

  • Kumar, K. A., & Rao, V. R. (2012). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 470-476.
  • Muthusaravanan, S., Periyaraman, P., & Chitra, S. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1020. Available at: [Link]

  • Li, Y., & Zhao, Y. (2007). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1088-1095. Available at: [Link]

  • Becan, I., Glavas-Obrovac, L., & Sakic, D. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 85(1), 1-12.
  • Li, Y., & Zhao, Y. (2007). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1088-1095. Available at: [Link]

  • Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Claramunt, R. M., Elguero, J., & Fruchier, A. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7. ResearchGate.
  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • Metin, Ö. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Supporting Information for: Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0209607). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4990. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, O. G. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). RSC Advances, 12(20), 12547-12563. Available at: [Link]

  • Jonušis, M., & Šačkus, A. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. Available at: [Link]

  • El-Daly, S. A., & Al-Faifi, S. A. (2019). Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. Journal of Molecular Structure, 1198, 126892.

Sources

mass spectrometry and IR spectroscopy of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, fused heterocyclic systems like pyrazolopyridines are of significant interest due to their structural similarity to purine bases, allowing them to interact with a wide range of biological targets.[1] The compound 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol , is one such scaffold.[2] Its potential applications in developing novel therapeutics necessitate unambiguous structural characterization, a task for which mass spectrometry (MS) and infrared (IR) spectroscopy are indispensable, complementary techniques.

This guide provides an in-depth analysis of the expected mass spectrometric fragmentation and infrared absorption characteristics of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind spectral features and providing robust, self-validating protocols for empirical analysis.

Part 1: Mass Spectrometric Analysis

Mass spectrometry is a cornerstone analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure. For a novel heterocyclic compound like 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, high-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, while fragmentation analysis, typically via electron ionization (EI) or collision-induced dissociation (CID), elucidates its structural framework.

Expected Molecular Ion and Fragmentation Pathways

The nominal molecular mass of C₇H₇N₃O is 149 Da. In a typical soft ionization technique like Electrospray Ionization (ESI), the compound will be observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of 150. Under the more energetic conditions of EI or within a tandem MS (MS/MS) experiment, the molecular ion will undergo characteristic fragmentation. The fused pyrazolo[3,4-c]pyridine core is relatively stable, meaning fragmentation will likely be initiated at the methoxy substituent or involve the loss of small, stable neutral molecules from the heterocyclic rings.

The primary fragmentation events are predicted as follows:

  • Loss of a Methyl Radical (•CH₃): The C-O bond of the methoxy group is a common site for initial cleavage, resulting in the loss of a methyl radical (15 Da). This yields a highly stable radical cation at m/z 134 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl group, the resulting ion can undergo rearrangement and eliminate a neutral molecule of carbon monoxide (28 Da). This is a characteristic fragmentation for ions with a phenol-like structure, leading to a fragment at m/z 106 .

  • Loss of Hydrogen Cyanide (HCN): Both the pyrazole and pyridine rings are susceptible to ring cleavage involving the elimination of hydrogen cyanide (27 Da), a hallmark fragmentation pattern for nitrogen-containing heterocycles.[3][4] This can occur from the molecular ion to produce a fragment at m/z 122 , or from subsequent fragments. For example, the m/z 134 ion could lose HCN to yield a fragment at m/z 107 .

Data Presentation: Predicted Mass Fragments
m/z (Nominal) Proposed Fragment Formula of Lost Neutral(s)
149[M]⁺• (Molecular Ion)-
134[M - •CH₃]⁺•CH₃
122[M - HCN]⁺•HCN
106[M - •CH₃ - CO]⁺•CH₃, CO
107[M - •CH₃ - HCN]⁺•CH₃, HCN
Visualization: Proposed Fragmentation Workflow

Fragmentation M [M]⁺• m/z 149 F134 [M - •CH₃]⁺ m/z 134 M->F134 - •CH₃ F122 [M - HCN]⁺• m/z 122 M->F122 - HCN F106 [M - •CH₃ - CO]⁺ m/z 106 F134->F106 - CO F107 [M - •CH₃ - HCN]⁺ m/z 107 F134->F107 - HCN

Caption: Proposed EI fragmentation pathway for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Experimental Protocol: High-Resolution LC-MS

This protocol describes a self-validating system for obtaining accurate mass and fragmentation data.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

    • Dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. A low concentration prevents detector saturation and ion suppression.

  • Instrumentation (LC-QTOF or LC-Orbitrap):

    • Liquid Chromatography (for sample introduction):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2-5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: m/z 50-500.

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Source Temperature: 120 °C.

      • MS/MS Analysis: Employ data-dependent acquisition (DDA) to trigger fragmentation on the most intense precursor ions, with a particular focus on the expected [M+H]⁺ ion at m/z 150.0667. Set collision energy (CE) to a range of 15-40 eV to observe both primary and secondary fragments.

  • Data Analysis and Validation:

    • Confirm the presence of the [M+H]⁺ ion. The measured accurate mass should be within 5 ppm of the theoretical mass (150.0667 Da).

    • Analyze the MS/MS spectrum triggered from the m/z 150 precursor.

    • Identify fragment ions and compare their accurate masses to the proposed fragments (e.g., [M+H - •CH₃]⁺, [M+H - HCN]⁺). The high resolution allows for the confident assignment of elemental compositions to each fragment.

Part 2: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[5][6] The resulting spectrum is a unique fingerprint of the molecule's covalent bonds.

Expected Characteristic Absorption Bands

The structure of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine contains several key functional groups that will give rise to distinct absorption bands.

  • N-H Stretching: The pyrazole ring contains a secondary amine (N-H) group. This bond will produce a single, moderately intense and somewhat broad absorption band in the region of 3100-3300 cm⁻¹ . The position and broadness are influenced by hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: The C-H bonds on the fused aromatic rings are sp² hybridized. Their stretching vibrations appear at frequencies just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[5] These bands are usually of weak to moderate intensity.

  • Aliphatic C-H Stretching: The methyl (CH₃) group of the methoxy substituent contains sp³ hybridized C-H bonds. These give rise to characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.[7]

  • C=C and C=N Ring Stretching: The core of the molecule is an aromatic system with conjugated C=C and C=N bonds. These vibrations result in a series of sharp, moderate-to-strong absorption bands in the 1400-1620 cm⁻¹ region. Bands characteristic of pyridine-like systems are expected near 1600, 1570, and 1470 cm⁻¹.[8][9]

  • C-O Ether Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) is a key feature. It produces two distinct and strong C-O stretching bands: an asymmetric stretch typically found at 1230-1270 cm⁻¹ and a symmetric stretch at 1020-1050 cm⁻¹ . The asymmetric band is usually the more intense of the two.

  • Out-of-Plane C-H Bending: The C-H out-of-plane (OOP) bending vibrations in the fingerprint region (700-900 cm⁻¹ ) are diagnostic of the substitution pattern on the pyridine ring.[8]

Data Presentation: Predicted IR Absorptions
Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100 - 3300N-H StretchPyrazole N-HModerate, Broad
3000 - 3100C-H StretchAromatic C-HWeak to Moderate
2850 - 2960C-H StretchAliphatic C-H (CH₃)Moderate
1400 - 1620C=C and C=N StretchAromatic Ring SystemModerate to Strong, Sharp
1230 - 1270Asymmetric C-O StretchAryl Ether (Ar-O-CH₃)Strong
1020 - 1050Symmetric C-O StretchAryl Ether (Ar-O-CH₃)Moderate to Strong
700 - 900C-H Out-of-Plane BendAromatic C-HModerate to Strong
Visualization: Key Functional Group Vibrations

IR_Correlations Molecule 7-Methoxy-1H-pyrazolo[3,4-c]pyridine N-H (Pyrazole) C-H (Aromatic) C-H (Methoxy) C=C / C=N (Rings) C-O (Ether) Regions Characteristic IR Regions (cm⁻¹) 3100-3300 3000-3100 2850-2960 1400-1620 1020-1270 Molecule:nh->Regions:r1 Molecule:ch_arom->Regions:r2 Molecule:ch_aliph->Regions:r3 Molecule:ring->Regions:r4 Molecule:co->Regions:r5

Caption: Correlation of molecular functional groups to their IR absorption regions.

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent-safe tissue lightly moistened with isopropanol and allow it to dry completely.

    • Run a background spectrum. This is a critical self-validating step that subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) from the final sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 7-Methoxy-1H-pyrazolo[3,4-c]pyridine powder directly onto the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹. This is sufficient for resolving all key functional group bands.

    • Number of Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

    • Initiate the scan. The process typically takes less than one minute.

  • Data Analysis and Validation:

    • Process the resulting spectrum (e.g., ATR correction, baseline correction if necessary).

    • Label the major peaks and compare their positions (in cm⁻¹) and relative intensities to the expected values listed in the table above.

    • The presence of all key bands (N-H, aromatic C-H, aliphatic C-H, ring stretches, and strong C-O stretches) provides strong, cumulative evidence for the proposed structure.

Conclusion

The structural elucidation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is effectively achieved through the synergistic application of mass spectrometry and infrared spectroscopy. Mass spectrometry confirms the compound's molecular weight and elemental composition while revealing a predictable fragmentation pattern initiated by the loss of the methyl group from the methoxy substituent. Concurrently, IR spectroscopy provides an unambiguous fingerprint of the molecule's functional groups, clearly identifying the N-H, aromatic C-H, aliphatic C-H, fused C=C/C=N ring system, and the characteristic aryl ether linkage. Together, these techniques offer a robust and reliable analytical workflow for confirming the identity and purity of this important heterocyclic scaffold, enabling its confident use in research and drug development endeavors.

References

  • Nowak, M. J., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Available from: [Link]

  • Kline, G. M. and Turkevich, J. Correlations of the infrared spectra of some pyridines. Journal of Chemical Physics. Available from: [Link]

  • Kavková, K., et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Liu, X. 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available from: [Link]

  • Katritzky, A. R. and Ambler, A. P. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques. Available from: [Link]

  • Horton, J. R., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • Al-Tel, T. H. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Wang, Y., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Aslam, S., et al. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available from: [Link]

  • Sadowski, Z., et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available from: [Link]

  • Christodoulou, M. S., et al. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers. Available from: [Link]

  • Santos, L. S., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography - Derivatization, Sample Preparation, Application. Available from: [Link]

Sources

solubility and stability studies of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Foreword: The Crucial Role of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. While biological potency is often the initial focus, the ultimate success of a therapeutic agent is intrinsically linked to its physicochemical properties. Among these, solubility and stability stand as foundational pillars that dictate bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of interest, focusing on the principles and methodologies essential for robust solubility and stability assessment. As a member of the pyrazolopyridine family, this compound belongs to a class of molecules known for diverse biological activities, making a thorough understanding of its developability profile paramount.[1][2][3] This document is intended for researchers, chemists, and formulation scientists, offering both the "how" and the "why" behind the critical experiments that underpin successful drug development.

Part 1: Aqueous and Biorelevant Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its absorption and, consequently, its therapeutic efficacy. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Here, we delineate the protocols for determining both thermodynamic and kinetic solubility, two distinct but complementary measures.

Causality Behind Experimental Choices

We employ two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum amount of a substance that can be dissolved and is critical for understanding the fundamental physicochemical limits of the molecule. The shake-flask method, although time-consuming, remains the gold standard for this determination due to its basis in achieving a true equilibrium state.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO). This is a high-throughput screening method that mimics the conditions of many in vitro biological assays and can highlight potential issues with compound precipitation when transitioning from a DMSO stock to an aqueous buffer.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to measure the equilibrium solubility of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in various aqueous media.

Step-by-Step Methodology:

  • Preparation of Media: Prepare a panel of relevant aqueous buffers, such as pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological buffer). Include purified water as a baseline.

  • Compound Addition: Add an excess amount of solid 7-Methoxy-1H-pyrazolo[3,4-c]pyridine to vials containing a fixed volume of each medium. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspensions to settle. Carefully filter the supernatant through a 0.22 µm filter to remove undissolved solid. The use of a low-binding filter material is recommended.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility value in µg/mL or µM.

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This protocol provides a high-throughput assessment of the solubility of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine upon precipitation from a DMSO stock.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of choice (e.g., PBS pH 7.4).

  • Incubation and Measurement: Allow the plate to incubate at room temperature for a set period (e.g., 2 hours). Measure the turbidity (light scattering) of each well using a plate reader (nephelometer).

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Analytical Method: HPLC Quantification

A robust reverse-phase HPLC (RP-HPLC) method is essential for accurate quantification.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the compound's UV maxima.

  • Validation: The method must be validated for linearity, accuracy, and precision.

Data Presentation: Hypothetical Solubility Profile
Medium pH Thermodynamic Solubility (µg/mL) Kinetic Solubility (µM)
Purified Water~7.050 ± 575
Simulated Gastric Fluid1.2250 ± 20> 200
Phosphate Buffered Saline6.845 ± 470
Phosphate Buffered Saline7.440 ± 665

Note: Data are hypothetical and for illustrative purposes.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Aqueous Media (e.g., pH 1.2, 6.8, 7.4) add_compound Add Excess Solid API to Media prep_media->add_compound equilibrate Equilibrate on Shaker (24-48h, 25°C) add_compound->equilibrate filter_sample Filter Supernatant (0.22 µm filter) equilibrate->filter_sample hplc Quantify via RP-HPLC filter_sample->hplc calculate Calculate Solubility vs. Calibration Curve hplc->calculate end End calculate->end start Start start->prep_media

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Intrinsic Stability and Forced Degradation Profiling

Understanding a molecule's stability is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies, or stress testing, are essential for this purpose.[4][5][6] These studies deliberately expose the API to conditions more severe than accelerated stability testing to identify likely degradation pathways and to develop a stability-indicating analytical method.[5][7][8]

Causality Behind Stress Conditions

The stress conditions mandated by ICH guidelines are chosen to mimic the potential environmental and physiological challenges a drug substance might encounter.[4][7]

  • Acid/Base Hydrolysis: Simulates potential degradation in the stomach (acidic) or intestines (basic) and assesses susceptibility to pH-mediated breakdown.

  • Oxidation: Investigates the molecule's sensitivity to oxidative stress, which can occur during manufacturing or upon interaction with oxidative excipients.

  • Heat (Thermal Stress): Determines the solid-state and solution stability at elevated temperatures, providing insight into appropriate manufacturing and storage conditions.

  • Light (Photostability): Assesses degradation upon exposure to light, which is critical for packaging and handling decisions.

Experimental Protocol: Forced Degradation Studies

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Store the solid API in an oven at 60°C for 7 days.

    • Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before injection into the HPLC system to prevent column damage.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[7]

  • Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in all stressed samples to ensure no co-eluting degradants.

Analytical Methodology: Stability-Indicating HPLC Method

The same HPLC system as described for solubility can be used, but the gradient must be optimized to achieve separation between the parent peak and all significant degradation products.

  • Method Development Goal: A successful stability-indicating method will show a baseline resolution (Rs > 1.5) between the parent API peak and any degradation product peaks.

  • Mass Spectrometry (LC-MS): In a real-world scenario, LC-MS would be used to obtain the mass of the degradation products, providing crucial clues for structure elucidation.

Data Presentation: Hypothetical Forced Degradation Results
Stress Condition Reagent/Condition Time/Temp % Degradation Number of Degradants
Acid Hydrolysis0.1 M HCl24h / 60°C15.2%2
Base Hydrolysis0.1 M NaOH4h / RT8.5%1
Oxidation3% H₂O₂24h / RT11.8%1
Thermal (Solution)-48h / 60°C5.5%1
Thermal (Solid)-7 days / 60°C< 1%0
PhotolyticICH Q1B-9.7%2

Note: Data are hypothetical and for illustrative purposes. RT = Room Temperature.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (HCl, Heat) HPLC Analyze via Stability- Indicating HPLC-PDA Acid->HPLC Base Basic (NaOH, RT) Base->HPLC Oxidative Oxidative (H₂O₂, RT) Oxidative->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (ICH Q1B Light) Photo->HPLC Purity Assess Peak Purity HPLC->Purity Quantify Quantify Degradation Purity->Quantify Report Stability Profile & Degradation Pathways Quantify->Report API API Stock Solution & Solid API API->Acid API->Base API->Oxidative API->Thermal API->Photo

Sources

The Pyrazolo[3,4-c]pyridine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential Through Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Core - A Privileged Scaffold in Drug Discovery

The pyrazolo[3,4-c]pyridine nucleus, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine molecule allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases. This inherent characteristic makes it a fertile ground for the development of novel therapeutics targeting a wide array of human diseases. The exploration of novel derivatives of this core structure is a vibrant area of research, with significant potential for discovering next-generation inhibitors for oncology, inflammatory conditions, and infectious diseases.

This guide provides a comprehensive technical overview of the essential biological screening methodologies required to elucidate the therapeutic potential of novel pyrazolo[3,4-c]pyridine derivatives. We will delve into the practical and theoretical aspects of cytotoxicity screening, kinase inhibition assays, and antimicrobial evaluation, providing field-proven insights and detailed, actionable protocols for researchers in drug development.

Part 1: Anticancer Activity Screening - Identifying Cytotoxic Potential

A primary and critical step in evaluating novel pyrazolo[3,4-c]pyridine derivatives is the assessment of their cytotoxic effects against various cancer cell lines. This initial screening provides a broad understanding of the compound's potential as an anticancer agent and helps prioritize candidates for further mechanistic studies.

Scientific Rationale: Why Pyrazolopyridines Show Anticancer Promise

The anticancer activity of many pyrazolopyridine derivatives stems from their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1] By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases that are often dysregulated in cancer, leading to the inhibition of tumor growth and induction of apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the initial cytotoxicity screening of a library of novel pyrazolo[3,4-c]pyridine compounds.

G cluster_prep Compound & Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesized Pyrazolo[3,4-c]pyridine Library Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Serial Perform Serial Dilutions Stock->Serial Treat Treat Cells with Compound Dilutions Serial->Treat Cells Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Seed Seed Cells in 96-well Plates Cells->Seed Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: Workflow for assessing the in vitro cytotoxicity of novel compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Novel pyrazolo[3,4-c]pyridine compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug like doxorubicin).[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.[6]

Data Presentation: Cytotoxicity of Pyrazolopyridine Derivatives

The following table summarizes the cytotoxic activity of representative pyrazolopyridine derivatives against various cancer cell lines, as reported in the literature.

Compound ID/ReferenceCancer Cell LineCancer TypeIC50 (µM)
Pyrazolo[3,4-b]pyridine 8b[7]A-549Lung2.9
Pyrazolo[3,4-b]pyridine 8b[7]HEPG2Liver2.6
Pyrazolo[3,4-b]pyridine 8b[7]HCT-116Colon2.3
Pyrazolo[3,4-b]pyridine 7b[8]MCF-7Breast3.58
Pyrazolo[3,4-b]pyridine 7b[8]PC-3Prostate3.60
Pyrazolo[3,4-d]pyrimidine 24[9]A549Lung8.21
Pyrazolo[3,4-d]pyrimidine 24[9]HCT-116Colon19.56

Part 2: Kinase Inhibition Screening - Elucidating the Mechanism of Action

For pyrazolo[3,4-c]pyridine derivatives that exhibit significant cytotoxicity, the next logical step is to investigate their mechanism of action, with a primary focus on kinase inhibition.

Scientific Rationale: The Pyrazolopyridine Scaffold as a Hinge-Binder

The pyrazolopyridine scaffold is a well-established "hinge-binding" motif.[3] The nitrogen atoms in the bicyclic ring system can form crucial hydrogen bonds with the backbone of the kinase hinge region, the flexible part of the enzyme that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of its substrates. The specific kinase selectivity is determined by the various substituents attached to the pyrazolo[3,4-c]pyridine core, which interact with other residues in and around the ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Site cluster_ligands Ligands cluster_outcome Outcome Hinge Hinge Region Pocket ATP-Binding Pocket ATP ATP ATP->Hinge Binds via Adenine Ring ATP->Pocket Phosphorylation Substrate Phosphorylation ATP->Phosphorylation Enables Pyrazolo Pyrazolo[3,4-c]pyridine Derivative Pyrazolo->Hinge Competitively Binds Pyrazolo->Pocket Inhibition Inhibition of Phosphorylation Pyrazolo->Inhibition Leads to

Caption: Competitive binding of pyrazolopyridines to the kinase hinge region.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinases (e.g., GSK-3β, TBK1, CDK2)

  • Kinase-specific substrates

  • Pyrazolo[3,4-c]pyridine inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer

  • ATP

  • White, opaque 384-well plates

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine inhibitors in the kinase assay buffer. Also, prepare the kinase, substrate, and ATP solutions in the same buffer at the desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions, the kinase, and the substrate. Include "no inhibitor" and "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

The following table presents the IC50 values of various pyrazolopyridine derivatives against specific kinase targets.

Compound ID/ReferenceTarget KinaseIC50 (nM)
Pyrazolo[3,4-b]pyridine 15y[5]TBK10.2
Pyrazolo[3,4-b]pyridine 15i[5]TBK18.5
Pyrazolo[3,4-b]pyridine C03[10]TRKA56
Pyrazolo[3,4-b]pyridine 21h[11]CDK1/cycB6
Pyrazolo[3,4-b]pyridine 21h[11]CDK2/cycE9
Pyrazolo[3,4-c]pyridazine 1a[12]CDK1/cyclin BPotent Inhibitor
Pyrazolo[3,4-b]pyridine[4]FGFR10.2

Part 3: Antimicrobial Activity Screening

In addition to anticancer and kinase inhibitory activities, the pyrazolo[3,4-c]pyridine scaffold has also shown promise as a source of novel antimicrobial agents.

Scientific Rationale: Exploring New Avenues for Antimicrobial Discovery

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazolo[3,4-c]pyridines, with their diverse chemical space and proven biological activities, represent a promising starting point for the development of new antibacterial and antifungal agents.

Detailed Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to screen for the antimicrobial activity of novel compounds.[13]

Materials:

  • Pyrazolo[3,4-c]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Incubator

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plate with the prepared inoculum to create a lawn of microbial growth.

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazolo[3,4-c]pyridine solution into the wells. Also, add the positive and negative controls to separate wells on the same plate.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation: Antimicrobial Activity of Pyrazolopyridine Derivatives

The following table summarizes the antimicrobial activity of selected pyrazolopyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values or zones of inhibition.

Compound ID/ReferenceMicroorganismActivity Measurement
Pyrazolo[3,4-b]pyridine 2g[13]S. aureus (MRSA)MIC: 2 µg/mL
Pyrazolo[3,4-b]pyridine 2g[13]E. coli (ESBL)MIC: 4 µg/mL
Pyrazolo[3,4-b]pyridine 2g[13]P. aeruginosa (piperacillin-resistant)MIC: 4 µg/mL
Pyrazolo[3,4-b]pyridine 24[14]S. aureusMIC: 0.25 µg/mL
Pyrazolo[3,4-b]pyridine 24[14]K. pneumoniaeMIC: 0.25 µg/mL
Pyrazolo[3,4-b]pyridine 27[14]S. aureusZone of Inhibition: 18 ± 0.95 mm
Pyrazolo[3,4-b]pyridine 27[14]K. pneumoniaeZone of Inhibition: 16 ± 0.82 mm

Conclusion: A Roadmap for Advancing Pyrazolo[3,4-c]pyridine-Based Drug Discovery

This technical guide has outlined a systematic and robust approach to the biological activity screening of novel pyrazolo[3,4-c]pyridine derivatives. By employing a tiered screening cascade, starting with broad cytotoxicity assessments, followed by targeted kinase inhibition assays, and complemented by antimicrobial evaluations, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and scientific rationale provided herein serve as a foundational roadmap for drug development professionals seeking to unlock the full therapeutic potential of this versatile and privileged chemical scaffold. The continued exploration of the vast chemical space around the pyrazolo[3,4-c]pyridine core, guided by rigorous biological screening, holds immense promise for the future of targeted therapies.

References

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  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(6), 724-734. [Link]

  • Thomas, M., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 856-883. [Link]

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  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(9), 15656-15669. [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1464-1481. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 140-145. [Link]

  • Al-Zahrani, A. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

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  • Wang, Y., et al. (2022). Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Turan-Zitouni, G., et al. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(18), 6683. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4998. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1775-1795. [Link]

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  • Kim, H. J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. [Link]

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A Guide to the Structural Analogy of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and Purine: A Bioisosteric Approach in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors frequently leverages the principle of bioisosterism—the substitution of atoms or groups with other moieties of similar steric and electronic character to enhance biological activity or optimize physicochemical properties. This technical guide provides an in-depth analysis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine as a bioisosteric analog of the endogenous purine scaffold. We will dissect the structural and electronic similarities that allow this pyrazolopyridine core to function as a potent "purine mimic," particularly in the context of inhibiting ATP-dependent enzymes like protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the foundational principles and practical applications of this important heterocyclic scaffold.

The Principle of Bioisosterism: A Cornerstone of Rational Drug Design

The concept of bioisosterism is a powerful tool in the optimization of lead compounds.[1][2] It involves replacing a functional group in a lead molecule with another group that retains similar physical and chemical properties, thereby aiming to preserve the primary biological activity. The goal is often multi-faceted: to improve potency, enhance selectivity, alter metabolic pathways, reduce toxicity, or improve pharmacokinetic profiles.[1]

Heterocyclic scaffolds are frequently employed as bioisosteres.[1] The classical bioisosteric replacement of a carbon-hydrogen (CH) group with a nitrogen (N) atom in an aromatic ring system is a prime example.[3] This seemingly minor change can profoundly impact the molecule's hydrogen bonding capacity, dipole moment, and overall electronic distribution without drastically altering its size or shape.[3] This strategy is particularly relevant for designing inhibitors that target the highly conserved ATP-binding sites of enzymes, which have evolved to recognize the purine ring of ATP. The pyrazolo[3,4-c]pyridine core has garnered significant attention as a therapeutic scaffold precisely because of its structural resemblance to purine.[4]

Comparative Structural Analysis: Purine vs. 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

The Enduring Template: The Purine Scaffold

Purine is a heterocyclic aromatic compound composed of a fused pyrimidine and imidazole ring.[5][6][7] This two-ring structure is the core of adenine and guanine, the building blocks of DNA and RNA, and is central to energy currency molecules like ATP.[5] Its arrangement of nitrogen atoms provides a specific array of hydrogen bond donors and acceptors that are critical for recognition by a vast number of cellular proteins.[4]

The Bioisostere: The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine system is one of several isomers formed by the fusion of a pyrazole and a pyridine ring.[8][9] This scaffold has been successfully exploited in drug discovery as a purine analog.[10] Its value lies in its ability to present a similar spatial arrangement of nitrogen atoms and hydrogen-bonding functionalities to the purine core, allowing it to effectively mimic the natural ligand in biological systems.

A Head-to-Head Comparison: Isosteric Mapping

The structural analogy between purine (represented by adenine) and 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is striking. The pyrazolo[3,4-c]pyridine core effectively replaces the imidazole and pyrimidine rings of purine. The nitrogen at position 1 (N1) and the exocyclic amino group at C6 of adenine, which are crucial for forming hydrogen bonds with the "hinge" region of many kinases, have analogous positions in the pyrazolopyridine scaffold.

Caption: Structural overlay of Adenine and 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Physicochemical and Electronic Properties

The success of a bioisostere is rooted in its ability to replicate the key physicochemical properties of the parent structure.

  • Hydrogen Bonding: The pyrazolo[3,4-c]pyridine core presents a valuable array of hydrogen bond donors and acceptors. The N1-H group serves as a crucial hydrogen bond donor, mimicking the N9-H of purine or the exocyclic amino group of adenine. The nitrogen atoms at positions 2 and 5 act as hydrogen bond acceptors, analogous to N3 and N7 in the purine ring system.

  • Aromaticity and Shape: Both scaffolds are planar, aromatic systems, allowing for favorable π-stacking interactions within protein binding sites. The overall size and shape are highly comparable, facilitating entry into binding pockets designed for purines.

  • The Role of the 7-Methoxy Group: The methoxy group at the 7-position is not merely a passive substituent. Its oxygen atom can act as an additional hydrogen bond acceptor, potentially forming interactions with solvent or specific residues in a binding pocket.[11] Furthermore, it modulates the electronic properties of the ring system and can enhance solubility and cell permeability, key attributes in drug development.

Comparative Properties Summary
PropertyPurine (Adenine)7-Methoxy-1H-pyrazolo[3,4-c]pyridineRationale for Similarity
Core Scaffold Fused Pyrimidine-ImidazoleFused Pyrazole-PyridineBicyclic, nitrogen-rich aromatic system
Molecular Weight 135.13 g/mol 149.15 g/mol Similar size and mass
H-Bond Donors 2 (N9-H, -NH2)1 (N1-H)Key donor feature for hinge binding is present
H-Bond Acceptors 3 (N1, N3, N7)3 (N2, N5, -OCH3)Multiple acceptor sites for diverse interactions
Aromaticity YesYesPlanar structure for π-interactions

Functional Consequences: Mimicry in Biological Systems

Kinase Inhibition: Competing with ATP

The structural and electronic mimicry of purines by pyrazolopyridines has profound functional consequences, most notably in the inhibition of protein kinases. Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. Many diseases, including cancer and inflammatory disorders, are driven by aberrant kinase activity.

The ATP-binding site of kinases contains a highly conserved "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. Purine analogs like the pyrazolo[3,4-c]pyridine scaffold are designed to compete directly with ATP for this binding site.[3] By occupying the ATP pocket, these inhibitors prevent the kinase from functioning, thereby blocking downstream signaling pathways. Numerous pyrazolopyridine derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[11][12]

G cluster_0 Kinase Active Site cluster_1 Cellular Outcome Kinase Kinase Hinge Region Substrate Protein Substrate Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal OFF) Kinase->No_Phosphorylation Phosphorylation Phosphorylated Substrate (Signal ON) Substrate->Phosphorylation ATP ATP ATP->Kinase Binds Pyrazolopyridine 7-Methoxy-1H- pyrazolo[3,4-c]pyridine Pyrazolopyridine->Kinase Binds & Inhibits

Caption: Competitive inhibition of a kinase by a pyrazolopyridine analog.

Experimental Validation Workflow

Rationale for Experimental Design

To validate a novel pyrazolopyridine as a purine-mimicking kinase inhibitor, a logical, multi-step workflow is essential. The process begins with chemical synthesis, followed by robust in vitro biochemical assays to determine direct enzyme inhibition. This self-validating system ensures that any observed biological effect is directly attributable to the compound's interaction with the target.

Representative Synthetic Protocol for Pyrazolo[3,4-c]pyridine Scaffolds

While numerous synthetic routes exist, the construction of the pyrazolo[3,4-c]pyridine core can often be achieved by building the pyrazole ring onto a pre-functionalized pyridine or vice-versa.[12] A common strategy involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring.[9]

Step-by-Step Example (Conceptual):

  • Starting Material Selection: Begin with a suitably substituted 3-aminopyrazole and a β-ketoester. The substituents are chosen to allow for the final desired decoration of the core, such as the methoxy group.

  • Cyclocondensation: React the aminopyrazole with the β-ketoester under acidic or thermal conditions. This reaction, often a variation of the Friedländer annulation, forms the fused pyridinone ring.

  • Functional Group Interconversion: The resulting pyrazolopyridinone can be converted to a chloro-derivative using a chlorinating agent like phosphoryl chloride (POCl₃).

  • Nucleophilic Substitution: The 7-chloro group is then displaced by sodium methoxide in methanol to install the final 7-methoxy substituent, yielding the target compound.

This protocol is a representative example; specific conditions must be optimized for each unique substrate.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy method to quantify the binding affinity (IC₅₀) of an inhibitor to a kinase. It relies on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody and a fluorescently labeled "tracer" that binds to the kinase's ATP pocket. A test compound that displaces the tracer will disrupt FRET, leading to a measurable change in the fluorescence signal.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., HEPES, MgCl₂, EGTA, Brij-35). Dilute the kinase, Alexa Fluor™-labeled tracer, and Eu-labeled antibody to their working concentrations in the prepared buffer.

  • Compound Plating: Serially dilute the test compound (7-Methoxy-1H-pyrazolo[3,4-c]pyridine) in DMSO and then into the reaction buffer in a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Tracer Addition: Add the kinase and tracer mixture to all wells.

  • Antibody Addition: Add the Eu-antibody solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

G cluster_0 Assay Workflow Start Prepare Reagents (Kinase, Tracer, Antibody, Buffer) Plate Serially Dilute Test Compound in 384-well Plate Start->Plate Add_Kinase Add Kinase/Tracer Mix Plate->Add_Kinase Add_Ab Add Eu-Antibody Add_Kinase->Add_Ab Incubate Incubate 60 min at RT Add_Ab->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Calculate Emission Ratio & Plot IC50 Curve Read->Analyze

Caption: Workflow for an in vitro kinase inhibition binding assay.

Conclusion and Future Directions

7-Methoxy-1H-pyrazolo[3,4-c]pyridine stands as a compelling example of successful bioisosteric design. Its profound structural and electronic similarity to the native purine ring system enables it to act as a high-fidelity mimic, granting it access to the highly conserved ATP-binding sites of numerous enzymes. This makes the pyrazolopyridine scaffold a privileged and versatile core for the development of targeted therapeutics, particularly kinase inhibitors.

Future work in this area will likely focus on exploring the diverse chemical space around this core. The synthesis and evaluation of libraries with varied substituents at other positions will aid in refining selectivity for specific kinases, a critical step in minimizing off-target effects and improving the safety profile of next-generation inhibitors.

References

  • Science Notes and Projects. (2023). Purines and Pyrimidines. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • LibreTexts. (1997). Purine and Pyrimidine Metabolism. [Link]

  • Semantic Scholar. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • ResearchGate. (n.d.). Molecular structure of selected purines 4f and 7e obtained by X-Ray diffraction analyses. [Link]

  • Wikipedia. (n.d.). Purine. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Microbe Notes. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. [Link]

  • MDPI. (n.d.). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. [Link]

  • ScienceDirect. (n.d.). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. [Link]

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The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The pyrazolo[3,4-c]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus. This similarity allows it to interact with a diverse range of biological targets, often acting as an antagonist to natural purines in various biological processes.[1] This inherent bioactivity has established the pyrazolo[3,4-c]pyridine scaffold as a "privileged" structure in drug discovery, leading to the development of numerous derivatives with potent and selective activities against a variety of therapeutic targets. This guide provides a comprehensive overview of the key molecular targets of the pyrazolo[3,4-c]pyridine scaffold, detailing the underlying mechanisms of action, showcasing representative compounds, and providing exemplary experimental protocols for their evaluation.

The versatility of the pyrazolo[3,4-c]pyridine scaffold is further enhanced by its synthetic tractability, allowing for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2][3] Researchers have successfully functionalized various positions of the bicyclic ring system, enabling the exploration of structure-activity relationships (SAR) and the tailoring of compounds for specific biological targets.

Key Therapeutic Target Classes

The broad spectrum of biological activities exhibited by pyrazolo[3,4-c]pyridine derivatives stems from their ability to modulate the function of several key protein families. This section will delve into the most prominent therapeutic targets, highlighting the rationale for their selection and the impact of their modulation.

Kinase Inhibition: A Dominant Therapeutic Avenue

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[3,4-c]pyridine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors.

CDKs are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer, leading to uncontrolled cell proliferation. Pyrazolo[3,4-c]pyridazine derivatives have been identified as potent inhibitors of CDK1/cyclin B, demonstrating selectivity for the CDK family.[4][5] These compounds serve as promising candidates for the development of novel anti-tumor agents.[6]

  • Mechanism of Action: Pyrazolo[3,4-c]pyridine-based CDK inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby inducing cell cycle arrest and apoptosis.

Table 1: Representative Pyrazolo[3,4-b]pyridine CDK Inhibitors and their Biological Activity [6]

Compound IDModificationsTargetIC50Cell Line
Compound X3,5-disubstitutedCDK1Specify Value (nM/µM)Human Tumor Cells
Compound YSpecify SubstitutionCDK2Specify Value (nM/µM)Specify Cell Line

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent pan-Pim kinase inhibitors.[7][8]

  • Mechanism of Action: Similar to CDK inhibitors, these compounds compete with ATP for binding to the active site of Pim kinases, thereby inhibiting their catalytic activity and downstream signaling pathways.

Table 2: Pyrazolo[3,4-b]pyridine-based Pim-1 Kinase Inhibitors in Breast Cancer Cells [8]

Compound IDIC50 (µM) vs. MCF-7IC50 (nM) vs. Pim-1 Kinase
17 5.9843
19 5.6126
5-FU (control) Not specified17

Dysregulation of FGFR signaling is a known driver of various malignancies. Scaffold hopping from known FGFR inhibitors has led to the identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR inhibitors.[7]

  • Mechanism of Action: These inhibitors block the ATP-binding site of FGFRs, preventing their autophosphorylation and the activation of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.

CSK is a non-receptor tyrosine kinase that acts as a negative regulator of Src family kinases, which are often hyperactivated in cancer. Pyrazolo[3,4-b]pyridine derivatives have been developed as CSK inhibitors, offering a potential strategy to modulate Src activity.[7]

Signaling Pathway Visualization

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CSK CSK Src Src Family Kinases CSK->Src CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Pyrazolo_FGFR Pyrazolo[3,4-c]pyridine FGFR Inhibitor Pyrazolo_FGFR->RTK Inhibits Pyrazolo_Pim Pyrazolo[3,4-c]pyridine Pim-1 Inhibitor Pyrazolo_Pim->Pim1 Inhibits Pyrazolo_CDK Pyrazolo[3,4-c]pyridine CDK Inhibitor Pyrazolo_CDK->CDK_Cyclin Inhibits Pyrazolo_CSK Pyrazolo[3,4-c]pyridine CSK Inhibitor Pyrazolo_CSK->CSK Inhibits

Caption: Simplified signaling pathways modulated by pyrazolo[3,4-c]pyridine-based kinase inhibitors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDE isoforms has therapeutic potential in a range of diseases, including inflammatory and respiratory disorders.

PDE4 is a key enzyme in inflammatory cells, and its inhibition leads to an increase in cAMP levels, which in turn suppresses inflammatory responses. 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines and 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines have been identified as potent PDE4 inhibitors.[9][10] Furthermore, pyrazolopyridines have been investigated as potent PDE4B inhibitors for the treatment of inflammatory diseases.[11][12][13]

  • Mechanism of Action: By inhibiting the hydrolysis of cAMP, these compounds potentiate the effects of signaling pathways that are dependent on this second messenger, leading to a reduction in the production of pro-inflammatory mediators.

Table 3: Representative Pyrazolo[3,4-c]pyridine PDE4 Inhibitors

Compound ClassKey Structural FeatureTargetPotency
5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridinesTriazolo ring fusionHuman Eosinophil PDE4Potent inhibition
7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridinesLactam moietyHuman Eosinophil PDE4IC50 values of 0.03−1.6 μM
Pyrazolo[3,4-b]pyridine-5-carboxamidesSubstituted heterocycles at C5PDE4BSub-nM inhibition of TNF-α production
Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Topoisomerase inhibitors are a cornerstone of cancer chemotherapy.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been developed as potent anti-leukemic agents that act as topoisomerase IIα inhibitors.[14] Leukemia cells often exhibit higher levels of topoisomerase IIα, making them more susceptible to inhibitors of this enzyme.[14]

  • Mechanism of Action: These compounds stabilize the covalent complex between DNA and topoisomerase IIα, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells.

Experimental Protocols

This section provides standardized, step-by-step methodologies for key in vitro assays to evaluate the therapeutic potential of pyrazolo[3,4-c]pyridine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates (white, low-volume)

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: a. To each well of the microplate, add the test compound or vehicle control (DMSO). b. Add the recombinant kinase to all wells except the negative control. c. Add the specific substrate to all wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to quantify the amount of product formed (e.g., ADP) or the remaining substrate.

  • Data Analysis: a. Measure the signal (luminescence or fluorescence) using a plate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. c. Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates (clear)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot the percentage of cell viability versus the logarithm of the test compound concentration. c. Determine the IC50 value.

Workflow for Target Identification and Validation

Target_Validation_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Hit Identification cluster_validation Hit-to-Lead & Target Validation cluster_preclinical Preclinical Development Scaffold_Selection Pyrazolo[3,4-c]pyridine Scaffold Selection Library_Synthesis Derivative Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (Biochemical or Cell-Based) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potency_Selectivity Potency & Selectivity Assays SAR->Potency_Selectivity Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Potency_Selectivity->Target_Engagement Mechanism_of_Action Mechanism of Action Studies Target_Engagement->Mechanism_of_Action In_Vivo In Vivo Efficacy Models (e.g., Xenografts) Mechanism_of_Action->In_Vivo Tox_PK Toxicology & PK/PD Studies In_Vivo->Tox_PK Lead_Optimization Lead Optimization Tox_PK->Lead_Optimization

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the heterocyclic fragment, 7-Methoxy-1H-pyrazolo[3,4-c]pyridine , in Fragment-Based Drug Discovery (FBDD) campaigns. We delve into the rationale for its selection, its physicochemical properties, and detailed protocols for primary screening, hit validation, and subsequent lead optimization. The methodologies outlined herein are grounded in established biophysical techniques and medicinal chemistry principles, offering a robust framework for identifying novel chemical matter for challenging biological targets.

Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The core principle of FBDD—screening low molecular weight compounds (fragments) to identify weak but efficient binders—offers a more thorough exploration of chemical space compared to traditional high-throughput screening (HTS).

Heterocycles are a cornerstone of FBDD, prized for their ability to form diverse, high-quality interactions with protein targets, including hydrogen bonds, and for providing rigid scaffolds with defined vectors for chemical elaboration.[1][2] The 1H-pyrazolo[3,4-c]pyridine core, in particular, has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine makes it an excellent starting point for targeting a wide array of proteins that have purine-binding pockets, such as kinases, which are implicated in numerous diseases including cancer and inflammatory disorders.[1]

7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Figure 1) is a specifically selected fragment that balances structural simplicity with key functional features, making it an ideal candidate for an FBDD library.

  • Rationale for Selection:

    • Hydrogen Bonding: The pyrazole and pyridine nitrogens act as hydrogen bond acceptors, while the N-H of the pyrazole serves as a hydrogen bond donor. This rich pharmacophoric profile increases the probability of specific interactions within a protein binding site.

    • Defined Vectors for Growth: The scaffold presents multiple, distinct vectors for chemical modification (see Section 5), allowing for systematic and rational "fragment growing" or "linking" strategies during lead optimization.[1][2][3]

    • Favorable Physicochemical Properties: As a low molecular weight fragment, it generally adheres to the "Rule of Three," a guideline for desirable fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

    • Synthetic Tractability: The pyrazolo[3,4-c]pyridine core is accessible through established synthetic routes, and methods for its selective functionalization are well-documented, ensuring that follow-up chemistry on identified hits is feasible.[1][3]

This guide will provide the necessary protocols to effectively utilize this promising fragment in a typical FBDD workflow.

Physicochemical & Handling Profile of the Fragment

Proper handling and characterization of a fragment are critical for the reliability of screening data. The quality of the fragment stock solution directly impacts the accuracy of binding affinity measurements.

Table 1: Properties of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

PropertyValueSource/Note
CAS Number 76006-10-5[4]
Molecular Formula C₇H₇N₃O[4]
Molecular Weight 149.15 g/mol [4]
Appearance Off-white to light yellow solidTypical observation
Solubility Soluble in DMSO, MethanolExperimental verification is required. High solubility in DMSO is crucial for preparing high-concentration stocks for screening.
Purity >95%Recommended minimum purity for screening. Purity should be confirmed by LC-MS and ¹H NMR upon receipt.
Storage 2-8°C, desiccated, protected from lightTo prevent degradation. Long-term storage as a solid is preferred over solutions.
Protocol 2.1: Preparation of Master Stock Solution

Causality: A high-quality, accurately concentrated DMSO stock is the foundation of a successful screening campaign. Using DMSO minimizes the impact of the solvent on most protein targets and allows for high fragment solubility.

  • Purity Verification: Upon receipt, verify the identity and purity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine using LC-MS and ¹H NMR spectroscopy.

  • Weighing: Accurately weigh approximately 5-10 mg of the solid fragment using a calibrated analytical balance.

  • Dissolution: Dissolve the solid in high-purity, anhydrous DMSO to achieve a final concentration of 100 mM. Use gentle vortexing or sonication in a water bath to ensure complete dissolution.

  • Aliquoting & Storage: Aliquot the master stock into small, single-use volumes (e.g., 10-20 µL) in low-binding tubes. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Primary Fragment Screening: Identifying Binders

The initial goal is to identify fragments that bind to the target protein, even with weak affinity (µM to mM range). Because of this weak affinity, highly sensitive biophysical techniques are required.[5][6] We will detail two common and complementary primary screening methods: Surface Plasmon Resonance (SPR) and NMR Spectroscopy.

Workflow for Primary Screening and Hit Validation

FBDD_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization FragmentLibrary Fragment Library (incl. 7-Methoxy-1H-pyrazolo[3,4-c]pyridine) SPR_Screen Surface Plasmon Resonance (SPR) High-Throughput Screen FragmentLibrary->SPR_Screen Primary Method NMR_Screen NMR Spectroscopy (e.g., STD, WaterLOGSY) FragmentLibrary->NMR_Screen Orthogonal Method Potential_Hits Potential Hits SPR_Screen->Potential_Hits Hits NMR_Screen->Potential_Hits Hits ITC Isothermal Titration Calorimetry (ITC) Binding_Data Validated Hit (Affinity, Site, Pose) ITC->Binding_Data Protein_NMR Protein-Observed NMR (HSQC Titration) Protein_NMR->Binding_Data XRay X-Ray Crystallography XRay->Binding_Data Lead_Opt Lead Optimization Binding_Data->Lead_Opt Proceed to Optimization Potential_Hits->ITC Validate Kd Potential_Hits->Protein_NMR Map Binding Site Potential_Hits->XRay Determine Binding Mode

Caption: FBDD workflow from primary screening to validated hits.

Protocol 3.1: High-Throughput Screening using Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic data. Its sensitivity and high-throughput capabilities make it an excellent choice for primary screening.[7][8]

  • Protein Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling or using a specific tag (e.g., His-tag on an NTA chip). Aim for a low immobilization density to minimize mass transport effects. A reference flow cell should be prepared (e.g., mock immobilization) to subtract bulk refractive index changes.

  • Assay Development:

    • Buffer Optimization: Identify a running buffer (e.g., PBS or HEPES with 0.05% Tween-20) that ensures protein stability and minimizes non-specific binding.

    • DMSO Calibration: Create a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO in 0.1% increments) to correct for solvent effects, as fragment solutions will contain DMSO.

  • Screening Execution:

    • Prepare a 96- or 384-well plate containing 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and other fragments from your library, typically at a single high concentration (e.g., 200 µM to 1 mM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a significantly higher response on the target surface compared to the reference surface.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active cell signal.

    • Correct for buffer/DMSO effects using the calibration data.

    • Hits are identified based on a response threshold (e.g., >3 standard deviations above the mean response of negative controls).

Protocol 3.2: Orthogonal Screening using NMR Spectroscopy

Causality: NMR is a powerful tool for detecting weak binding events. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for screening as they do not require isotope-labeled protein.[5] They serve as an excellent orthogonal method to confirm hits from SPR and reduce false positives.[9]

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-20 µM) in a deuterated buffer (e.g., PBS in 99% D₂O).

    • Add 7-Methoxy-1H-pyrazolo[3,4-c]pyridine from the DMSO stock to a final concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept low (<5%).

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum.

    • Acquire an STD spectrum by selectively saturating protein resonances far from the ligand signals (e.g., at -1 ppm).

    • If the fragment binds, saturation will be transferred from the protein to the fragment via the Nuclear Overhauser Effect (NOE), resulting in a decrease in the intensity of the fragment's signals.

    • The difference spectrum (reference - saturated) will show only the signals of the binding fragment.

  • Water-LOGSY Experiment:

    • This experiment detects NOE transfer from bulk water to the ligand.

    • In the absence of a protein, the fragment will tumble rapidly, and the NOE from water will be negative.

    • When bound to a large protein, the fragment tumbles slowly, and the NOE becomes positive.

    • A change in the sign of the fragment's signals upon addition of the protein indicates binding.

  • Hit Criteria: A fragment is considered a hit if it produces a positive signal in either or both STD and Water-LOGSY experiments.

Hit Validation and Characterization

Once initial hits are identified, the next crucial step is to validate the binding and accurately characterize the interaction. This phase confirms that the binding is specific, determines the binding affinity (KD), and identifies the binding site.

Protocol 4.1: Affinity Determination by Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20-50 µM) in the ITC buffer.

    • Prepare a solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (e.g., 200-500 µM) in the exact same buffer, including a matched concentration of DMSO. Mismatched buffers are a common source of error.

  • Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

  • Data Analysis: Integrate the heat change peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH. A measurable and saturable binding curve validates the interaction.

Protocol 4.2: Binding Site Mapping by Protein-Observed 2D NMR (¹H-¹⁵N HSQC)

Causality: This experiment provides structural information about the binding site on the protein. It requires an isotope-labeled (¹⁵N) protein. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the HSQC spectrum to shift.

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein (e.g., 100-200 µM) in NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak corresponds to a specific backbone N-H group in the protein.

  • Titration: Add increasing amounts of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine to the protein sample and acquire an HSQC spectrum at each concentration point (e.g., 0.5, 1, 2, 5 equivalents).

  • Analysis: Overlay the spectra. Residues whose peaks show significant chemical shift perturbations (CSPs) upon fragment addition are located in or near the binding site. Mapping these residues onto the protein's 3D structure reveals the location of the binding pocket.

Protocol 4.3: High-Resolution Structural Analysis by X-ray Crystallography

Causality: X-ray crystallography provides the most detailed, atomic-level view of the protein-fragment interaction, revealing the precise binding mode, orientation, and key interactions. This structural information is invaluable for the subsequent structure-guided optimization phase.[8][10]

  • Crystallization: Obtain high-quality crystals of the apo-protein.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-crystals into a solution containing a high concentration of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (typically 1-10 mM) for a defined period (minutes to hours).[11] This is often the faster method.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment. Refine the model to obtain a high-resolution structure of the protein-fragment complex.

Fragment Evolution: From Hit to Lead

The validated structural information from NMR and X-ray crystallography guides the rational design of more potent compounds. The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold offers several clear vectors for chemical modification to improve binding affinity and selectivity.

Diagram of Elaboration Vectors

SAR_Vectors cluster_0 Scaffold p_N1 L_N1 p_N1->L_N1 N1-Position: Alkylation, Arylation p_C3 L_C3 p_C3->L_C3 C3-Position: Suzuki/Cross-Coupling p_C4 L_C4 p_C4->L_C4 C4-Position: Metalation/Functionalization p_C5 L_C5 p_C5->L_C5 C5-Position: Nucleophilic Aromatic Substitution

Note: The DOT graph above is a conceptual representation. A visual diagram with the chemical structure and labeled arrows would be inserted here.

Caption: Key vectors for synthetic elaboration of the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold.

  • Vector 1 (N1-Position): The pyrazole N1-H is a hydrogen bond donor. Alkylation or arylation at this position can be used to probe for nearby hydrophobic pockets or to displace water molecules. However, this removes a key hydrogen bond donor, which may be detrimental if it is making a critical interaction, as is often the case in kinase hinge-binding motifs.

  • Vector 2 (C3-Position): This position is often solvent-exposed and is an ideal point for "fragment growing." Halogenation followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can introduce a wide variety of substituents to explore structure-activity relationships (SAR).[1][3]

  • Vector 3 (C4/C5-Positions): The pyridine ring can be functionalized to modulate physicochemical properties or to pick up additional interactions with the protein. For example, nucleophilic aromatic substitution at a halogenated C5 position can introduce amines or other functional groups.[1]

  • Vector 4 (7-Methoxy Group): The methoxy group itself can be modified. Demethylation to the hydroxyl analog introduces a hydrogen bond donor/acceptor. Alternatively, replacement with larger alkoxy groups or amines can probe for space and interactions in that region of the binding pocket.

By systematically exploring these vectors based on the structural data of the initial fragment hit, researchers can rapidly evolve the low-affinity 7-Methoxy-1H-pyrazolo[3,4-c]pyridine fragment into a potent and selective lead compound.

Conclusion

7-Methoxy-1H-pyrazolo[3,4-c]pyridine represents a high-value starting point for fragment-based drug discovery campaigns, particularly against target classes like protein kinases. Its favorable physicochemical properties, rich pharmacophoric features, and synthetically tractable scaffold make it an exemplary fragment. The integrated biophysical protocols detailed in this guide—from initial SPR screening and NMR validation to detailed structural characterization by ITC and X-ray crystallography—provide a robust and efficient pathway for identifying and validating hits. The subsequent structure-guided elaboration of this fragment offers a clear and rational path toward the development of novel, high-quality lead compounds.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Institutes of Health (NIH). Available at: [Link]

  • Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Publications. Available at: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed. Available at: [Link]

  • Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PubMed Central. Available at: [Link]

  • Mass spectrometry for fragment screening. University of Cambridge. Available at: [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. PubMed. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]

  • Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Vectorial Functionalization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purine and exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive guide for the synthesis and subsequent functionalization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine analogs. We present a robust synthetic pathway to the core scaffold and detail site-selective protocols for elaboration at multiple positions, or "growth-vectors," including the N-1, C-3, and C-5 positions. These methodologies are designed to empower researchers in drug discovery and development to efficiently generate diverse libraries of novel compounds for screening and lead optimization. The protocols emphasize not only the procedural steps but also the underlying chemical principles and strategic considerations, ensuring both reproducibility and adaptability.

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science.[3] Among these, the pyrazolo[3,4-c]pyridine system has garnered significant attention due to its structural analogy to biologically ubiquitous purines.[1] This similarity allows compounds containing this scaffold to interact with a variety of cellular proteins that have purine-binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1] Pharmacological studies have identified pyrazolo[3,4-c]pyridine derivatives as potent inhibitors of key enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2]

The ability to strategically introduce functional groups at various positions on the heterocyclic core is paramount for tuning the pharmacological profile, optimizing drug-like properties (e.g., solubility, lipophilicity), and exploring structure-activity relationships (SAR).[1] This guide focuses on the 7-methoxy substituted scaffold, a key starting point for building analogs with diverse functionalities. We will detail a "vectorial" approach, allowing for controlled, late-stage diversification at specific atomic positions, which is highly advantageous for fragment-based drug discovery (FBDD) and hit-to-lead campaigns.[1][4][5]

Overall Synthetic Strategy

The overall strategy is bifurcated into two main phases: first, the construction of the core 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold, and second, the selective functionalization at its various reactive sites. This modular approach allows for the production of a key intermediate that can then be diversified into a library of final compounds.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Vectorial Functionalization A 2-Chloro-4-methoxy-3-aminopyridine B Diazotization & Cyclization A->B C Core Scaffold: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine B->C D N-1 Protection (e.g., SEM-Cl) C->D Vector 1 E C-3 Borylation D->E Vector 2 I C-5 Halogenation D->I Vector 3 F C-3 Suzuki-Miyaura Cross-Coupling E->F G N-1 Deprotection F->G F->G H Final Analog Library G->H J C-5 Buchwald-Hartwig Amination I->J J->G J->G

Figure 1: High-level workflow for the synthesis and functionalization of 7-methoxy-1H-pyrazolo[3,4-c]pyridine analogs.

Protocols for Synthesis of the Core Scaffold

The construction of the pyrazolo[3,4-c]pyridine ring system can be efficiently achieved via the cyclization of a suitably substituted aminopyridine precursor. This protocol adapts the classical Huisgen indazole synthesis.[1]

Protocol 3.1: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Principle & Rationale: This procedure involves the diazotization of 2-chloro-4-methoxy-3-aminopyridine followed by an intramolecular cyclization. Acetic anhydride is used to promote the reaction, and subsequent deacetylation of the pyrazole nitrogen yields the desired core scaffold. The methoxy group at the 4-position of the pyridine ring directs the cyclization and ultimately becomes the 7-methoxy group in the final product.

Materials:

  • 2-Chloro-4-methoxy-3-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe), 25% solution in MeOH

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Diazotization and Cyclization:

    • To a stirred suspension of 2-chloro-4-methoxy-3-aminopyridine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add acetic anhydride (2.5 eq) at room temperature.

    • Add sodium nitrite (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 30 °C.

    • After the addition is complete, heat the reaction mixture to 90 °C and stir for 18-20 hours. Monitor reaction completion by TLC or LC-MS.

    • Scientist's Note: The use of DCE as a co-solvent has been shown to improve scalability and product isolation compared to using acetic anhydride alone.[1]

  • Work-up (Part 1):

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate. This intermediate is often carried forward without further purification.

  • Deacetylation:

    • Dissolve the crude intermediate from the previous step in methanol (~0.2 M).

    • Add sodium methoxide solution (0.2 eq) and stir the mixture at room temperature for 1 hour.

    • Causality Check: The methoxide acts as a base to catalyze the transesterification and removal of the acetyl protecting group from the pyrazole nitrogen, which is crucial for subsequent functionalization.

  • Work-up and Purification (Part 2):

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to afford 7-Methoxy-1H-pyrazolo[3,4-c]pyridine as a solid.

Expected Results:

  • Yield: 60-75% over two steps.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

CompoundFormulaMWCAS
7-Methoxy-1H-pyrazolo[3,4-c]pyridineC₇H₇N₃O149.1576006-10-5

Vectorial Functionalization Protocols

With the core scaffold in hand, site-selective modifications can be performed. N-protection is typically the first step to prevent side reactions and to direct regioselectivity in subsequent C-H functionalization or cross-coupling reactions.

Protocol 4.1: N-1 Protection with SEM-Cl

Principle & Rationale: Protection of the pyrazole N-1 position is critical for directing subsequent reactions, such as metalation for C-3 borylation. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is an excellent choice as it is robust to many reaction conditions (e.g., organometallics, cross-coupling) but can be readily removed under specific acidic or fluoride-mediated conditions.

Materials:

  • 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Procedure:

  • Suspend NaH (1.2 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by silica gel flash column chromatography to yield the N-1 SEM-protected product.

Protocol 4.2: C-3 Functionalization via Borylation and Suzuki-Miyaura Coupling

This two-step sequence allows for the introduction of a wide variety of aryl or heteroaryl groups at the C-3 position, a key vector for exploring SAR.

G cluster_nodes A N1-SEM-Protected Core C C-3 Borylated Intermediate A->C Step 1: Ir-catalyzed Borylation B B₂(pin)₂, [Ir(cod)(OMe)]₂, dtbbpy E C-3 Arylated Product C->E Step 2: Pd-catalyzed Suzuki Coupling D Aryl-Br, Pd(dppf)Cl₂, Na₂CO₃

Figure 2: Workflow for C-3 arylation of the pyrazolopyridine scaffold.

Step 1: Iridium-Catalyzed C-3 Borylation

Principle & Rationale: Iridium-catalyzed C-H borylation is a powerful method for converting an unactivated C-H bond into a versatile C-B bond. The N-1 directing group helps to selectively activate the C-H bond at the adjacent C-7 position in some systems, but for the pyrazolo[3,4-c]pyridine core, borylation often proceeds selectively at the C-3 position.

Materials:

  • N1-SEM-protected 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Bis(pinacolato)diboron (B₂(pin)₂) (1.5 eq)

  • [Ir(cod)(OMe)]₂ (3 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (6 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the N1-SEM-protected starting material, B₂(pin)₂, [Ir(cod)(OMe)]₂, and dtbbpy in a flask.

  • Add anhydrous THF and stir the mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude borylated intermediate is often sufficiently pure to be used directly in the subsequent Suzuki coupling.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Procedure:

  • To the crude C-3 borylated intermediate (1.0 eq), add the desired aryl or heteroaryl bromide (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Add a solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the C-3 functionalized product.

Data Summary for Exemplary Analogs:

R Group (at C-3)Yield (Suzuki)Method
Phenyl85%Column Chromatography
4-Fluorophenyl81%Column Chromatography
3-Pyridyl75%Column Chromatography
2-Thienyl78%Column Chromatography

Deprotection and Final Product Isolation

The final step is the removal of the SEM protecting group to yield the free N-H pyrazole, which is often crucial for biological activity through hydrogen bonding interactions.

Protocol 5.1: SEM Group Deprotection

Procedure:

  • Dissolve the SEM-protected compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, concentrate the mixture under reduced pressure.

  • Neutralize the residue by adding saturated aqueous NaHCO₃ carefully.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography or recrystallization to yield the final analog.

Conclusion and Future Directions

The synthetic routes and protocols detailed in this guide provide a reliable and versatile platform for the creation of novel 7-Methoxy-1H-pyrazolo[3,4-c]pyridine analogs. The vectorial functionalization strategy enables the systematic exploration of chemical space around the core scaffold, facilitating rapid SAR studies.[4][5] By combining the described N-alkylation, C-3 cross-coupling, and other potential reactions like C-5 amination (following halogenation), researchers can access a vast and diverse library of compounds.[1] This strategic approach is invaluable for modern drug discovery programs aiming to develop new therapeutics targeting a range of diseases.

References

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing (Detailed Article) URL: [Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL: [Link]

  • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Semantic Scholar URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PubMed Central (NIH) URL: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The N-alkylation of this scaffold is a critical step in the synthesis of diverse compound libraries for lead optimization, as the nature and position of the alkyl group can significantly modulate the potency, selectivity, and pharmacokinetic properties of the resulting molecules. 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, in particular, is an important starting material due to the electronic influence of the methoxy group, which can affect both the reactivity of the core and the binding interactions of its derivatives.

However, the N-alkylation of unsymmetrically substituted pyrazoles, including the pyrazolo[3,4-c]pyridine system, is complicated by the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2), leading to the potential formation of two regioisomers. The selective synthesis of a single isomer is often a significant challenge that requires careful control over reaction conditions. This guide provides a detailed overview of the factors governing this regioselectivity and presents two robust protocols for the N-alkylation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

The Challenge of Regioselectivity in N-Alkylation

The core challenge in the N-alkylation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine lies in controlling the site of alkylation between the N1 and N2 positions of the pyrazole ring. The outcome of this reaction is a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.

  • Steric Effects: The steric environment around the two nitrogen atoms is a primary determinant of the alkylation site. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom. In the case of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, the N1 position is generally considered to be more sterically accessible than the N2 position, which is flanked by the fused pyridine ring.

  • Electronic Effects: The electron-donating nature of the 7-methoxy group increases the electron density of the heterocyclic system, enhancing the nucleophilicity of both pyrazole nitrogens. This can lead to increased reactivity but may also complicate selective alkylation. The precise influence of the methoxy group on the relative nucleophilicity of N1 versus N2 can be subtle and is also affected by the solvent and counter-ion present.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regioselectivity of N-alkylation. For instance, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or a less polar solvent like tetrahydrofuran (THF) can lead to different isomeric ratios. This is often attributed to the nature of the resulting pyrazolide anion and its association with the counter-ion in different solvent environments.

Below is a diagram illustrating the challenge of regioselective N-alkylation.

G cluster_0 N-Alkylation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Start 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Base Base (e.g., NaH, K2CO3) Start->Base Deprotonation Alkylating_Agent Alkylating Agent (R-X) Start->Alkylating_Agent Nucleophilic Attack Mixture Mixture of Isomers Alkylating_Agent->Mixture N1_Product N1-alkylated isomer N2_Product N2-alkylated isomer Mixture->N1_Product Desired Pathway Mixture->N2_Product Side Product G cluster_workflow Classical N-Alkylation Workflow start Start: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in DMF add_base Add NaH at 0°C start->add_base stir_rt Stir at RT add_base->stir_rt add_alkyl_halide Add Alkyl Halide at 0°C stir_rt->add_alkyl_halide react_rt React at RT (2-16h) add_alkyl_halide->react_rt quench Quench with aq. NH4Cl react_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Chromatography wash_dry->purify end Isolated N1 and N2 Products purify->end G cluster_mitsunobu Mitsunobu Reaction Workflow start_m Start: Mix Pyrazolopyridine, Alcohol, and PPh3 in THF cool_m Cool to 0°C start_m->cool_m add_diad Add DIAD/DEAD dropwise cool_m->add_diad react_rt_m React at RT (4-24h) add_diad->react_rt_m concentrate_m Concentrate in vacuo react_rt_m->concentrate_m purify_m Purify by Chromatography concentrate_m->purify_m end_m Isolated N-Alkylated Product purify_m->end_m

Application Notes & Protocols: Palladium-Catalyzed C-C and C-N Cross-Coupling on the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine enables it to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1] Consequently, derivatives of this scaffold are actively investigated as potential therapeutic agents for cancer, inflammatory diseases, and viral infections.[1][2]

The ability to selectively functionalize the pyrazolo[3,4-c]pyridine core is paramount for generating compound libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, have emerged as indispensable tools for this purpose. These reactions offer a powerful and versatile means to introduce a diverse range of substituents onto the heterocyclic core with high efficiency and functional group tolerance.[3][4][5]

This document provides a detailed guide to performing Suzuki-Miyaura and Buchwald-Hartwig coupling reactions on halo-substituted pyrazolo[3,4-c]pyridines. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary for the successful synthesis and elaboration of these valuable compounds.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[6] Its application to N-heterocycles like pyrazolo[3,4-c]pyridines can be challenging due to the potential for catalyst inhibition by the nitrogen lone pairs.[7][8][9] However, with appropriate catalyst and ligand selection, these challenges can be overcome.

A recent study demonstrated the successful functionalization of the C-3 position of a pyrazolo[3,4-c]pyridine scaffold via a tandem C-H borylation and Suzuki-Miyaura cross-coupling sequence.[1][3][4] This approach highlights the utility of this reaction in elaborating the core structure. Another synthetic route has been developed for 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines utilizing the Suzuki-Miyaura coupling of a triflate with various boronic acids or esters.[10][11]

Reaction Mechanism: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyrazolo[3,4-c]pyridine, inserting into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (boronic acid or ester) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R RedElim->Product ArylX Aryl-X ArylX->OxAdd Boronic R-B(OR)2 + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Tandem Borylation and Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the C-3 functionalization of a protected 5-halo-1H-pyrazolo[3,4-c]pyridine.[1]

Materials:

  • Protected 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (Ligand)

  • B₂pin₂ (Bis(pinacolato)diboron)

  • MTBE (Methyl tert-butyl ether) (Solvent)

  • Aryl halide (Ar-X) (1.2 equiv)

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Cs₂CO₃ (Cesium carbonate) (Base)

  • DMAc (Dimethylacetamide) (Solvent)

Procedure:

Step 1: C-H Borylation

  • To a microwave vial, add the protected 5-halo-1H-pyrazolo[3,4-c]pyridine, [Ir(COD)OMe]₂, dtbpy, and B₂pin₂.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous, degassed MTBE.

  • Seal the vial and heat in a microwave reactor at 100 °C for the optimized time.

  • Upon completion, allow the reaction to cool to room temperature.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the crude borylation reaction mixture, add the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add anhydrous, degassed DMAc.

  • Seal the vial and heat in a microwave reactor at 120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-3 arylated pyrazolo[3,4-c]pyridine.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes results for the tandem borylation and Suzuki-Miyaura cross-coupling of a protected 5-chloro-1H-pyrazolo[3,4-c]pyridine with various aryl halides.[1]

EntryAryl HalideProductOverall Yield (%)
14-Bromobenzonitrile3-(4-cyanophenyl)-...48
24-Bromoanisole3-(4-methoxyphenyl)-...45
33-Bromopyridine3-(pyridin-3-yl)-...31

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[12] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines.[13] On the pyrazolo[3,4-c]pyridine scaffold, it allows for the introduction of diverse amino substituents, which can significantly modulate the biological activity of the molecule.

Recent work has demonstrated the successful Pd-catalyzed Buchwald-Hartwig amination at the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.[3][4][5]

Reaction Mechanism: The Palladium Catalytic Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-based catalytic cycle.[12]

  • Oxidative Addition: A Pd(0) complex reacts with the halo-pyrazolo[3,4-c]pyridine to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium complex couple, forming the new C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Aryl-Pd(II)-NR2(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Aryl-NR2 RedElim->Product ArylX Aryl-X ArylX->OxAdd Amine HNR2 + Base Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: C-5 Amination of a Pyrazolo[3,4-c]pyridine

This protocol is a general procedure based on the successful amination of a 5-bromo-pyrazolo[3,4-c]pyridine derivative.[5]

Materials:

  • Protected 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (Palladium source)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (Ligand)

  • NaOtBu (Sodium tert-butoxide) (Base)

  • Toluene (Anhydrous, degassed) (Solvent)

Procedure:

  • To an oven-dried reaction vessel, add the protected 5-bromo-1H-pyrazolo[3,4-c]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the amine, followed by anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-pyrazolo[3,4-c]pyridine.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following table presents results for the Buchwald-Hartwig amination of a protected 5-bromo-1H-pyrazolo[3,4-c]pyridine with various amines.[5]

EntryAmineProductYield (%)
1Morpholine5-(Morpholin-4-yl)-...95
2N-Methylpiperazine5-(4-Methylpiperazin-1-yl)-...80
3Aniline5-(Phenylamino)-...75

Troubleshooting and Optimization

Successful cross-coupling reactions often require careful optimization of several parameters.

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[14][15] Pre-catalysts, where the ligand is already coordinated to the palladium, can offer improved reactivity and reproducibility.[7][8][9]

  • Base: The choice of base is crucial for both reactions. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically employed.[15][16] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common solvents include toluene, dioxane, and DMF. The choice of solvent can influence the solubility of reactants and the reaction temperature.

  • Temperature: Reactions are often performed at elevated temperatures, sometimes with microwave heating, to accelerate the reaction rate.[1][5] However, excessive heat can lead to catalyst decomposition or side reactions.

Conclusion

The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are robust and versatile methods for the functionalization of the pyrazolo[3,4-c]pyridine scaffold. By carefully selecting and optimizing reaction conditions, researchers can efficiently synthesize a wide array of derivatives for biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug discovery, facilitating the exploration of this important class of heterocyclic compounds.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL: )
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35065-35070. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. (URL: )
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. (URL: [Link])

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). Semantic Scholar. (URL: )
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. (URL: [Link])

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). PubMed. (URL: [Link])

  • Coldwell, M. J., et al. (2014). Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. The Journal of Organic Chemistry, 79(16), 7682-7688. (URL: [Link])

  • Suzuki reaction. (n.d.). In Wikipedia. (URL: [Link])

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. (URL: [Link])

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. (URL: [Link])

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (URL: [Link])

Sources

Application Notes & Protocols: Developing Kinase Inhibitors from a 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Kinase-Binding Moiety

The landscape of targeted cancer therapy is dominated by the pursuit of potent and selective kinase inhibitors.[1] Kinases, a family of over 500 enzymes, are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous cancers.[1] The ATP-binding pocket of kinases presents a druggable target, and medicinal chemists have successfully developed a multitude of heterocyclic scaffolds that act as "hinge-binders," mimicking the adenine core of ATP.[1]

Among these, pyrazolopyridines have emerged as a privileged scaffold in kinase drug discovery.[1] Their bioisosteric resemblance to purines allows them to occupy the ATP pocket effectively, while the bicyclic structure provides a rigid framework for derivatization, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1] While several isomers of pyrazolopyridine exist, this guide focuses on the 1H-pyrazolo[3,4-c]pyridine core, a less explored but highly promising scaffold. Pharmacological studies have indicated that compounds based on this specific isomer possess inhibitory activity against key therapeutic targets like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2]

This technical guide provides a comprehensive framework for initiating a kinase inhibitor discovery program based on a 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold. We will detail the synthetic strategy for creating a library of analogs, provide step-by-step protocols for robust in-vitro and cell-based screening, and explain the scientific rationale behind each experimental choice.

Section 1: Synthesis and Vectorial Functionalization

A successful fragment-based or scaffold-based drug discovery program relies on the ability to strategically and efficiently elaborate a core structure.[3][4] The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple "growth vectors" for chemical modification. A recent study by Bedwell et al. demonstrated a robust strategy for the vectorial functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, allowing for selective derivatization at four key positions: N-1, C-3, C-5, and C-7.[3][5] This approach provides a powerful toolkit for exploring the structure-activity relationship (SAR) around the core.

The following protocols are adapted from established methodologies to build a diverse chemical library around the target scaffold.

Diagram: Core Scaffold and Derivatization Vectors

Caption: The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold with key positions for chemical elaboration.

Protocol 1.1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine Intermediate

This protocol describes the synthesis of a key halogenated intermediate, which serves as the versatile starting point for subsequent derivatization at the C-5 and C-7 positions. The procedure is adapted from the method reported by Bedwell et al. for the synthesis of halo-pyrazolopyridines.[5]

Rationale: Starting from a commercially available aminopyridine, a classical Huisgen indazole synthesis approach is used.[4] The resulting N-oxide is then treated with a methoxide source to yield the pyrazolopyridine core. The chloro-substituent at the C-5 position is crucial as it serves as a handle for palladium-catalyzed cross-coupling reactions.

Materials:

  • 2-Amino-6-chloronicotinaldehyde

  • Sodium Nitrite (NaNO₂)

  • Acetic Anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Standard glassware, magnetic stirrer, heating mantle, and rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Diazotization: To a stirred solution of 2-Amino-6-chloronicotinaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O) (2.0 eq). Cool the mixture to 0°C.

  • Add Sodium Nitrite (NaNO₂) (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 18-20 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature. Carefully add methanol (MeOH) and a solution of sodium methoxide (NaOMe) in methanol (3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to afford the 5-Chloro-1H-pyrazolo[3,4-c]pyridine as a solid.[5]

Protocol 1.2: Vectorial Functionalization

With the key intermediate in hand, a medicinal chemist can now build a library of diverse analogs. The following are generalized protocols for derivatization at each key vector.

  • N-1 Functionalization (Protection & Alkylation): The N-1 position is critical for interaction with the kinase hinge region. It can be protected (e.g., with a SEM group) to direct functionalization at other sites or directly alkylated/arylated.[3]

  • C-5 Functionalization (Buchwald-Hartwig Amination): The C-5 chloro-group can be readily displaced with a variety of amines using a Palladium-catalyzed Buchwald-Hartwig amination reaction. This is a powerful method for introducing diverse chemical groups to explore the solvent-exposed region of the ATP pocket.[3]

  • C-7 Functionalization (Selective Metalation): The C-7 position can be selectively functionalized via metalation using a strong base like TMPMgCl·LiCl, followed by quenching with an electrophile or by engaging in a Negishi cross-coupling reaction.[3][5]

  • C-3 Functionalization (Borylation/Suzuki Coupling): After N-1 protection, the C-3 position can be functionalized through an iridium-catalyzed C-H borylation, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups.[3]

By combining these strategies, a combinatorial library can be synthesized to systematically probe the SAR of the scaffold. For this guide, we will hypothesize a small library based on these principles (see Table 1).

Section 2: In Vitro Kinase Activity Profiling

Once a library of compounds is synthesized, the first critical step is to determine their ability to inhibit the target kinase. High-throughput, homogeneous (mix-and-read) assays are ideal for this purpose. We present protocols for two widely used and robust platforms: a luminescence-based ATP depletion assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Diagram: Kinase Inhibition Assay Workflow

G cluster_synthesis Compound Synthesis cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Prepare Compound Dilution Series (e.g., 10-point, 3-fold) dispense Dispense Compounds & Kinase Reaction Mix compound_prep->dispense reagent_prep Prepare Kinase, Substrate, & ATP Reagents reagent_prep->dispense plate_map Design 384-Well Plate Map (Controls, Compounds) plate_map->dispense incubate Incubate at RT (e.g., 60 min) dispense->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo or TR-FRET Antibody/EDTA) incubate->add_detection incubate_detect Incubate at RT (10-60 min) add_detection->incubate_detect read_plate Read Plate (Luminescence or TR-FRET) incubate_detect->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for determining compound IC50 values in a kinase assay.

Protocol 2.1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[6] A proprietary luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[6] The amount of light produced is inversely proportional to kinase activity; therefore, potent inhibitors result in a high luminescent signal. This method is universal for any ATP-dependent kinase.[7]

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Target Kinase (e.g., GSK-3β, CDK2/CycA) and corresponding substrate peptide

  • ATP, MgCl₂, DTT, and appropriate kinase buffer

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[6] Allow it to equilibrate to room temperature before use.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X Kinase/Substrate solution in reaction buffer.

    • Prepare a 2X ATP solution in reaction buffer. The final ATP concentration should be at or near the Kₘ for the target kinase.

  • Compound Plating:

    • Create a serial dilution of your test compounds in DMSO.

    • Dispense a small volume (e.g., 100 nL) of the compound dilutions into the assay plate. Include DMSO-only wells for 0% inhibition (high control) and wells without kinase for 100% inhibition (low control).

  • Kinase Reaction:

    • To each well, add 5 µL of the 2X Kinase/Substrate solution.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the prepared Kinase-Glo® Reagent to each well.

    • Mix on a plate shaker for 2 minutes to induce cell lysis and ensure homogeneity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: TR-FRET Kinase Assay (e.g., LanthaScreen™)

Principle: This assay measures the phosphorylation of a fluorescein-labeled substrate. After the kinase reaction is stopped, a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into proximity, resulting in a FRET signal upon excitation. The TR-FRET signal is directly proportional to kinase activity.

Materials:

  • LanthaScreen™ Tb-anti-pSubstrate Antibody and Fluorescein-Substrate (Thermo Fisher Scientific) or similar

  • Target Kinase, ATP, and appropriate kinase buffer

  • Test compounds in DMSO

  • Low-volume, black 384-well assay plates

  • EDTA to stop the reaction

  • TR-FRET compatible plate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the Fluorescein-Substrate and ATP in kinase reaction buffer.

    • Prepare a 2X solution of the target kinase in the same buffer.

  • Compound Plating:

    • Dispense 100 nL of serially diluted test compounds into the assay plate. Include appropriate DMSO (0% inhibition) and no-kinase (100% inhibition) controls.

  • Kinase Reaction:

    • Add 5 µL of the 2X Kinase solution to each well.

    • Add 5 µL of the 2X Substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Prepare a 2X Detection Mix containing the Terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.

    • Add 10 µL of the Detection Mix to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled reader, measuring emission at both the terbium (~495 nm) and fluorescein (~520 nm) wavelengths.

    • Calculate the emission ratio (520 nm / 495 nm).

    • Determine the IC₅₀ value as described in Protocol 2.1.

Section 3: Cell-Based Assay Cascade

While in vitro assays are essential for determining direct target inhibition, it is crucial to assess a compound's activity in a more physiologically relevant context. A tiered cell-based assay cascade allows for the evaluation of cell permeability, anti-proliferative effects, and on-target engagement within the cell.

Protocol 3.1: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells. The assay procedure involves adding a single reagent directly to cultured cells, which causes lysis and generates a luminescent signal proportional to the ATP concentration. A decrease in signal indicates either cytotoxic or cytostatic effects of the compound.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

  • Cancer cell line relevant to the kinase target (e.g., HCT-116 for a CDK inhibitor)

  • Complete cell culture medium, fetal bovine serum (FBS), and antibiotics

  • White, opaque-walled 96- or 384-well cell culture plates

  • Test compounds dissolved in DMSO

  • Luminometer plate reader

Step-by-Step Procedure:

  • Cell Plating:

    • Harvest and count cells. Seed cells into the wells of a white-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of test compounds in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include DMSO-only vehicle controls.

    • Incubate the cells for 72 hours (or a desired time course) in a humidified incubator at 37°C, 5% CO₂.

  • Assay Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent cell viability for each concentration relative to the DMSO-treated control wells.

    • Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 3.2: Target Engagement & Downstream Signaling Analysis

Principle: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation state of the kinase's substrate in treated cells. Western blotting is a standard method for this analysis.

Rationale: A potent and specific inhibitor should decrease the phosphorylation of a known downstream substrate in a dose-dependent manner. For example, a CDK2 inhibitor should reduce the phosphorylation of Retinoblastoma protein (pRb), while a GSK-3 inhibitor should affect the phosphorylation of β-catenin or Tau. This provides crucial evidence of on-target activity.

Abbreviated Workflow:

  • Cell Treatment: Plate cells in 6-well plates and allow them to attach.

  • Treat cells with increasing concentrations of the test compound for a short duration (e.g., 2-6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Rb).

    • Wash and probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms target engagement.

Section 4: Data Summary & Interpretation

The following table represents hypothetical data for a small library of compounds derived from the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold, targeting CDK2.

Compound IDR¹ (N-1)R² (C-5)CDK2/CycA IC₅₀ (nM)HCT-116 GI₅₀ (nM)
Scaffold-01 H-Cl>10,000>10,000
Scaffold-02 -CH₃-Cl8,5009,100
Scaffold-03 H-NH(Cyclopropyl)1,2002,500
Scaffold-04 -CH₃-NH(Cyclopropyl)250550
Scaffold-05 H-NH(4-F-Ph)450980
Scaffold-06 -CH₃-NH(4-F-Ph)35 85

Interpretation: The hypothetical data illustrates a clear SAR. The unsubstituted scaffold (Scaffold-01) is inactive. Small alkylation at N-1 (Scaffold-02) offers no benefit. However, introducing amine substituents at C-5 via Buchwald-Hartwig amination leads to a significant increase in potency (Scaffold-03 and -05). The combination of N-1 methylation and a substituted aniline at C-5 (Scaffold-06) results in a potent inhibitor with good correlation between biochemical and cellular activity, making it a strong candidate for further investigation, including downstream signaling analysis and off-target profiling.

Section 5: Off-Target Selectivity Profiling

A critical step in developing a kinase inhibitor is to understand its selectivity profile across the human kinome. A compound that inhibits multiple kinases may have unforeseen side effects or, conversely, beneficial polypharmacology.

Recommendation: Promising lead compounds, such as "Scaffold-06," should be submitted for comprehensive kinase screening panels (e.g., Eurofins KinaseProfiler™, Carna Biosciences). These fee-for-service platforms typically test the compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases. Hits from this primary screen can then be followed up with full IC₅₀ determinations to quantify the off-target potency. This data is essential for making informed decisions about which chemical series to advance toward preclinical development.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available at: [Link]

  • Collier, P. N., et al. (2018). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Arkivoc. (2009). One-Step Synthesis of Fully Functionalized Pyrazolopyridines. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines... PMC. Available at: [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Available at: [Link]

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Application Notes & Protocols: The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Scaffold for Developing Novel Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their aberrant activity is a hallmark of numerous cancers. The development of small molecule inhibitors targeting CDKs has thus become a cornerstone of modern oncology drug discovery. The pyrazolopyridine core, a bioisostere of the natural kinase substrate ATP, has proven to be a privileged scaffold for designing potent kinase inhibitors.[1][2] This guide focuses on the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold as a versatile starting point for the generation of potent and selective CDK inhibitors. We provide an in-depth overview of the underlying biology, a strategic approach to library synthesis, and detailed, field-proven protocols for the biochemical and cellular characterization of these compounds.

Scientific Foundation: Why the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Scaffold?

The selection of a core scaffold is the most critical decision in a kinase inhibitor program. The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine structure offers several strategic advantages:

  • ATP Mimicry: The pyrazolopyridine core effectively mimics the purine ring of ATP, allowing it to bind within the highly conserved ATP-binding pocket of CDKs. The nitrogen atoms on the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase, a key feature of many successful kinase inhibitors.[3][4]

  • Vectors for Optimization: The scaffold presents multiple, chemically distinct positions (N-1, C-3, C-5, and C-7) that can be systematically modified. This allows for a "vectorial functionalization" approach to explore the chemical space around the core, optimizing for potency, selectivity, and pharmacokinetic properties.[5]

  • Modulation of Properties: The methoxy group at the C-7 position is an important electronic and steric feature. It can influence the planarity of the ring system and provide a handle for further modification or interaction within the active site. Its replacement or modification can be a key step in optimizing selectivity against different CDK isoforms.

The CDK-Rb Signaling Pathway: The Primary Target

The primary mechanism of action for many CDK inhibitors, particularly those targeting CDK2, CDK4, and CDK6, is the induction of G1 cell cycle arrest. This is achieved by preventing the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogens->CyclinD_CDK46 Upregulates pRb_E2F Active pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates (pRb) E2F Free E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription (e.g., Cyclin E) E2F->S_Phase_Genes Activates CyclinE_CDK2 Cyclin E-CDK2 Complex S_Phase_Genes->CyclinE_CDK2 Upregulates CyclinE_CDK2->pRb_E2F Hyper-phosphorylates (pRb) (Positive Feedback) Inhibitor 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Derivative (CDK Inhibitor) Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[6] Upon receiving mitogenic signals, Cyclin D levels rise, activating CDK4 and CDK6. This complex initiates the phosphorylation of Rb. Subsequently, the Cyclin E-CDK2 complex hyper-phosphorylates Rb, causing the release of E2F and commitment to DNA replication.[7] By inhibiting CDK2 and/or CDK4/6, compounds derived from the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold can lock Rb in its active state, inducing a G1 arrest and preventing cancer cell proliferation.

Application Protocol I: Synthesis of a Focused Inhibitor Library

The following is a generalized, multi-step synthetic workflow for creating a library of analogs based on the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine core. This process is designed for vectorial elaboration, allowing for systematic exploration of structure-activity relationships (SAR).

Synthesis_Workflow Start 2-Chloro-3-aminopyridine Step1 Step 1: Diazotization & Cyclization Start->Step1 Core_Scaffold Halogenated Pyrazolo[3,4-c]pyridine Step1->Core_Scaffold Step2 Step 2: Nucleophilic Substitution (SNAr) Core_Scaffold->Step2 Methoxy_Core 7-Methoxy-1H-pyrazolo [3,4-c]pyridine Step2->Methoxy_Core SAR_N1 SAR_N1 Methoxy_Core->SAR_N1 SAR_C3 SAR_C3 Methoxy_Core->SAR_C3 SAR_C5 SAR_C5 Methoxy_Core->SAR_C5 Final_Products Diverse Analog Library SAR_N1->Final_Products SAR_C3->Final_Products SAR_C5->Final_Products

Step-by-Step Synthesis of the Core Scaffold

This protocol is a representative synthesis based on established methods for related heterocyclic systems. Researchers should perform their own optimization.[5][8]

Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-3-aminopyridine (1.0 eq) in a suitable solvent mixture such as aqueous HCl. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: Add a solution of sodium acetate to neutralize the excess acid, followed by a reducing agent like sodium sulfite. Allow the reaction to warm to room temperature and stir overnight. The cyclized product, 7-Chloro-1H-pyrazolo[3,4-c]pyridine, will precipitate.

  • Workup: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

  • Reaction Setup: Suspend 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous methanol in a sealed reaction vessel.

  • Nucleophilic Aromatic Substitution (SNAr): Add sodium methoxide (NaOMe, 1.5-2.0 eq) to the suspension.

  • Heating: Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by silica gel flash column chromatography to yield the desired 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold.

Library Elaboration via Cross-Coupling Reactions

With the core scaffold in hand, a diverse library can be generated. For C-H functionalization or if a bromo/iodo- version of the scaffold is synthesized, palladium-catalyzed cross-coupling reactions are invaluable.

  • N-1 Alkylation/Arylation: The pyrazole N-1 position can be readily alkylated using a suitable base (e.g., NaH, K₂CO₃) and an alkyl halide (R-X) in a polar aprotic solvent like DMF.

  • C-3/C-5 Suzuki Coupling: To functionalize the C-3 or C-5 positions, a halogenated version of the scaffold (e.g., 3-bromo-7-methoxy...) is required. This can be reacted with a wide variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to install aryl or heteroaryl groups.

  • C-3/C-5 Buchwald-Hartwig Amination: The same halogenated intermediates can be used to install various amine functionalities using a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

Application Protocol II: Biochemical Potency and Selectivity Profiling

The first critical test for a new inhibitor is to determine its direct enzymatic activity against the target kinase and its selectivity against other kinases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. This protocol is optimized for CDK2/Cyclin A2 but can be adapted for other CDK complexes.[9][10]

Materials:

  • CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega V2971)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

  • Substrate: Histone H1 or a specific peptide substrate

  • ATP, MgCl₂, DTT, BSA

  • Test compounds dissolved in 100% DMSO

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, CDK2/Cyclin A2 enzyme, and the substrate. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the linear range of the reaction.[9]

  • Initiate Reaction: Add the kinase/substrate mix to the wells containing the compounds. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the enzyme to accurately determine ATP-competitive inhibition.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Compound IDScaffold ModificationCDK2/CycA IC₅₀ (nM)CDK4/CycD1 IC₅₀ (nM)Selectivity (CDK4/CDK2)
Scaffold-01 7-Methoxy-1H-pyrazolo[3,4-c]pyridine>10,000>10,000-
Analog-A N1-isopropyl850>10,000>11.8
Analog-B C3-(4-aminophenyl)452,50055.6
Analog-C N1-isopropyl, C3-(4-aminophenyl)9 1,200 133.3
Roscovitine (Reference Compound)40>5,000>125
Table 1: Representative biochemical screening data for a hypothetical series of inhibitors. Data is for illustrative purposes to demonstrate the application of the protocol.

Application Protocol III: Cellular Activity and Mechanism of Action

Confirming that an inhibitor works in a cellular context is a critical next step. This involves assessing its ability to halt cell proliferation and confirming its on-target mechanism by observing downstream signaling effects.

Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cancer cell lines. It is crucial to use a DNA-based readout (e.g., CyQUANT™) rather than a metabolic readout (e.g., MTT, CellTiter-Glo®), as CDK inhibitors can cause cells to arrest and grow in size without dividing, leading to misleading results with metabolic assays.

Procedure:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target CDK (e.g., MCF-7 for CDK4/6, OVCAR-3 for CDK2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 72-96 hours.

  • Cell Lysis and Staining: At the end of the incubation, lyse the cells and add a fluorescent dye that binds to DNA (e.g., CyQUANT™ GR dye).

  • Fluorescence Reading: Measure fluorescence on a plate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This is the definitive assay to confirm that the observed anti-proliferative effect is due to cell cycle arrest at the expected phase (G1 for CDK2/4/6 inhibitors).[11][12]

Procedure:

  • Treatment: Treat cells with the test compound at concentrations around its GI₅₀ (e.g., 0.5x, 1x, 5x GI₅₀) for 24-48 hours. Include a vehicle-treated control.

  • Harvest and Fix: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store fixed cells at -20 °C.

  • Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the DNA with a fluorescent dye like Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A successful G1 inhibitor will show a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations.[13]

Target Engagement by Western Blot

To confirm that the inhibitor is engaging its intended target in cells, we can measure the phosphorylation status of a key downstream substrate. For CDK2 or CDK4/6, this is the Rb protein.[6]

Procedure:

  • Treatment and Lysis: Treat cells with the test compound for a short duration (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811 for CDK4/6 activity or other sites for CDK2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A potent and specific inhibitor should show a dose-dependent decrease in the p-Rb signal without affecting the total Rb levels.[14]

Conclusion and Future Directions

The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold represents a highly promising starting point for the development of novel CDK inhibitors. Its synthetic tractability and multiple vectors for chemical elaboration allow for a systematic approach to optimizing potency, selectivity, and drug-like properties. The protocols detailed in this guide provide a robust framework for synthesizing a focused library of analogs and evaluating their biochemical and cellular activity. By combining rational design with rigorous biological testing, researchers can leverage this scaffold to discover next-generation therapeutics for the treatment of cancer and other proliferative diseases.

References

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). Journal of Medical Sciences. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(7), 103212. Available at: [Link]

  • Gaber, M., et al. (2023). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][11][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200262. Available at: [Link]

  • Rata, S., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3662. Available at: [Link]

  • Labbé, K. E., et al. (2021). Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. JTO Clinical and Research Reports, 2(9), 100222. Available at: [Link]

  • Ezzat, M. W., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Bioorganic Chemistry, 144, 107147. Available at: [Link]

  • Trakala, M., et al. (2014). Assessment of Cell Cycle Inhibitors by Flow Cytometry. In Drug Discovery and Development - Present and Future. IntechOpen. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 28(2), 834. Available at: [Link]

  • Ali, O. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available at: [Link]

  • Kim, H. S., & Lee, S. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 35, 1B.6.1–1B.6.11. Available at: [Link]

  • Ali, O. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available at: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9893-9899. Available at: [Link]

  • Pozo, M. D., & Martin, M. J. (2012). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 2(19), e289. Available at: [Link]

  • Reddy, C. R., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of CDK inhibitors, p21 and p27. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). (A) A Western blot analysis shows the expression of Rb and phospho-Rb.... ResearchGate. Available at: [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. Available at: [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. Available at: [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. Available at: [Link]

  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126. Available at: [Link]

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Application Notes & Protocols for the Design of TBK1 Inhibitors Based on the Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting TBK1, a Central Node in Immunity and Disease

TANK-Binding Kinase 1 (TBK1) is a serine/threonine-protein kinase that has emerged as a critical regulator in a multitude of cellular processes.[1][2] It is a key mediator of the innate immune response, orchestrating the production of type I interferons (IFNs) to combat viral and bacterial infections.[1] Beyond its role in immunity, TBK1 is deeply involved in regulating inflammation, autophagy, cell proliferation, and antitumor immunity.[1][2] Given its central role, the dysregulation of TBK1 activity is implicated in a wide range of human diseases, including autoimmune disorders, neurodegenerative conditions like amyotrophic lateral sclerosis (ALS), and various cancers.[1][3][4] This makes TBK1 a compelling and high-interest target for therapeutic intervention.[5]

However, developing selective and potent TBK1 inhibitors is challenging.[1][5] The complexity of TBK1 signaling and the need for high selectivity over other kinases, particularly the closely related IκB kinase ε (IKKε), present significant hurdles.[1] This guide provides a comprehensive framework for researchers and drug development professionals on designing novel TBK1 inhibitors using the pyrazolo[3,4-c]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry known for its utility in developing kinase inhibitors.[6] We will detail the scientific rationale, synthetic strategies, and robust protocols for the evaluation and optimization of these next-generation inhibitors.

Section 1: The Target - Understanding TBK1 Signaling

TBK1 functions as a critical downstream node for several innate immune signaling pathways. Upon detection of pathogen-associated molecular patterns (PAMPs), such as viral DNA or RNA, upstream sensors trigger a cascade that leads to the activation of TBK1.[3][7] Activated TBK1 then phosphorylates key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7, leading to their dimerization and translocation into the nucleus.[8][9] This event is the central switch that initiates the transcription of type I interferons and other antiviral genes, establishing an antiviral state.[8][9]

The activation of TBK1 itself is a regulated process, primarily driven by phosphorylation on serine 172 (S172) within its activation loop, which can occur through trans-autophosphorylation or by an upstream kinase.[3][10]

Diagram: Simplified TBK1 Signaling Pathways

The following diagram illustrates the convergence of key innate immunity pathways on TBK1, leading to the activation of the interferon response.

TBK1_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Viral/Bacterial dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates dsRNA Viral dsRNA RIG_I RIG-I / MDA5 dsRNA->RIG_I Senses MAVS MAVS (Mitochondria) RIG_I->MAVS Activates MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates (S172) pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IFN_Genes Type I Interferon Genes pIRF3_nuc->IFN_Genes Induces Transcription IFN_Response Antiviral & Inflammatory Response IFN_Genes->IFN_Response

Caption: TBK1 integrates signals from cytosolic DNA and RNA sensors to phosphorylate IRF3.

Section 2: The Scaffold - The Pyrazolo[3,4-c]pyridine Core

The selection of a core chemical scaffold is a critical decision in drug discovery. The pyrazolo[3,4-c]pyridine system is an isomer of the more commonly explored pyrazolo[3,4-b]pyridine and represents a valuable, yet less explored, heterocyclic core.[6] Such scaffolds are considered "privileged" because they can bind to multiple biological targets with high affinity. Pyrazolopyridines, in general, have demonstrated significant potential as inhibitors of various kinases.[11]

The key advantage of the pyrazolo[3,4-c]pyridine core lies in its defined vectorial nature, offering multiple, distinct points for chemical modification. This allows for systematic exploration of the chemical space around the core to optimize interactions with the target protein's binding site.

Diagram: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core

This diagram highlights the key positions on the scaffold that can be independently modified to build a structure-activity relationship (SAR).

Caption: Key modification points ("vectors") on the pyrazolo[3,4-c]pyridine scaffold.

Section 3: Design, Synthesis, and Evaluation Workflow

A systematic approach is required to progress from a scaffold concept to a potent and selective lead compound. The workflow integrates chemical synthesis with iterative biological testing to build a robust SAR.

Diagram: Inhibitor Design & Optimization Workflow

Workflow cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_analysis Analysis & Iteration Start Scaffold Selection (Pyrazolo[3,4-c]pyridine) Synthesis Chemical Synthesis of Focused Analog Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem Protocol 4.1: Biochemical Potency (IC50) Purification->Biochem Cellular Protocol 4.2: Cellular Target Engagement Biochem->Cellular Selectivity Protocol 4.3: Kinase Selectivity Profile Cellular->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Optimization Design Next Generation of Analogs SAR->Optimization Optimization->Synthesis Iterate

Caption: Iterative workflow for the design and optimization of TBK1 inhibitors.

Protocol 3.1: General Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Rationale: The synthesis of a halogenated intermediate (e.g., 5-chloro or 5-bromo) is a strategic choice. The halogen serves as a versatile chemical handle, enabling diversification at this position (Vector 4) via modern cross-coupling reactions like Buchwald-Hartwig amination or Suzuki coupling, which are crucial for targeting the kinase hinge region.[6] This protocol provides a general, adaptable route to the core scaffold.

Materials:

  • Substituted hydrazines

  • 2,6-dichloronicotinonitrile or related precursors

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF)

  • Bases: Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC).

Procedure:

  • Step 1: Cyclization to form the Pyrazole Ring.

    • To a solution of 2,6-dichloronicotinonitrile (1.0 eq) in anhydrous ethanol, add the desired substituted hydrazine (1.1 eq).

    • Add sodium ethoxide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure. The resulting crude product is the aminopyrazole intermediate.

  • Step 2: Pyridine Ring Formation.

    • The specific conditions for the second cyclization to form the pyridine ring can vary based on the exact substrate. A common approach involves heating the aminopyrazole intermediate in a high-boiling point solvent like DMF with a suitable catalyst or reagent to facilitate ring closure.

    • Self-Validation: The progress of this step must be carefully monitored by LC-MS to identify the formation of the desired pyrazolo[3,4-c]pyridine mass and consumption of the intermediate.

  • Step 3: Purification.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

    • Trustworthiness: The structure and purity of the final scaffold must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: In Vitro Evaluation Protocols

Once a library of compounds is synthesized, a cascade of assays is employed to determine potency, cellular activity, and selectivity.

Protocol 4.1: TBK1 Biochemical Potency Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for measuring kinase activity.[8] It quantifies the amount of ADP produced during the kinase's phosphorylation reaction. The luminescent signal is directly proportional to kinase activity, making it ideal for determining the half-maximal inhibitory concentration (IC₅₀) of compounds.[8]

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate peptide (e.g., a generic peptide like STK3 or a specific one like IRF3 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES-based buffer)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates (low volume)

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells (100% activity control) and wells with a known TBK1 inhibitor like BX-795 (0% activity control).

  • Kinase Reaction:

    • Prepare a master mix containing assay buffer, DTT, MgCl₂, and recombinant TBK1 enzyme.

    • Dispense the TBK1 enzyme solution into each well of the assay plate.

    • Allow the plate to incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.

    • Prepare a second master mix containing assay buffer, ATP, and the substrate peptide.

    • Start the kinase reaction by adding the ATP/substrate mix to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 4.2: Cellular Target Engagement via Western Blot of Phospho-IRF3

Rationale: A potent biochemical inhibitor must also demonstrate activity in a cellular context. This protocol assesses whether a compound can inhibit TBK1 inside cells by measuring the phosphorylation of its direct and most well-known substrate, IRF3. A reduction in phosphorylated IRF3 (p-IRF3) upon stimulation indicates successful target engagement.

Materials:

  • Human cell line (e.g., HEK293T, THP-1, or RAW 264.7 macrophages)

  • TBK1 pathway stimulant (e.g., Poly(I:C) for dsRNA sensing, or cGAMP for STING activation)

  • Test compounds dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Standard Western Blot equipment

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the chosen agonist (e.g., 10 µg/mL Poly(I:C)) for a predetermined time (e.g., 2-4 hours) to induce TBK1 activation. Include an unstimulated control well.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Self-Validation: Strip the membrane and re-probe for total IRF3 and β-actin to ensure equal protein loading and to confirm that the compound does not affect total protein levels.

  • Data Analysis:

    • Quantify the band intensity for p-IRF3 and normalize it to the total IRF3 or β-actin signal.

    • Compare the normalized p-IRF3 levels in compound-treated samples to the stimulated DMSO control to determine the extent of inhibition.

Section 5: Data Interpretation and Lead Optimization

The data generated from the screening cascade is used to build a structure-activity relationship (SAR) table. This allows the research team to understand how different chemical modifications at each "vector" of the pyrazolo[3,4-c]pyridine core affect potency and selectivity.

Table 1: Example Structure-Activity Relationship (SAR) Data
Compound IDVector 4 (C5-substituent)Vector 1 (N1-substituent)TBK1 IC₅₀ (nM)IKKε IC₅₀ (nM)Selectivity (IKKε/TBK1)p-IRF3 Inhibition (at 1µM)
Scaffold-01 -Cl-H5,2004,8000.95%
PYC-01 4-aminophenyl-H8501,2001.425%
PYC-02 3-aminopyridyl-H4502,5005.660%
PYC-03 3-aminopyridyl-methyl4809,00018.855%
PYC-04 3-aminopyridyl-cyclopropylmethyl553,50063.695%

Interpreting the Data and Driving Optimization:

  • From Scaffold-01 to PYC-02: Replacing the chlorine at C5 with an amino-substituted heterocycle that can act as a hinge-binder dramatically improves potency. This validates the strategy for Vector 4.

  • From PYC-02 to PYC-04: While keeping the optimal C5 group constant, modifications at the N1 position (Vector 1) are explored. The addition of a small alkyl group (methyl in PYC-03) significantly improves selectivity over IKKε. Further exploration with a cyclopropylmethyl group (PYC-04) leads to a major breakthrough in both potency and selectivity.

  • Causality: The data suggests that the C5 position is critical for binding and potency, likely interacting with the kinase hinge region. The N1 position appears to project towards a more variable region of the kinase or the solvent front, where modifications can be made to exploit differences between TBK1 and IKKε, thereby "tuning" selectivity.

This iterative process of design, synthesis, testing, and analysis is the core engine of medicinal chemistry. Promising leads like PYC-04 would then be subjected to further profiling, including broader kinase panels and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess their drug-like properties.

References

  • Frontiers. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Available at: [Link]

  • Bentham Science Publishers. (2024, June 1). Role of TBK1 Inhibition in Targeted Therapy of Cancer. Available at: [Link]

  • Gao, J., et al. (2021). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • ALS News Today. (2020, April 8). TBK1 Protein Has Dual Role in ALS, First Accelerating It and Later Slowing It. Available at: [Link]

  • AACR Journals. (n.d.). TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss. Available at: [Link]

  • MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link]

  • bioRxiv. (2022, October 12). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Available at: [Link]

  • PubMed. (2021). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Drug Discovery Today. Available at: [Link]

  • MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Available at: [Link]

  • PLOS. (2012, July 30). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. Available at: [Link]

  • ACS Publications. (2014, December 26). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology.
  • ScienceDirect. (2026, January 14). Fish CDK2 recruits Dtx4 to degrade TBK1 through ubiquitination in the antiviral response. Developmental & Comparative Immunology. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • PMC - PubMed Central. (n.d.). The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages. Available at: [Link]

  • RSC Publishing. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available at: [Link]

  • PMC - PubMed Central - NIH. (2024, August 22). Mechanism of TBK1 activation in cancer cells. Available at: [Link]

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Application Notes and Protocols for Investigating 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction and Scientific Context

The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its structural resemblance to the native purine base allows it to interact with a wide array of biological targets, particularly the ATP-binding pockets of protein kinases, which are often dysregulated in cancer.[1] Derivatives of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine have been successfully developed as inhibitors of critical cancer-driving kinases such as CDK, TRK, PIM-1, and c-Src.[4][5][6][7][8][9]

This document provides a comprehensive guide for researchers investigating the potential anti-cancer applications of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine . While specific published data on this particular derivative is nascent, its core scaffold suggests it is a compound of high interest. These application notes are designed to provide a robust framework for its initial characterization, from cytotoxicity screening to preliminary mechanism of action studies, based on established methodologies for this class of compounds.

II. Hypothesized Mechanism of Action: Kinase Inhibition

Based on the extensive literature on related pyrazolopyridine analogs, a primary hypothesized mechanism of action for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is the inhibition of protein kinases that drive cell proliferation and survival. Many cancers are dependent on the constitutive activation of signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. A small molecule inhibitor targeting an upstream kinase (e.g., a Receptor Tyrosine Kinase) or a key downstream node (e.g., CDK, PIM-1) could effectively halt these oncogenic signals, leading to cell cycle arrest and apoptosis.

G cluster_ras_raf_mek_erk MAPK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 7-Methoxy-1H- pyrazolo[3,4-c]pyridine Compound->RTK Inhibition? MEK MEK Compound->MEK Inhibition? Akt Akt Compound->Akt Inhibition? RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothesized signaling pathway inhibition by 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

III. Experimental Applications & Workflows

The primary goal is to systematically evaluate the compound's effect on cancer cell lines. This involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies.

A. Initial Cytotoxicity Screening

The first step is to determine the compound's general anti-proliferative activity across a panel of cancer cell lines. This establishes a baseline of potency and can reveal selective activity towards certain cancer types.

Rationale for Cell Line Selection:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (Triple-negative). These lines represent different subtypes of breast cancer where kinase inhibitors have shown efficacy.[8]

  • Colon Cancer: HCT-116, Caco-2. Common models for colorectal cancer.[4][6]

  • Lung Cancer: A549. A standard model for non-small cell lung cancer.[4]

  • Leukemia: K562, MV4-11. Models for chronic myeloid leukemia and acute myeloid leukemia, respectively.[10]

  • Normal Cell Line (Control): A non-cancerous cell line, such as human umbilical vein endothelial cells (HUVEC) or fibroblast lines (e.g., WI-38), should be included to assess general cytotoxicity and determine a therapeutic window.[5][6]

Workflow Diagram:

G start Start: Prepare Compound Stock seed Seed Cancer & Normal Cell Lines in 96-well Plates start->seed treat Treat with Serial Dilutions of Compound (e.g., 0.01-100 µM) seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, WST-1) incubate->assay read Read Absorbance on Plate Reader assay->read analyze Analyze Data: Calculate IC50 Values read->analyze end End: Identify Potency and Selectivity analyze->end

Caption: Experimental workflow for determining IC50 values.

B. Investigating the Induction of Apoptosis

Once the IC50 value is determined, the next critical step is to ascertain whether the observed cell death is due to apoptosis (programmed cell death), a hallmark of effective cancer therapies.[11]

Rationale for Method: The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis.[12]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[11][12]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[13][14]

This dual-staining method, analyzed by flow cytometry, allows for the quantitative differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

C. Preliminary Target Validation with Western Blotting

To support the kinase inhibition hypothesis, Western blotting can be used to probe the phosphorylation status of key proteins within relevant signaling pathways. A decrease in the phosphorylated (active) form of a protein downstream of a targeted kinase is strong evidence of the compound's on-target effect.

Key Proteins to Analyze:

  • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP is a classic hallmark of apoptosis, executed by caspases.[11] Observing cleaved PARP confirms the apoptotic mechanism.

  • Akt (Protein Kinase B): A central node in the PI3K pathway. Probing for Phospho-Akt (Ser473) and total Akt can show if the pathway is inhibited.

  • ERK (Extracellular signal-regulated kinase): The final kinase in the MAPK cascade. Probing for Phospho-ERK (Thr202/Tyr204) and total ERK indicates pathway activity.

  • Loading Control: β-actin or GAPDH should always be included to ensure equal protein loading across lanes.

IV. Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 7-Methoxy-1H-pyrazolo[3,4-c]pyridine stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[15]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Table 1: Example IC50 Data Summary

Cell LineCancer TypeIC50 (µM) of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
MCF-7Breast (ER+)Hypothetical Value
HCT-116ColonHypothetical Value
A549LungHypothetical Value
HUVECNormalHypothetical Value
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol provides a method for quantifying apoptosis using flow cytometry.[13][14]

Materials:

  • 6-well plates

  • Selected cancer cell line

  • 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[12]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, then combine with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[14] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol details the detection of specific proteins from cell lysates separated by size.[17]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells in a 10 cm dish with the compound as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse by adding 500 µL of ice-cold lysis buffer.[17] Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[17]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with SDS loading buffer and heat at 95-100°C for 5 minutes.[17]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed for other proteins, such as total protein or a loading control.

V. Conclusion and Future Directions

This guide provides a foundational strategy for the preclinical evaluation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in cancer cell lines. The data generated from these protocols will establish its cytotoxic potential, clarify its ability to induce apoptosis, and offer initial insights into its mechanism of action. Positive results would warrant further investigation, including broader kinase profiling assays, in vivo efficacy studies in xenograft models, and medicinal chemistry efforts to optimize potency and selectivity. The structural precedent of the pyrazolopyridine scaffold makes this a promising line of inquiry for novel oncology drug discovery.

VI. References

  • Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. (URL: Not directly available from search)

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (URL: [Link])

  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])

  • Bio-protocol. Cell Viability Assay. (URL: [Link])

  • OriGene Technologies Inc. Western Blot Protocol. (URL: [Link])

  • University of Hawaii Cancer Center. Western blotting - Chen Lab. (URL: [Link])

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (URL: [Link])

  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (URL: [Link])

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. (URL: [Link])

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. (URL: [Link])

  • Abdel-Gawad, N. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. (URL: [Link])

  • El-Damasy, D. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. (URL: [Link])

  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (URL: [Link])

  • Urbonas, D., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Institutes of Health. (URL: [Link])

  • Abdel-Gawad, N. M., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. (URL: [Link])

  • OUCI. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. (URL: [Link])

  • National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (URL: [Link])

  • National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. (URL: [Link])

  • ResearchGate. Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells. (URL: [Link])

  • Semantic Scholar. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (URL: [Link])

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Application Note: A Framework for High-Throughput Screening of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-methoxy-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in developing potent modulators of various biological targets, particularly protein kinases. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinases a high-priority target class for drug discovery.[1] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries, identifying starting points for therapeutic development.[2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign for 7-methoxy-1H-pyrazolo[3,4-c]pyridine libraries against protein kinase targets. We detail a complete workflow, from assay development and primary screening to data analysis, hit validation, and the crucial steps for eliminating common assay artifacts.

Introduction: The Strategic Imperative for Screening Pyrazolopyridine Libraries

The pyrazolopyridine core is a bioisostere of purine, lending itself to interaction with ATP-binding sites in enzymes like protein kinases.[3] Modifications, such as the 7-methoxy group, can significantly influence solubility, cell permeability, and target engagement. The goal of an HTS campaign is to efficiently and accurately identify members of a pyrazolopyridine library that inhibit a chosen kinase, thereby serving as "hits" for further optimization in a hit-to-lead program.[4]

The success of any HTS campaign is not merely a function of automation but is critically dependent on a well-designed assay cascade that is both sensitive and rigorously validated to minimize the high rate of false positives that can otherwise derail drug discovery efforts.[5][6] This guide focuses on a universally applicable, luminescence-based kinase assay, providing a detailed protocol that ensures scientific integrity and reproducibility.

Assay Development and Technology Selection

The foundation of a successful HTS campaign is the selection and optimization of an appropriate assay technology. For kinase targets, the ideal assay should be homogeneous (mix-and-read), miniaturizable, sensitive, and robust against compound interference.[7]

Rationale for Technology Choice: Universal Luminescent Kinase Assay

We recommend a luminescent ADP-detection assay format, such as ADP-Glo™ (Promega). This technology offers several key advantages:

  • Universality: The assay measures the production of ADP, a universal product of all kinase reactions. This makes the platform adaptable to virtually any kinase and substrate (peptide, protein, etc.), offering maximum flexibility.[7][8]

  • High Sensitivity & Dynamic Range: Luminescence-based assays typically exhibit high sensitivity with low background noise and a broad dynamic range.[9][10] The "glow-type" signal is stable, allowing for batch processing of plates without significant signal decay.[11]

  • Reduced Interference: While no technology is immune to interference, modern luciferases used in these kits are engineered to be less susceptible to inhibition by library compounds compared to earlier iterations.[12] However, as we will discuss, a counter-screen for luciferase inhibitors remains a critical step.

The assay operates in two steps: first, the kinase reaction proceeds, consuming ATP and generating ADP. Second, a detection reagent is added to terminate the kinase reaction and simultaneously convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is directly proportional to kinase activity. Inhibitors of the kinase will reduce ADP production, leading to a lower luminescent signal.

Critical Parameters for Assay Optimization

Before initiating a full-scale screen, the assay must be optimized to ensure a robust performance, aiming for a Z'-factor of ≥ 0.5.[13] The Z'-factor is a statistical parameter that quantifies the separation between the high-signal (uninhibited kinase) and low-signal (fully inhibited kinase) controls, providing a measure of assay quality.[14][15][16]

ParameterObjectiveRationale
Enzyme Concentration Determine the lowest concentration that yields a robust signal.Minimizes reagent cost and ensures the assay operates within the initial velocity phase of the reaction, which is critical for accurately measuring inhibition.
Substrate Concentration Typically set at or near the Kₘ for ATP and the peptide substrate.Provides a balance between assay sensitivity and reagent consumption. Screening at the Kₘ for ATP makes the assay sensitive to competitive inhibitors.
Reaction Time Ensure the reaction is in the linear range (typically <20% substrate turnover).Non-linear reaction kinetics can lead to an underestimation of inhibitor potency.
DMSO Tolerance Confirm that the assay signal is stable at the final DMSO concentration used for compound screening (typically ≤1%).High concentrations of DMSO, the solvent used for library compounds, can inhibit enzyme activity and interfere with assay reagents.

The High-Throughput Screening Workflow

This section provides a detailed protocol for a primary HTS campaign using a luminescent ADP-detection assay in a 384-well plate format.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection p1 Dispense 50 nL Library Compounds & Controls (DMSO, Staurosporine) p2 Add 2.5 µL Kinase/ Substrate/ATP Mix p1->p2 p3 Incubate at RT (e.g., 60 min) p2->p3 p4 Add 2.5 µL ADP-Glo™ Reagent p3->p4 p5 Incubate at RT (40 min) p4->p5 p6 Add 5.0 µL Kinase Detection Reagent p5->p6 p7 Incubate at RT (30 min) p6->p7 p8 Read Luminescence (Plate Reader) p7->p8 Data_Analysis_Workflow d1 Raw Luminescence Data d2 Calculate Control Averages (µ_pos, µ_neg) & Standard Deviations (σ_pos, σ_neg) d1->d2 d3 Calculate Z'-Factor Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| d2->d3 d4 QC Check: Is Z' ≥ 0.5? d3->d4 d5 Normalize Data: % Inhibition = 100 * (µ_pos - Signal_sample) / (µ_pos - µ_neg) d4->d5 Yes d8 STOP: Assay Fails QC Re-optimize Assay d4->d8 No d6 Define Hit Threshold (e.g., % Inhibition > 50%) d5->d6 d7 Identify Primary Hits d6->d7 Validation_Cascade v1 Primary Hits from HTS v2 Hit Triage & Counter-Screens (Luciferase Inhibition, Aggregation, etc.) v1->v2 v3 Purchase/Resynthesize Fresh Powder Stock v2->v3 v4 Confirmation in Primary Assay v3->v4 v5 Orthogonal Assay Confirmation (e.g., TR-FRET) v4->v5 v6 Generate Dose-Response Curve & Determine IC₅₀ v5->v6 v7 Confirmed, Potent Hits Ready for Lead Optimization v6->v7

Caption: A typical workflow for hit validation and characterization.

Orthogonal Assay Confirmation

To ensure that the observed activity is not an artifact of the chosen detection technology, hits must be confirmed in an orthogonal assay. T[17][18]his involves using a different method to measure kinase activity. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a biotinylated substrate, which is then detected by a lanthanide-labeled phospho-specific antibody. A[19][20] compound that is a true inhibitor of the kinase should be active in both the primary luminescence assay and the orthogonal TR-FRET assay.

Dose-Response Analysis and IC₅₀ Determination

The potency of a confirmed hit is determined by generating a dose-response curve. T[21][22]his involves testing the compound over a range of concentrations (typically using a semi-log dilution series) and measuring the corresponding percentage of inhibition. The data are then fitted to a sigmoidal curve using non-linear regression.

[23][24]The key parameter derived from this curve is the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent compound. This quantitative measure is essential for ranking hits and guiding structure-activity relationship (SAR) studies in the lead optimization phase.

The high-throughput screening of a 7-methoxy-1H-pyrazolo[3,4-c]pyridine library is a powerful strategy for the discovery of novel kinase inhibitors. Success, however, is contingent upon a meticulously planned and executed workflow. By prioritizing robust assay development, implementing stringent quality control measures like the Z'-factor, and employing a systematic cascade of counter-screens and orthogonal assays to eliminate false positives, researchers can significantly increase the probability of identifying high-quality, validated hits. This application note provides the strategic framework and detailed protocols necessary to navigate the complexities of HTS and translate screening outcomes into promising starting points for therapeutic innovation.

References

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  • Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

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  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • Stanley, N., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC - NIH. [Link]

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  • Mellwig, C., et al. (2007). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. PubMed. [Link]

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. PubMed. [Link]

  • NeMoyer, A., et al. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]

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Application Notes and Protocols: A Strategic Approach to Evaluating the Bioactivity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust assay development cascade to characterize the bioactivity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. Pyrazolopyridine scaffolds are prevalent in medicinal chemistry, often targeting protein kinases and demonstrating potential as anticancer agents.[1][2][3] This guide presents a logical, tiered approach, beginning with broad cellular viability screening, progressing to specific biochemical and target engagement assays, and culminating in detailed biophysical and mechanistic studies. Each section provides not only step-by-step protocols but also the underlying scientific rationale, ensuring that the resulting data is both accurate and contextually meaningful.

Introduction: The Scientific Imperative for a Structured Assay Cascade

The compound 7-Methoxy-1H-pyrazolo[3,4-c]pyridine belongs to the pyrazolopyridine class of heterocyclic compounds. Derivatives of this scaffold have shown a wide array of biological activities, including the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5]

A frequent challenge in early-stage drug discovery is the efficient and accurate evaluation of a novel compound's biological effect. A common pitfall is advancing compounds based on promising initial data without a thorough understanding of their mechanism of action, which can lead to costly failures in later development stages.[6] This guide, therefore, advocates for a structured, multi-tiered assay cascade. This strategic approach is designed to build a comprehensive biological profile of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, starting with broad phenotypic effects and progressively narrowing down to specific molecular interactions.

Our proposed workflow begins with identifying general cytotoxicity, then moves to pinpointing a putative enzyme target (e.g., a specific kinase), confirming target engagement within the complex cellular milieu, and finally, characterizing the precise binding kinetics. This layered approach ensures that each step logically informs the next, creating a self-validating system for robust and reliable data generation.

Tier 1: Initial Phenotypic Screening - Assessing Cellular Viability

The foundational step is to determine if 7-Methoxy-1H-pyrazolo[3,4-c]pyridine exerts a general effect on cell health and proliferation. Cellular viability assays are rapid, high-throughput, and provide a crucial first indication of bioactivity.

Scientific Rationale

These assays measure the metabolic activity of a cell population.[7] A reduction in metabolic activity in the presence of the compound can indicate either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[8][9] We recommend the MTS assay over the more traditional MTT assay. The MTS assay produces a water-soluble formazan product, eliminating the need for a solubilization step and thereby reducing handling errors and saving time.[8][9][10] This makes it more efficient and often more sensitive for high-throughput screening.[10]

Experimental Workflow: Cellular Viability Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTS Assay & Data Analysis start Select Cancer Cell Line (e.g., HeLa, A549) seed Seed cells in 96-well plates (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (e.g., 0.1 nM to 100 µM) incubate1->prepare treat Add compound dilutions to wells prepare->treat incubate2 Incubate 48-72h treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate 1-4h add_mts->incubate3 read Measure Absorbance at 490 nm incubate3->read analyze Calculate % Viability vs. Control Determine IC50 value read->analyze

Caption: Workflow for determining the IC50 of the compound using an MTS-based cell viability assay.

Detailed Protocol: MTS Cell Viability Assay
  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest compound dose.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[7] The incubation time should be optimized based on the cell line's metabolic rate.[11]

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterDescriptionExample Value
Cell Line Human cancer cell lineA549 (Lung Carcinoma)
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Compound Conc. Range of final concentrations tested0.1 nM - 100 µM
Incubation Time Duration of compound exposure72 hours
Endpoint Measured parameterAbsorbance at 490 nm
Calculated Value Half-maximal inhibitory concentrationIC50

Tier 2: Target Identification and Biochemical Validation

Assuming the compound shows significant activity in the cell viability assay, the next crucial step is to identify its molecular target. Given the pyrazolopyridine scaffold, protein kinases are a primary suspect class.[12]

Scientific Rationale

Luminescence-based kinase assays are highly sensitive, robust, and amenable to high-throughput screening.[5] Assays like the Kinase-Glo™ platform measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[13] The principle is straightforward: active kinases consume ATP to phosphorylate their substrate. The addition of the Kinase-Glo™ reagent, which contains luciferase and its substrate luciferin, results in light production that is directly proportional to the ATP concentration.[4][13] Therefore, an active kinase inhibitor will lead to less ATP consumption and a higher luminescent signal.[14] This "signal increase" format is generally robust against false positives.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Luminescence Detection start Dispense Kinase, Substrate, and ATP into 384-well plate add_cpd Add serial dilutions of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine start->add_cpd incubate Incubate at room temp (e.g., 60 minutes) add_cpd->incubate add_reagent Add Kinase-Glo™ Reagent (Stops reaction, initiates luminescence) incubate->add_reagent incubate2 Incubate 10 min add_reagent->incubate2 read Read Luminescence incubate2->read analyze Calculate % Inhibition Determine IC50 value read->analyze

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay (e.g., Kinase-Glo™).

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo™)
  • Reagent Preparation: Prepare kinase reaction buffer, purified recombinant kinase of interest (e.g., CDK2/Cyclin A), its corresponding substrate (e.g., a peptide substrate), and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.[15]

  • Reaction Setup: In a white, opaque 384-well plate, add the kinase, substrate, and buffer.

  • Inhibitor Addition: Add serial dilutions of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine to the wells. Include positive controls (a known inhibitor for the kinase) and negative controls (vehicle only).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Detection: Add an equal volume of Kinase-Glo™ Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Define 0% inhibition from the negative control (vehicle) and 100% inhibition from a control with no kinase.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the log of compound concentration and fit to a dose-response curve to determine the biochemical IC50.

ParameterDescriptionExample Value
Enzyme Purified recombinant kinaseCDK2/Cyclin A
Substrate Specific peptide or proteinHistone H1
ATP Concentration Set near the Km of the kinase10 µM
Detection Reagent Luminescence-based ATP quantificationKinase-Glo™
Endpoint Measured parameterRelative Luminescence Units (RLU)
Calculated Value Half-maximal inhibitory concentrationIC50

Tier 3: Target Engagement in a Cellular Context

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell.[6] Therefore, confirming target engagement in intact cells is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16]

Scientific Rationale

CETSA operates on the principle that when a ligand (our compound) binds to its target protein, it stabilizes the protein's structure.[16][17] This stabilization results in an increased resistance to thermal denaturation.[18] In a CETSA experiment, cells are treated with the compound and then heated. Unbound proteins will denature and aggregate at lower temperatures, while the ligand-bound fraction remains soluble at higher temperatures.[17][19] By quantifying the amount of soluble target protein at various temperatures, we can observe a "thermal shift" in the presence of a binding compound.[20]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment cluster_1 Heat Challenge & Lysis cluster_2 Analysis by Western Blot start Culture cells to ~80% confluency treat Treat cells with compound or vehicle (DMSO) start->treat incubate Incubate for 1-2h treat->incubate harvest Harvest and resuspend cells incubate->harvest aliquot Aliquot cell suspension harvest->aliquot heat Heat aliquots at different temperatures (e.g., 40-70°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge sds_page Run soluble fraction on SDS-PAGE centrifuge->sds_page transfer Transfer to membrane sds_page->transfer blot Probe with primary antibody for target protein transfer->blot detect Detect with secondary antibody and quantify band intensity blot->detect analyze Plot % soluble protein vs. Temp Observe thermal shift detect->analyze

Caption: Workflow for CETSA to confirm intracellular target engagement, analyzed by Western Blot.

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment: Grow the selected cell line to ~80% confluency. Treat the cells with 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (at a concentration ~10-100x its cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.[20]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine protein concentration using a BCA assay.

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.[21]

    • Perform electrophoresis to separate proteins by size.[22]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[24]

    • Incubate the membrane with a primary antibody specific to the putative kinase target overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein (relative to the unheated control) against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.

Tier 4: Advanced Biophysical and Mechanistic Characterization

Once target engagement is confirmed, a deeper understanding of the binding kinetics and mechanism of action is required. Techniques like Surface Plasmon Resonance (SPR) and cellular assays like Bioluminescence Resonance Energy Transfer (BRET) provide this next level of detail.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free, real-time technology that measures the binding between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[25][26][27] It provides a wealth of information, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[28] This data is invaluable for structure-activity relationship (SAR) studies and for understanding how quickly a compound binds and releases from its target.

  • Chip Preparation: Covalently immobilize the purified recombinant target kinase onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare precise serial dilutions of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in a suitable running buffer.

  • Binding Measurement:

    • Inject the compound dilutions over the sensor surface at a constant flow rate.[29]

    • Monitor the change in the refractive index (measured in Response Units, RU) in real-time to generate a sensorgram showing the association phase.[27]

    • Follow with an injection of running buffer alone to monitor the dissociation phase.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₑ, and Kₑ.[28]

ParameterDescriptionExample Value
Ligand Immobilized proteinPurified CDK2/Cyclin A
Analyte Compound in solution7-Methoxy-1H-pyrazolo[3,4-c]pyridine
Association Rate (kₐ) Rate of complex formation1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kₑ) Rate of complex decay1 x 10⁻³ s⁻¹
Dissociation Constant (Kₑ) Affinity (kₑ/kₐ)10 nM
Bioluminescence Resonance Energy Transfer (BRET) for Cellular Target Occupancy

While CETSA confirms engagement, BRET can provide a quantitative measure of target occupancy in living cells. BRET is a proximity-based assay that measures the non-radiative energy transfer between a bioluminescent donor (e.g., NanoLuc® luciferase) and a fluorescent acceptor (e.g., a fluorescently-labeled tracer that binds to the same target).[30][31] If our test compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This allows for the determination of a cellular IC50, reflecting the compound's potency in a physiological context.

Assay Validation and Quality Control

Every assay developed must be validated to ensure it is fit for its purpose. This process is guided by principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[32][33][34]

Key Validation Parameters:
  • Accuracy: The closeness of the measured value to the true value.[34][35]

  • Precision: The degree of scatter between a series of measurements.[34]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[34]

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte over a defined range.[34][35]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[34]

For screening assays, the Z'-factor is a critical statistical parameter used to evaluate the quality and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control.

  • μₙ and σₙ are the mean and standard deviation of the negative control.

Conclusion

The successful characterization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, or any novel bioactive compound, hinges on a systematic and logically structured assay development strategy. The tiered approach outlined in these notes—from broad phenotypic screening to precise biophysical characterization—provides a robust framework for generating high-quality, reproducible, and mechanistically informative data. By understanding the "why" behind each protocol and adhering to rigorous validation standards, researchers can confidently advance promising compounds through the drug discovery pipeline.

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Troubleshooting & Optimization

optimizing reaction conditions for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Welcome to the technical support center for the synthesis and optimization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow, improve yields, and ensure the structural integrity of your target compound.

Section 1: Synthetic Strategy Overview

The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold is a valuable heterocyclic motif in medicinal chemistry, often synthesized by constructing the pyrazole ring onto a pre-functionalized pyridine core or vice-versa. A prevalent and effective strategy involves the cyclization of substituted hydrazones or multicomponent reactions.[1]

A robust method for accessing the pyrazolo[3,4-c]pyridine core begins with appropriately substituted pyridines. For instance, a common route to halo-substituted pyrazolopyridines, which are versatile precursors, involves the reaction of 2-amino-3-acetylpyridine with sodium nitrite in acetic anhydride, followed by deacetylation.[2][3] The resulting 5-halo-1H-pyrazolo[3,4-c]pyridine can then be converted to the desired 7-methoxy derivative.

Below is a general workflow illustrating a potential synthetic pathway.

Synthetic_Workflow cluster_0 Step 1: Pyrazolo[3,4-c]pyridine Core Synthesis cluster_1 Step 2: Methoxylation cluster_2 Step 3: Purification & Analysis A 2-Amino-3-acetyl-6-chloropyridine B 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one A->B NaNO2, Ac2O, DCE, 90°C C 5-Chloro-1H-pyrazolo[3,4-c]pyridine B->C NaOMe, MeOH, rt D 7-Methoxy-1H-pyrazolo[3,4-c]pyridine C->D NaOMe, MeOH, Reflux E Column Chromatography D->E F Characterization (NMR, MS, HPLC) E->F

Caption: General workflow for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: The purity of precursors is critical. Impurities in your aminopyridine or cyclization partners can inhibit the reaction or lead to unwanted side products.

    • Recommendation: Verify the purity of your starting materials using NMR or LC-MS. If necessary, recrystallize or purify them via column chromatography before use.[4]

  • Reaction Conditions: Suboptimal temperature, time, or solvent can lead to incomplete reactions or product degradation.[4]

    • Temperature: While some cyclizations proceed at room temperature, many require heating to overcome the activation energy barrier. Conversely, excessive heat can cause decomposition. We recommend an optimization screen.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 2 hours) to determine the point of maximum conversion without significant byproduct formation.

    • Solvent: The solvent's polarity and boiling point are crucial. It must fully dissolve the reactants while facilitating the desired chemical transformation. Protic solvents like ethanol can participate in the reaction, while aprotic solvents like DMF, dioxane, or toluene are often preferred for cyclocondensations.

  • Inefficient Work-up and Purification: The product may be lost during extraction or purification.

    • Recommendation: Pyrazolopyridines can have moderate polarity. Ensure your extraction solvent is appropriate. During purification by column chromatography, a systematic approach to eluent selection is key. Start with a non-polar solvent (e.g., hexane) and gradually increase polarity with a more polar solvent like ethyl acetate.[4]

Question: I am observing multiple spots on my TLC plate, suggesting significant byproduct formation. How can I identify and minimize these impurities?

Answer: Byproduct formation often points to issues with regioselectivity or side reactions.

  • Regioisomer Formation: A primary challenge in pyrazolopyridine synthesis is controlling regioselectivity. Depending on the precursors, isomers such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-c]pyridines can form.[1][5] The formation of a specific isomer is governed by the steric and electronic properties of the substituents and the reaction conditions.[1]

    • Causality: When using unsymmetrical starting materials, the initial nucleophilic attack can occur at different sites, leading to a mixture of regioisomers.[5]

    • Mitigation:

      • Catalyst/Promoter: Certain catalysts can favor the formation of a specific isomer. For example, acid catalysis (e.g., HCl) can promote different cyclization pathways compared to base-catalyzed reactions.[6]

      • Temperature Control: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the thermodynamically more stable one.

      • Literature Review: Consult scientific literature for precedents using substrates similar to yours to find conditions known to favor the desired regiochemical outcome.[4]

  • Side Reactions: Other impurities may arise from incomplete reactions, degradation of starting materials or products, or polymerization.

    • Recommendation: Use high-purity, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or moisture-driven side reactions.

Troubleshooting_Tree Start Low Yield or Impurity Issue Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Purity OK Purify_SM Recrystallize or Re-purify Purity->Purify_SM Impure Workup Review Workup & Purification Conditions->Workup Optimized Screen_Cond Screen Temp, Time, Solvent, Catalyst Conditions->Screen_Cond Not Optimized Success Problem Resolved Workup->Success Optimized Adjust_Workup Adjust Extraction pH, Solvent Polarity, Chromatography Gradient Workup->Adjust_Workup Inefficient Purify_SM->Purity Screen_Cond->Conditions Adjust_Workup->Workup

Caption: Decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for synthesizing the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine core?

A1: A highly effective approach is to start from commercially available 2-amino-3-acetyl-6-chloropyridine. This precursor allows for the reliable formation of the 5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.[2][3] This chloro-substituted scaffold is an excellent substrate for nucleophilic aromatic substitution (SNAr) with sodium methoxide to yield the final 7-methoxy product.

Q2: Can I use palladium-catalyzed cross-coupling reactions to functionalize the pyrazolo[3,4-c]pyridine core?

A2: Absolutely. The pyrazolo[3,4-c]pyridine scaffold is amenable to various late-stage functionalization reactions, which is a significant advantage in drug discovery programs.

  • Suzuki-Miyaura Coupling: This is a powerful method for introducing aryl or heteroaryl groups. If you synthesize a halo-substituted pyrazolopyridine (e.g., 5-bromo or 7-chloro), it can be coupled with a wide range of boronic acids or esters.[2][3][7]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of various amine functionalities at halogenated positions.[2][3][7]

  • C-H Activation/Borylation: More advanced methods allow for direct functionalization at C-H positions, such as C-3, via iridium-catalyzed borylation followed by a Suzuki-Miyaura coupling.[2][3][7]

Q3: What are the optimal conditions for a Suzuki-Miyaura coupling on a halo-pyrazolopyridine scaffold?

A3: While specific conditions depend on the exact substrates, a general starting point based on established protocols for similar nitrogen-rich heterocycles is provided below.[8] Microwave irradiation can often accelerate these reactions.[9][10][11]

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern precatalysts (e.g., XPhos-based)Choice depends on substrate reactivity. Precatalysts are often more efficient for challenging substrates.[8]
Ligand SPhos, XPhos, dppfRequired for stabilizing the Pd center and facilitating the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is essential for the transmetalation step. K₃PO₄ is often effective for nitrogen-rich heterocycles.[8]
Solvent Dioxane/H₂O, DMF, or TolueneA mixture of an organic solvent and water is common to dissolve both the organic halide and the inorganic base/boronic acid.[8][9]
Temperature 80 - 120 °CHeating is typically required. Microwave heating can significantly reduce reaction times.[9][10]

Q4: Which analytical techniques are crucial for characterizing the final product?

A4: Unambiguous characterization is paramount. A combination of the following is required:

  • ¹H and ¹³C NMR: Provides detailed information about the chemical structure, substitution pattern, and purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • HPLC/UPLC: Assesses the purity of the final compound.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign protons and carbons, which is especially important for confirming the correct regioisomer.

Section 4: Detailed Experimental Protocol

Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a) This protocol is adapted from established procedures for the synthesis of the pyrazolo[3,4-c]pyridine core.[2][3]

  • Step 1: Acetylpyrazole Formation. To a solution of 2-amino-3-acetyl-6-chloropyridine (1.0 eq) in acetic anhydride (Ac₂O) and dichloroethane (DCE), add sodium nitrite (NaNO₂) portion-wise at room temperature.

  • Reaction Heating. After the initial addition, heat the reaction mixture to 90 °C and stir for 18-20 hours. Monitor the reaction progress by TLC.

  • Work-up. Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Deacetylation. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Dissolve the crude acetylated intermediate in methanol (MeOH).

  • Base Treatment. Add sodium methoxide (NaOMe, ~1.1 eq) to the solution and stir at room temperature for 1 hour.

  • Purification. Neutralize the mixture with an acid (e.g., dilute HCl) and concentrate. The crude product can be purified by recrystallization or silica gel flash column chromatography to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.[2]

References

  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 733. Available from: [Link]

  • Ghaffari, M., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Organic Chemistry International, 2016, 8589309. Available from: [Link]

  • Tejedor, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(11), 3505. Available from: [Link]

  • Le, T. N., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]

  • BenchChem. (n.d.). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • Ghaffari, M., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Organic Chemistry International. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35931-35937. Available from: [Link]

  • Ghaffari, M., et al. (2016). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 28(20), 115714. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Available from: [Link]

  • El-Adl, K., et al. (2021). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 26(17), 5348. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]

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troubleshooting low yields in pyrazolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolo[3,4-c]pyridine Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazolo[3, A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for pyrazolo[3,4-c]pyridine synthesis. As a Senior Application Scientist, I understand that synthesizing these valuable heterocyclic scaffolds can present unique challenges, often leading to frustratingly low yields. This guide is designed to address common issues encountered in the lab, providing not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with Starting Materials and Initial Reaction Setup

Question 1: My reaction to form the pyrazolo[3,4-c]pyridine core is sluggish and gives a complex mixture of products. What could be the primary cause?

Answer: The initial purity of your starting materials is paramount. Many synthetic routes to pyrazolopyridines, such as those starting from substituted pyridines, are sensitive to impurities that can interfere with the reaction pathway. For instance, in syntheses involving the nitrosation of 3-acetamido-4-methylpyridines, residual starting materials or byproducts from previous steps can lead to a cascade of undesired side reactions.

Expert Insight: Before embarking on the main synthesis, I strongly recommend rigorous purification of all reactants. For solid materials, recrystallization is often the most effective method. For liquid reagents, distillation can remove non-volatile impurities. Always verify the purity of your starting materials by analytical techniques such as NMR or LC-MS before use.

Question 2: I'm attempting a multi-component reaction to build the pyrazolo[3,4-c]pyridine scaffold, but the yield is consistently low. What should I investigate first?

Answer: Multi-component reactions are elegant for their efficiency, but their success hinges on the precise orchestration of multiple reactive species. Low yields often stem from an imbalance in reaction kinetics, where one step proceeds much slower than others, or side reactions dominate.

Causality Explained: Consider a common strategy involving the condensation of a pyrazolone derivative with an aldehyde and a nitrogen source.[1] The initial condensation to form a chalcone intermediate must be efficient for the subsequent cyclization to occur in high yield. If this first step is slow or reversible under the reaction conditions, the overall yield will suffer.

Troubleshooting Steps:

  • Purity of Reactants: As with any reaction, ensure all components are pure.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one component may be beneficial, but a large excess can lead to byproduct formation.

  • Order of Addition: The order in which you add the reagents can be critical. In some cases, pre-mixing two of the three components before adding the third can favor the desired reaction pathway.

  • Solvent and Catalyst: The choice of solvent and catalyst can dramatically influence the reaction outcome.[2] A solvent screen is a valuable first step in optimizing a multi-component reaction.

Section 2: Catalyst and Reaction Condition Optimization

Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize the pyrazolo[3,4-c]pyridine core is failing or giving low yields. What are the likely culprits?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic cores, but they are notoriously sensitive to a variety of factors, especially when working with nitrogen-containing heterocycles like pyrazolopyridines.

Key Considerations for Cross-Coupling Reactions:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazolo[3,4-c]pyridine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

  • Ligand Choice: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine may not be effective. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to promote the desired reactivity.[3]

  • Base Selection: The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. For Suzuki couplings, stronger bases like potassium phosphate or cesium carbonate are often more effective than weaker bases like sodium carbonate.[3]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of solvents and reagents is a common cause of failed cross-coupling reactions.

Troubleshooting Workflow for Suzuki Coupling:

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Question 4: I'm observing the formation of regioisomers in my synthesis. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.[2][4] The regiochemical outcome is often dictated by a subtle interplay of steric and electronic factors.

Controlling Regioselectivity:

  • Starting Material Design: The inherent electronic properties of your starting materials are the primary determinant of regioselectivity. For example, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will typically react preferentially.[5][6]

  • Reaction Conditions: While less influential than substrate control, reaction conditions can sometimes be tuned to favor one isomer over another. This can involve screening different solvents, temperatures, and catalysts.[4][7]

  • Protecting Groups: In some cases, the strategic use of protecting groups can block one reactive site, thereby directing the reaction to the desired position.

Section 3: Product Isolation and Purification

Question 5: My crude product is a complex mixture, and I'm having difficulty isolating the desired pyrazolo[3,4-c]pyridine. What purification strategies do you recommend?

Answer: The purification of pyrazolopyridines can be challenging due to their polarity and potential for co-eluting with byproducts. A systematic approach to purification is key.

Purification Workflow:

  • Work-up: A proper aqueous work-up is the first line of defense. This can remove inorganic salts and other water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point for the functionalization of a halo-pyrazolo[3,4-c]pyridine.

  • To an oven-dried reaction vial, add the halo-pyrazolo[3,4-c]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Example of Reaction Optimization Data for a Suzuki Coupling

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Toluene100<10
2Pd₂(dba)₃SPhosK₃PO₄Dioxane10075
3Pd(dppf)Cl₂dppfCs₂CO₃DMF9082

Visualizations

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35065–35070. [Link]

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  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Afrasiabi, Z., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Duncton, M. A. J., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. NIH. [Link]

  • Maleki, A., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

  • Al-Ostoot, F. H., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

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  • Molecules. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]

  • Scientific Reports. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]

  • Google Patents. (Year unavailable). Preparation method of pyrazolo [3,4-c ] pyridine compound.
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]nih.gov/pmc/articles/PMC9864273/)

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Technical Support Center: Purification of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and its derivatives. These heterocyclic scaffolds are crucial in medicinal chemistry but often present unique purification challenges due to their chemical nature.[1][2] This document is designed to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 7-Methoxy-1H-pyrazolo[3,4-c]pyridine intermediates?

A: The impurity profile is highly dependent on the synthetic route. However, for pyrazolo[3,4-c]pyridine cores, several classes of impurities are common:

  • Regioisomers: The fusion of a pyrazole and pyridine ring can lead to various isomers, such as the pyrazolo[3,4-b], [4,3-c], or [4,3-b] analogs, if the precursors are not appropriately designed.[3] Regioselectivity is a significant challenge and is influenced by factors like substituents and reaction conditions.[4]

  • N-Alkylation Isomers: When protecting or alkylating the pyrazole nitrogen, mixtures of N-1 and N-2 isomers are frequently formed.[1][5] While reaction conditions can be tailored to favor one isomer, the other is often a significant impurity that requires chromatographic separation.[1][5]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials that need to be removed. Traditional synthetic methods for N-heterocycles can have drawbacks like slow reaction rates or harsh conditions, which may lead to incomplete conversion.[6]

  • Side-Reaction Products: The synthesis of N-heterocycles can be accompanied by side reactions, leading to unexpected byproducts.[6] For instance, in multi-component reactions, various intermediates can react in unintended ways.[7]

Q2: My compound consistently streaks or "tails" on a standard silica gel TLC plate. What is causing this and how can I fix it?

A: This is a classic issue encountered with basic nitrogen-containing heterocycles.[8] The pyridine and pyrazole nitrogen atoms in your molecule are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[9] This strong, non-specific binding causes the compound to move unevenly up the plate, resulting in a streak or "tail" rather than a compact spot.

To resolve this, you need to suppress the interaction with the silanols. The most effective method is to add a small amount of a basic modifier to your mobile phase (eluent).[8][9]

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 1-2% ammonia solution to your eluent. TEA is a competing base that will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing for normal chromatographic behavior.[8][9]

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like basic or neutral alumina, which lacks the acidic silanol groups responsible for the issue.[8]

Q3: I'm struggling with low recovery after recrystallization. What are the likely causes?

A: Low recovery during recrystallization is typically due to one of two main issues:

  • Excessive Solvent Use: The most common reason for low yield is using too much solvent to dissolve the crude product.[8] Your compound, while sparingly soluble at low temperatures, will still have some solubility. Using a large excess of solvent means a significant amount of your product will remain in the mother liquor upon cooling. Always aim to use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. If the solubility difference is not large enough, recovery will be poor. It is often beneficial to use a co-solvent system (a "good" solvent in which the compound is very soluble, and a "poor" solvent in which it is not) to achieve the ideal solubility profile.[8] Losses can be significantly higher in some pure solvents compared to co-solvent systems.[10]

Troubleshooting Guides

Guide 1: Optimizing Column Chromatography for Polar Heterocycles

A common challenge is the poor separation of the target compound from polar impurities or isomers. This guide provides a systematic approach to troubleshooting and optimizing column chromatography.

Problem: Co-eluting Impurities or Poor Resolution

This often stems from an inappropriate solvent system or overloading the column.

Systematic Workflow for Improving Separation:

chromatographic_workflow start Start: Poor Separation on TLC check_rf Is Rf of target < 0.2 or > 0.5? start->check_rf adjust_polarity Adjust Solvent Polarity (See Table 1) check_rf->adjust_polarity Yes check_tailing Is there significant peak tailing? check_rf->check_tailing No (Rf is 0.2-0.5) adjust_polarity->check_tailing add_modifier Add Basic Modifier (e.g., 0.5-1% TEA) check_tailing->add_modifier Yes check_isomers Are isomers co-eluting? check_tailing->check_isomers No add_modifier->check_isomers change_system Change Solvent System or Stationary Phase (Alumina) check_isomers->change_system Yes run_column Run Column with Optimized System check_isomers->run_column No change_system->run_column

Caption: Workflow for troubleshooting chromatographic separation.

Table 1: Common Solvent Systems & Modifiers

Solvent System (v/v)PolarityTarget Compound RfComments
Dichloromethane (DCM) / Methanol (MeOH)HighIncreases with MeOHA good starting point for many nitrogen heterocycles.
Ethyl Acetate (EtOAc) / HexanesMedium-HighIncreases with EtOAcExcellent for resolving less polar impurities.
Chloroform (CHCl₃) / Ethyl Acetate (EtOAc)MediumIncreases with EtOAcOften used for pyrazolopyridine intermediates.[11]
Modifier Purpose Typical Concentration Notes
Triethylamine (TEA)Reduces peak tailing0.5 - 1.0%Masks acidic silanol sites on silica gel.[8][9]
Acetic or Formic AcidCan improve peak shape0.1%Use only if your compound is stable to acid; MS-compatible.[9]
Experimental Protocol 1: Column Chromatography with a Basic Modifier
  • Dry-Pack the Column: Fill a glass column with dry silica gel (or alumina if streaking is severe).

  • Prepare the Slurry: In a separate beaker, add your crude material and a small amount of silica gel. Add a minimal amount of your chosen eluent to create a free-flowing powder.

  • Load the Column: Carefully add the dry-loaded sample to the top of the column.

  • Equilibrate: Gently add the mobile phase (pre-mixed with 0.5-1% TEA) to the column, ensuring not to disturb the top surface.

  • Elute: Run the column, collecting fractions and monitoring by TLC (remember to use the same modified eluent for your TLC jars).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed with the solvent.

Guide 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it can fail if conditions are not optimal.

Problem: Product Oiling Out or Failing to Crystallize

This occurs when the compound comes out of solution as a liquid instead of a solid lattice, or when impurities inhibit crystal formation.

Decision Tree for Recrystallization Optimization:

crystallization_workflow start Start: Dissolved crude in minimum hot solvent cool_slowly Cool solution slowly to RT, then place in ice bath. start->cool_slowly check_crystals Do crystals form? cool_slowly->check_crystals oiling_out Did the product oil out? check_crystals->oiling_out No collect_product Collect crystals by filtration check_crystals->collect_product Yes induce_crystallization Induce Crystallization: 1. Scratch flask with glass rod 2. Add a seed crystal oiling_out->induce_crystallization No reheat_add_good_solvent Re-heat to dissolve. Add more 'good' solvent (dropwise) until clear. oiling_out->reheat_add_good_solvent Yes induce_crystallization->check_crystals Attempted try_new_system Try a new solvent or co-solvent system (Table 2) induce_crystallization->try_new_system Fails reheat_add_good_solvent->cool_slowly

Caption: Decision-making flowchart for optimizing recrystallization.

Experimental Protocol 2: Two-Solvent (Co-Solvent) Recrystallization

This method is ideal when no single solvent provides the desired solubility profile.

  • Select Solvents: Choose a "good" solvent that readily dissolves your compound (e.g., Dichloromethane, Methanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexanes, Diethyl Ether, Water). The two solvents must be miscible.

  • Dissolve: Heat your crude product in a minimum amount of the "good" solvent until it is fully dissolved.

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cool: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Isolate: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

Guide 3: The Challenge of N-1 vs. N-2 Isomer Separation

The synthesis of N-substituted pyrazolo[3,4-c]pyridines often yields a mixture of N-1 and N-2 isomers.[1][5] These isomers can have very similar polarities, making them difficult to separate.

Illustrative Pathway of Isomer Formation:

isomer_formation start 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Tautomeric Mixture) reaction Alkylation or Protection Reaction (e.g., with R-X, Base) start->reaction n1_isomer N-1 Substituted Isomer (Thermodynamic Product often) reaction->n1_isomer n2_isomer N-2 Substituted Isomer (Kinetic Product often) reaction->n2_isomer purification Crude Mixture of Isomers n1_isomer->purification n2_isomer->purification chromatography Careful Column Chromatography purification->chromatography sep_n1 Pure N-1 Isomer chromatography->sep_n1 sep_n2 Pure N-2 Isomer chromatography->sep_n2

Caption: Formation of N-1/N-2 isomers leading to a purification challenge.

Strategies for Isomeric Separation:

  • High-Performance Flash Chromatography: Use a column with smaller particle size silica for higher resolution.

  • Shallow Gradient Elution: Instead of a steep increase in solvent polarity, use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% increments). This can effectively resolve compounds with very close Rf values.

  • Alternative Stationary Phases: If silica fails, consider phases that offer different selectivity. A C18 reversed-phase column might separate the isomers based on subtle differences in hydrophobicity.[1] Alternatively, a cyano or phenyl-bonded phase can provide different interaction mechanisms.[9]

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Pocrnic, S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Center for Biotechnology Information.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • BenchChem. (n.d.). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • PubMed. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • National Institutes of Health. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • Semantic Scholar. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • RSC Publishing. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
  • Echemi. (n.d.). 7-methoxy-1h-pyrazolo[3,4-c]pyridine.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, while achievable through several established routes, is often complicated by the formation of challenging-to-separate side products. This document provides in-depth, experience-driven answers to common issues, focusing on the identification and mitigation of these impurities to enhance yield, purity, and the overall success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most common initial questions researchers face when their reaction outcomes deviate from the expected.

Q1: My reaction produced a mixture of compounds with the same mass as my target molecule. What are the likely culprits?

A: The most probable cause is the formation of isomers. In the synthesis of pyrazolopyridines, two main types of isomerism are prevalent:

  • Regioisomers (N-1 vs. N-2): The most common isomeric impurity is the 7-Methoxy-2H-pyrazolo[3,4-c]pyridine . This arises during the pyrazole ring formation, especially when using substituted hydrazines where cyclization can occur via two different nitrogen atoms.[1] The thermodynamic stability of the 1H- and 2H-tautomers is often similar, leading to mixtures unless the synthetic route provides high regiocontrol.[2]

  • Positional Isomers: Depending on your starting materials and cyclization strategy, other pyrazolopyridine scaffolds like pyrazolo[3,4-b]pyridine or pyrazolo[4,3-c]pyridine could form.[3] This is less common if a pre-functionalized pyridine or pyrazole ring is used correctly but can occur in multi-component reactions or complex cyclizations where regioselectivity is not well-controlled.

Q2: I've isolated a significant amount of an intermediate and the reaction won't proceed to completion. What should I look for?

A: This points to an incomplete cyclization step. The identity of the intermediate depends heavily on your synthetic route. A common strategy involves the condensation of a hydrazine derivative with a β-ketonitrile or a similar precursor. In such cases, the isolated intermediate is often a stable uncyclized hydrazone .[1] These intermediates may require more stringent reaction conditions (e.g., higher temperature, stronger acid/base catalyst, or longer reaction time) to overcome the activation energy barrier for the final ring-closing step.

Q3: My mass spectrometry results show a peak that is 42 Da higher than my product. What does this indicate?

A: A mass increase of 42 Da is a classic indicator of N-acetylation . This side reaction is particularly common when using acetic acid as a solvent or reagent at elevated temperatures.[1] The nucleophilic nitrogen of the pyrazole ring (either N-1 or N-2) or a precursor amino group can react with the acetic acid to form an N-acetylated byproduct. This is a crucial consideration, as the reaction conditions designed to facilitate cyclization can sometimes inadvertently promote this subsequent reaction.

Q4: How can I definitively distinguish between the desired 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and its 2H-regioisomer?

A: While 1D ¹H and ¹³C NMR can show subtle differences, unambiguous confirmation requires advanced 2D NMR techniques. The most powerful methods are:

  • ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This directly shows the correlation between a proton and a nitrogen atom over two or three bonds. It is the gold standard for establishing the connectivity between a substituent and a specific nitrogen atom in the pyrazole ring.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. For the 1H-isomer, a NOESY correlation is expected between the N-H proton and the protons of the C7-methoxy group. This correlation would be absent in the 2H-isomer.

  • HMBC: In the 1H-isomer, the N-H proton should show a long-range correlation to the carbon atoms of the pyridine ring it is fused to (C7a and C3a). The specific correlation pattern will differ predictably for the 2H-isomer.

For absolute certainty, single-crystal X-ray diffraction provides definitive structural proof, assuming a suitable crystal can be obtained.[1][4]

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to diagnosing and solving common synthetic problems.

Workflow for Troubleshooting Impurities

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Confirmation cluster_3 Phase 4: Mitigation TLC Impurity observed on TLC/ LC-MS MS Analyze Mass Spectrum (M, M+H, fragments) TLC->MS Hypo Hypothesize Impurity Structure (Isomer, Intermediate, etc.) MS->Hypo NMR1D Acquire 1H & 13C NMR NMR1D->Hypo NMR2D Perform 2D NMR (COSY, HSQC, HMBC, NOESY) Hypo->NMR2D Xray Single Crystal X-Ray (If necessary) NMR2D->Xray Optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst) NMR2D->Optimize Purify Develop Purification Method (Chromatography, Recrystallization) Optimize->Purify

Caption: General workflow for identifying and mitigating side products.

Problem 1: Regioisomeric Mixture Detected
  • Symptom: LC-MS shows two or more peaks with identical mass. ¹H NMR spectrum is complex, with duplicate signals for key protons (e.g., two methoxy singlets, two sets of aromatic signals).

  • Causality: The formation of the pyrazole ring is often the step that dictates regiochemistry. For instance, in a classical synthesis involving the condensation of a substituted hydrazine with a 1,3-dielectrophile, the two non-equivalent nitrogen atoms of the hydrazine compete in the cyclization step. This lack of regioselectivity is a well-documented challenge in pyrazole synthesis.[1]

G cluster_0 cluster_1 cluster_2 Start Unsymmetrical Hydrazine + Pyridine Precursor Inter Hydrazone Intermediate Start->Inter Prod1H Desired 1H-Isomer (7-Methoxy-1H-pyrazolo[3,4-c]pyridine) Inter->Prod1H Path A (Attack by Nα) Prod2H Side Product 2H-Isomer (7-Methoxy-2H-pyrazolo[3,4-c]pyridine) Inter->Prod2H Path B (Attack by Nβ)

Caption: Competing pathways leading to N-1 and N-2 regioisomers.

  • Mitigation Strategies: The most effective approach is to control the regioselectivity of the cyclization.

StrategyDescriptionRationale & Causality
Use of Protecting Groups Introduce a sterically bulky or removable protecting group on one of the hydrazine nitrogens before condensation.Steric hindrance can effectively block one of the competing cyclization pathways (Path A or B), forcing the reaction to proceed through the desired route. The group can be removed later.
Pre-formed Pyrazole Start the synthesis with a pre-formed, correctly substituted aminopyrazole and build the pyridine ring onto it.This strategy completely bypasses the pyrazole cyclization ambiguity. Building the pyridine ring via methods like the Gould-Jacobs or Friedländer synthesis offers more predictable regiochemical outcomes.[2][5]
Thermodynamic vs. Kinetic Control Vary reaction conditions (temperature, solvent, base) to favor one isomer.One isomer may be the kinetic product (forms faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures). Experimentation is key.

Section 3: Analytical Protocols for Product Identification

Protocol 3.1: Differentiating 1H- and 2H- Isomers of 7-Methoxy-pyrazolo[3,4-c]pyridine using 2D NMR

This protocol provides a self-validating system to confirm the identity of your final product.

Objective: To unambiguously assign the structure as either the 1H- or 2H-regioisomer.

Methodology:

  • Sample Preparation: Prepare a concentrated sample (~10-15 mg) of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it helps in observing the exchangeable N-H proton.

  • Acquire Spectra: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

    • NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Data Analysis & Interpretation:

    • Step 1 (Assignments): Use ¹H, ¹³C, COSY, and HSQC to assign all proton and carbon signals as completely as possible. Identify the methoxy group protons, the pyridine ring protons, and the pyrazole C3-H proton.

    • Step 2 (Key HMBC Correlations): Look for the following long-range correlations from the key protons:

      • For the 1H-Isomer: The N-H proton (at N-1) is expected to show a 3-bond correlation (³J) to the C7a bridgehead carbon and the C3 carbon. The C7-methoxy protons should show a ³J correlation to the C7 carbon.

      • For the 2H-Isomer: The N-H proton (at N-2) is expected to show correlations to the C3 carbon and the C3a bridgehead carbon.

    • Step 3 (Definitive NOESY Correlation): This is the most crucial validation step.

      • If you observe a clear NOESY cross-peak between the N-H proton and the C7-methoxy protons, your compound is the 1H-isomer. This is because these two groups are spatially close in the 1H-scaffold but are distant in the 2H-scaffold.

      • The absence of this correlation strongly suggests the 2H-isomer.

Table 1: Summary of Potential Side Products and Key Signatures

Side Product TypeName/Structure ExampleMass vs. TargetKey Analytical Signature(s)
Regioisomer 7-Methoxy-2H-pyrazolo[3,4-c]pyridineIdenticalDifferent NMR chemical shifts and coupling constants. Absence of NOE between N-H and OMe protons.[1]
Incomplete Cyclization Hydrazone IntermediateVariesPresence of C=N stretch in IR. Characteristic imine proton signal in ¹H NMR.
N-Acetylation 1-Acetyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine+42 DaAbsence of N-H proton signal. Presence of a methyl singlet (~2.2-2.7 ppm) in ¹H NMR and a carbonyl signal (~170 ppm) in ¹³C NMR.[1]
De-alkylation 1H-Pyrazolo[3,4-c]pyridin-7-ol-14 DaAbsence of methoxy signal. Presence of a broad -OH signal in ¹H NMR. Shift in aromatic proton signals.

References

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). National Institutes of Health (NIH). [Link]

  • Cyclization reaction with 3-amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. (2018). ResearchGate. [Link]

  • Synthesis of 7-Aminopyrazolo[3,4-c]pyridine as a Probe for the Preparation of Compounds of Pharmacological Interest. (2021). ResearchGate. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2021). J-Stage. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). National Institutes of Health (NIH). [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). National Institutes of Health (NIH). [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Semantic Scholar. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Royal Society of Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2024). National Institutes of Health (NIH). [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). Semantic Scholar. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (2012). National Institutes of Health (NIH). [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). National Institutes of Health (NIH). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. (2023). ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrazolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyrazolopyridines are a critical class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals.[1][2] However, their synthesis is frequently complicated by a lack of regiocontrol, leading to mixtures of isomers that are challenging to separate and reduce the yield of the desired compound.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern the regiochemical outcome of these reactions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems encountered during the synthesis of various pyrazolopyridine isomers.

Question 1: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole is producing a mixture of 4- and 6-substituted pyrazolo[3,4-b]pyridines. How can I control the outcome?

This is one of the most common challenges in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. The formation of two regioisomers occurs because the two carbonyl groups of the dicarbonyl compound exhibit similar electrophilicity, leading to competing cyclization pathways.[2][5]

Root Cause Analysis:

The reaction mechanism involves a sequence of condensation and cyclization steps. The initial nucleophilic attack by the amino group of the pyrazole can occur at either carbonyl carbon. The ratio of the resulting isomers depends on the subtle balance between the electronic and steric properties of the 1,3-dicarbonyl substrate.[2] If these differences are minimal, a nearly 1:1 mixture can be expected.[2]

Solutions & Strategies:

  • Modify Reaction Conditions: The regioselectivity of this reaction is often highly sensitive to the reaction environment.[2]

    • Solvent Screening: The choice of solvent is critical. While acetic acid is common, its acidic nature can influence the protonation state of the intermediates.[2] Consider screening less conventional solvents. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in pyrazole synthesis by stabilizing one transition state over the other through hydrogen bonding.[6]

    • Catalyst Selection: The use of an appropriate catalyst can steer the reaction down a specific path. Acid or base catalysts can alter the nucleophilicity of the reactants and the stability of intermediates.[2] Organocatalysts, like L-proline, can facilitate the initial condensation step and may offer improved selectivity.[2][5]

    • Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled one. Monitor isomer ratios at different temperatures using techniques like TLC or LC-MS.[4]

  • Substrate Modification:

    • Enhance Electronic Differentiation: If possible, modify the 1,3-dicarbonyl substrate to increase the electronic difference between the two carbonyl groups. Introducing a potent electron-withdrawing group near one carbonyl will make it significantly more electrophilic and the primary site of initial attack.

    • Introduce Steric Hindrance: Incorporating a bulky substituent near one of the carbonyl groups can sterically hinder the approach of the aminopyrazole, directing the reaction to the less hindered carbonyl.[7]

  • Adopt an Alternative Synthetic Strategy:

    • Three-Component Reactions: A highly effective method to bypass this regioselectivity issue is to generate the 1,3-dicarbonyl equivalent in situ.[5] Reacting a 5-aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile or a β-ketoester) in a one-pot, three-component reaction often proceeds with excellent regioselectivity because the reaction sequence is more ordered.[2][5]

Workflow for Troubleshooting Poor Regioselectivity

G start Problem: Mixture of Regioisomers Observed analyze_sm Step 1: Analyze Starting Materials start->analyze_sm optimize_cond Step 2: Optimize Reaction Conditions start->optimize_cond alt_strategy Step 3: Consider Alternative Strategy start->alt_strategy steric Introduce Steric Bulk on Substrate analyze_sm->steric Steric Control electronic Increase Electronic Bias on Substrate analyze_sm->electronic Electronic Control solvent Solvent Screen (e.g., AcOH, EtOH, TFE, HFIP) optimize_cond->solvent catalyst Catalyst Screen (Acid, Base, Organocatalyst) optimize_cond->catalyst temp Temperature Study (Low vs. High Temp) optimize_cond->temp three_comp Three-Component Reaction alt_strategy->three_comp To bypass ambiguity diff_iso Synthesize a Different Pyrazolopyridine Isomer alt_strategy->diff_iso end_node Goal: Single Regioisomer with High Yield steric->end_node electronic->end_node solvent->end_node catalyst->end_node temp->end_node three_comp->end_node

Caption: A decision-making workflow for addressing regioselectivity.

Question 2: I am attempting a [3+2] cycloaddition to form a pyrazolo[1,5-a]pyridine and obtaining poor regioselectivity. What factors control this annulation?

The synthesis of pyrazolo[1,5-a]pyridines often involves the 1,3-dipolar cycloaddition between an N-aminopyridinium salt and an alkyne or alkene.[3] When using an asymmetrically substituted N-aminopyridinium salt, mixtures of regioisomers are a common outcome.[3]

Root Cause Analysis:

The regioselectivity is determined by the alignment of the dipole (the N-aminopyridinium ylide) and the dipolarophile (the alkyne/alkene). The outcome is governed by the electronic and steric properties of the substituents on both components. The transition states leading to the different isomers can be very close in energy, resulting in low selectivity.

Solutions & Strategies:

  • Employ a Mediating Agent: Recent studies have shown that specific mediators can dramatically influence the reaction pathway.

    • TEMPO-Mediated Synthesis: A protocol using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mediator for the reaction between N-aminopyridines and α,β-unsaturated compounds has been developed, affording pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[8] The mechanism likely involves a controlled radical process that favors a single cyclization mode.

  • Leverage Substituent Effects:

    • Electronic Control: The electronic nature of substituents on the pyridine ring can be a powerful directing tool. Strong electron-donating groups (e.g., MeO, NMe₂) on the pyridine ring have been shown to direct the formation of a single regioisomer in high yield.[8]

    • Steric Hindrance: While often less predictable than electronics, bulky groups on the pyridine or the unsaturated partner can disfavor one of the required transition states, thus enhancing selectivity.

  • Optimize Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. A screen of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) and protic (e.g., ethanol) is recommended.[9]

    • Metal-Free Conditions: Many modern protocols proceed under metal-free conditions, which can simplify purification. If you are using a metal catalyst, be aware that the metal's identity and ligand sphere can profoundly impact regioselectivity.[9]

Question 3: How can I reliably determine the regiochemistry of my product? I am finding it difficult to assign the structure based on ¹H NMR alone.

Unequivocally establishing the correct regioisomeric structure is critical. Misassignment can invalidate subsequent biological or material science data. While ¹H NMR is the first step, it is often insufficient for complex heterocyclic systems.[2]

Definitive Characterization Techniques:

  • 2D NMR Spectroscopy: This is the most powerful spectroscopic tool for structure elucidation.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy reveals through-space correlations between protons that are close to each other (< 5 Å). This is invaluable for determining the relative positions of substituents on the fused ring system. For example, a NOE correlation between a proton on the pyrazole ring and a proton on the pyridine ring can confirm their proximity and thus the regiochemistry.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is excellent for establishing the connectivity of the carbon skeleton. By identifying correlations from a key proton (e.g., H3 or H5) to carbons in the adjacent ring, you can piece together the bicyclic framework.

  • X-ray Crystallography: This is the gold standard for structure determination. If you can grow a single crystal of your product, a crystal structure analysis provides unambiguous proof of its constitution and regiochemistry.

  • Comparison to Literature Data: If you are synthesizing a known compound or a close analog, carefully compare all your spectroscopic data (¹H NMR, ¹³C NMR, MS) with reported values in peer-reviewed literature. Be cautious, as misassignments have occurred in the literature.

Frequently Asked Questions (FAQs)

Q: What are the key factors that influence regioselectivity in pyrazolopyridine synthesis?

A: Regioselectivity is primarily governed by a combination of steric effects, electronic effects, and reaction conditions.[10] Steric hindrance can block a reactive site, while the electronic properties of substituents (electron-donating vs. electron-withdrawing) dictate the reactivity of different positions on the precursors.[2][11] Reaction conditions such as solvent, temperature, and the presence of a catalyst can modulate these intrinsic properties to favor one reaction pathway over another.[2][4]

Q: Is direct C-H functionalization a viable strategy for achieving regioselectivity?

A: Yes, direct C-H arylation has emerged as a powerful tool.[12] Palladium-catalyzed C-H arylation, for instance, can be highly regioselective. The selectivity is often directed by the inherent electronic properties of the pyrazolopyridine core and can be further controlled by the choice of ligand and reaction conditions.[12][13] For example, direct C-3 arylation of 1H-pyrazolo[3,4-d]pyrimidines has been achieved with high selectivity using 1,10-phenanthroline as a ligand.[12] This approach avoids the need to pre-functionalize the heterocycle, making it a more atom-economical strategy.

Q: Can microwave irradiation improve regioselectivity?

A: Microwave-assisted synthesis can be highly effective. The rapid heating can sometimes lead to different selectivity compared to conventional heating by accessing different kinetic pathways.[14][15] In several reported syntheses of pyrazolopyridines, microwave irradiation not only dramatically reduced reaction times but also improved yields and, in some cases, provided excellent regiocontrol, favoring the formation of a single isomer.[2][15]

Key Experimental Protocols

Protocol 1: Regioselective Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine

This protocol is adapted from methodologies that utilize an in situ formation of the biselectrophile to avoid regioselectivity issues.[2][5]

  • Reaction Setup: To a solution of 5-amino-1-phenylpyrazole (1.0 mmol) in ethanol (10 mL), add the desired aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of L-proline (0.1 mmol).

  • Reaction Execution: Stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.[5]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol. If the product is soluble, concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and regiochemistry of the single isomer product using ¹H NMR, ¹³C NMR, and 2D NMR techniques (NOESY, HMBC).

Protocol 2: TEMPO-Mediated Regioselective Synthesis of a Pyrazolo[1,5-a]pyridine

This protocol is based on the method developed for the highly regioselective annulation of N-aminopyridines.[8]

  • Reaction Setup: In a round-bottom flask, combine the N-aminopyridine (1.0 mmol), the α,β-unsaturated compound (e.g., cinnamonitrile, 1.2 mmol), and TEMPO (1.5 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 5 mL) as the solvent.

  • Reaction Execution: Stir the reaction mixture at 100 °C for 12 hours under an air atmosphere. Monitor the consumption of the N-aminopyridine by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine as a single regioisomer.

Data Summary Table

The choice of solvent can have a profound impact on the regioselectivity of pyrazole formation. The following table summarizes results from a study on the reaction of 1,3-diketones with methylhydrazine, demonstrating the dramatic effect of fluorinated alcohols.[6]

Entry1,3-Diketone Substituent (R)SolventIsomer Ratio (Desired : Undesired)
1CF₃EtOH40 : 60
2CF₃TFE85 : 15
3CF₃HFIP97 : 3
4C₂F₅EtOH35 : 65
5C₂F₅HFIP>99 : 1
6C₃F₇EtOH30 : 70
7C₃F₇HFIP>99 : 1
Data adapted from J. Org. Chem. 2008, 73 (19), 7841–7844.[6]

References

  • D. E. V. Sabatini, J. B. F. G. Tiburcio, et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]

  • A. M. M. Santos, A. Diaz-Alvarez, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • J. Wang, G. Chen, et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1535–1540. [Link]

  • X. Shi, Y. Yin, et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. International Journal of Molecular Sciences, 23(19), 11406. [Link]

  • S. Sam, S. A. M. Abdel-Mohsen, et al. (2018). Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1146-1152. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • A. M. Kamal, M. A. El-Kashef, et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]

  • J. E. Charris-Molina, J. A. Varela, et al. (2020). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Letters in Organic Chemistry, 17(1), 1-10. [Link]

  • ResearchGate. (2008). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. [Link]

  • S. Sam, S. A. M. Abdel-Mohsen, et al. (2018). Palladium-catalyzed regioselective direct C H arylation of pyrazolo[3,4- d ]pyrimidines. HAL Open Science. [Link]

  • A. M. M. Santos, A. Diaz-Alvarez, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • J. D. D. S. G. dos Santos, M. D. W. T. da Silva, et al. (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 53(40), 10676-10679. [Link]

  • S. G. K. Kumar, S. Kumar, et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(12), 2291. [Link]

  • S. S. K. Reddy, S. Adimurthy, et al. (2021). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Asian Journal of Organic Chemistry, 10(12), 3369-3373. [Link]

  • S. Fustero, J. F. Sanz-Cervera, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(19), 7841–7844. [Link]

  • S. Fustero, J. F. Sanz-Cervera, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • D. E. V. Sabatini, J. B. F. G. Tiburcio, et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. PubMed. [Link]

  • X. Deng, N. S. Mani. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • A. M. M. Santos, A. Diaz-Alvarez, et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

Sources

overcoming solubility issues of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in biochemical and cell-based assays. This document provides a structured approach to diagnosing and overcoming these issues, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and related heterocyclic compounds.

Q1: My 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, dissolved in 100% DMSO, precipitated immediately upon dilution into my aqueous assay buffer. Why did this happen?

A: This is a classic case of "solvent shock."[1][2] Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility in a purely aqueous environment is significantly lower. When the DMSO stock is rapidly diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to crash out of solution.[2] The key is to manage the transition from a high-concentration organic stock to a low-concentration aqueous final solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%.[2] Concentrations above 1% can lead to cellular stress, altered gene expression, and direct cytotoxicity, which can confound your experimental results.[3][4][5][6] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure that any observed effects are due to your compound and not the solvent.[2][6]

Q3: Can the pH of my buffer affect the solubility of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine?

A: Absolutely. The structure of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine contains a pyridine ring, which is basic. The nitrogen atom on this ring can be protonated at acidic pH.[7] This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby increasing its aqueous solubility.[8][9][10] Therefore, performing a pH-solubility profile is a critical first step in your troubleshooting.

Q4: I am seeing turbidity in my cell culture media after adding the compound. Is it always precipitation?

A: While compound precipitation is a likely cause, turbidity can also arise from other sources. These include the precipitation of media components (like salts or proteins) due to temperature shifts or interactions with your compound, or even microbial contamination.[11] It is important to first rule out contamination and then confirm that the precipitate is indeed your compound.

Part 2: Systematic Troubleshooting Workflow

When facing solubility issues, a systematic, multi-pronged approach is most effective. This workflow is designed to logically diagnose the problem and identify the optimal solution for your specific assay system.

Solubility_Workflow Start Start: Compound Precipitation Observed Char Characterize the Problem: Determine Kinetic vs. Thermodynamic Solubility Start->Char Step1 Step 1: pH Optimization Char->Step1 Decision1 Is pH modification compatible with assay? Step1->Decision1 Step2 Step 2: Co-Solvent Screening Decision2 Is co-solvent compatible and effective? Step2->Decision2 Step3 Step 3: Employ Solubilizing Excipients Cyclodextrin Cyclodextrins Step3->Cyclodextrin Surfactant Surfactants (e.g., Tween-80) Step3->Surfactant Decision1->Step2 No Success Success: Proceed with Assay Decision1->Success Yes Decision2->Step3 No Decision2->Success Yes Decision3 Is an excipient compatible and effective? Decision3->Success Yes Fail Re-evaluate: Consider Compound Analogs or Formulation Technologies Decision3->Fail No Cyclodextrin->Decision3 Surfactant->Decision3

Caption: A systematic workflow for troubleshooting compound solubility.

Part 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: pH Modification

Expertise & Experience: The pyrazolo[3,4-c]pyridine core contains a basic pyridine nitrogen. According to the principles of acid-base chemistry, this nitrogen will become protonated (positively charged) in acidic conditions (pH < pKa). This charge dramatically increases the molecule's affinity for polar solvents like water.[7] Therefore, modestly lowering the pH of your assay buffer, if your biological system can tolerate it, is often the simplest and most effective first step.

  • Prepare Buffers: Create a series of your primary assay buffer, adjusting the pH to cover a range from 5.0 to 8.0 (e.g., in 0.5 pH unit increments). Common biological buffers like MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), and HEPES (pH 6.8-8.2) can be used.

  • Prepare Compound Slurry: Add an excess amount of solid 7-Methoxy-1H-pyrazolo[3,4-c]pyridine to a microcentrifuge tube containing a known volume of each pH-adjusted buffer.

  • Equilibrate: Tightly seal the tubes and agitate them on a shaker at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.

  • Separate Solid from Supernatant: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analyze: Plot the measured solubility (e.g., in µM) against the buffer pH to determine the optimal pH for solubilization.

Trustworthiness: This protocol establishes the thermodynamic solubility at different pH values, providing a definitive baseline for your compound. This is more reliable than kinetic solubility measurements, which can be misleading.[8]

Guide 2: Co-Solvent Systems

Expertise & Experience: If pH adjustment is not feasible or sufficient, introducing a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent system.[12][13] While DMSO is the most common solvent for stock solutions, others can be more effective or less toxic in the final assay.

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Considerations
DMSO < 0.5%Excellent solvating power for many compounds.Can be toxic to cells at >1%; may interfere with some enzymatic assays.[3][4][14]
Ethanol < 1.0%Less toxic than DMSO for some cell lines.Can affect cell metabolism and membrane integrity.[5][6]
PEG 400 1-5%Generally low toxicity.Can be viscous; may not be as effective as DMSO.[14]
Propylene Glycol 1-5%Low toxicity; commonly used in formulations.May have lower solvating power for highly lipophilic compounds.
  • Prepare Stocks: Create a high-concentration stock solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in 100% of the chosen co-solvent (e.g., 20 mM in DMSO).

  • Serial Dilution: Perform a serial dilution of this stock solution directly into your final assay buffer.

  • Visual & Instrumental Inspection: After a defined incubation period (e.g., 1-2 hours) at the assay temperature, inspect each dilution for precipitation. This can be done visually against a dark background, by microscopy, or more quantitatively using a nephelometer to measure light scattering.[2][15]

  • Determine Maximum Soluble Concentration: Identify the highest concentration of the compound that remains fully dissolved at an acceptable final co-solvent concentration.

  • Validate Assay Performance: Critically, you must run a vehicle control with the chosen co-solvent concentration to ensure it does not affect the performance of your assay (e.g., enzyme activity, cell viability).[14]

Guide 3: Advanced Solubilizing Excipients

Expertise & Experience: When pH and co-solvent strategies are insufficient, specialized excipients can be employed. Cyclodextrins are particularly effective for heterocyclic and aromatic compounds. These truncated cone-shaped oligosaccharides have a hydrophobic interior cavity and a hydrophilic exterior.[16][17] The poorly soluble compound partitions into the hydrophobic core, forming an inclusion complex that has greatly enhanced aqueous solubility.[18][19][20]

Cyclodextrin_Mechanism cluster_0 Aqueous Environment Compound 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Partitions into hydrophobic core CD Cyclodextrin (Hydrophilic Exterior) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Select Cyclodextrins: Obtain common, low-toxicity cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[17]

  • Prepare Cyclodextrin Solutions: Make a series of concentrations of the cyclodextrin in your assay buffer (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Determine Phase Solubility: Add an excess of solid 7-Methoxy-1H-pyrazolo[3,4-c]pyridine to each cyclodextrin solution.

  • Equilibrate and Quantify: Follow steps 3-6 from Protocol 1.1.

  • Analyze: Plot the compound's solubility against the cyclodextrin concentration. A linear increase indicates the formation of a soluble complex.

  • Assay Compatibility Check: As with co-solvents, it is essential to confirm that the required concentration of cyclodextrin does not interfere with your assay's biological components or readout.[3][6]

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Institutes of Health (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Available from: [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Available from: [Link]

  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]

  • National Institutes of Health (PMC). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]

  • National Institutes of Health (PMC). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • SUND. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Royal Society of Chemistry. Tactics to Improve Solubility. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Available from: [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]

  • MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available from: [Link]

  • Horizon IRD. Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. Available from: [Link]

  • National Institutes of Health (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Semantic Scholar. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Available from: [Link]

Sources

stabilizing 7-Methoxy-1H-pyrazolo[3,4-c]pyridine for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Introduction: The Challenge of Stability

7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, valued for its core scaffold.[1][2][3] The fused pyrazole and pyridine rings create a unique electronic and structural environment, making it a valuable building block.[4][5][6] However, like many complex organic molecules, its long-term stability can be a critical concern, impacting experimental reproducibility, sample integrity, and the overall success of research campaigns.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage and handling of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal conditions for the long-term storage of solid 7-Methoxy-1H-pyrazolo[3,4-c]pyridine?

The primary goal for long-term storage is to minimize the chemical potential for degradation by controlling environmental factors. Based on the chemical nature of the pyrazolopyridine scaffold and general best practices for heterocyclic compounds, the following conditions are recommended.[7][8][9]

Rationale:

  • Temperature: Lowering the temperature drastically reduces the kinetic energy of molecules, slowing the rate of all potential degradation reactions. -20°C is a standard for preserving sensitive compounds.

  • Atmosphere: The pyridine and pyrazole rings can be susceptible to oxidation. An inert atmosphere of argon or nitrogen displaces reactive oxygen, mitigating this degradation pathway.[10]

  • Light: Aromatic heterocyclic systems can be sensitive to UV and visible light, which can catalyze photochemical degradation. Amber vials or storage in the dark is essential.

  • Moisture: Water can facilitate hydrolytic degradation, particularly of the methoxy ether group over extended periods or in the presence of acidic/basic impurities. A desiccated environment prevents this.

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C or lower Slows reaction kinetics
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation
Light Protect from light (Amber Vial) Prevents photodegradation
Container Tightly sealed, screw-cap vial with PTFE liner Prevents moisture and air ingress

| Environment | Dry / Desiccated | Prevents hydrolysis |

Q2: I've noticed my solid sample has changed color from white/off-white to yellow/brown. What does this indicate?

A visible color change is a primary indicator of chemical degradation. This is often due to the formation of minute quantities of highly conjugated, chromophoric byproducts.

Troubleshooting Flowchart for Degradation

A Visual Change Observed (e.g., Color Change, Clumping) B Isolate a small sample for analysis A->B C Perform Purity Analysis (e.g., HPLC-UV, LC-MS) B->C D Compare to T=0 or Reference Standard Data C->D E New Peaks Observed? D->E Yes J No Significant Change D->J No F Significant decrease in parent peak area? E->F G Degradation Confirmed F->G Yes K Possible minor surface oxidation or contamination. Re-test before use. F->K No H Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? G->H I Quarantine Stock and Procure New Material H->I J->K

Caption: Troubleshooting logic for suspected compound degradation.

Immediate Actions:

  • Do not use the material in a critical experiment without re-analysis.

  • Perform a purity check using an appropriate analytical method like HPLC or LC-MS. Compare this to the certificate of analysis or data from when the material was first received.

  • If degradation is confirmed, the material should be discarded. Review your storage and handling procedures to prevent future occurrences.[8]

Q3: What are the likely degradation pathways for this molecule?

While a definitive study on 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is not publicly available, we can infer likely degradation pathways based on its functional groups and the known chemistry of related heterocyclic systems.[11][12]

  • Oxidation: The nitrogen atoms in the pyridine and pyrazole rings are potential sites for N-oxidation, especially the more basic pyridine nitrogen. This can lead to the formation of N-oxides, which can alter the compound's electronic properties and biological activity.

  • Hydrolysis of the Methoxy Group: Although ethers are generally stable, the methoxy group could undergo hydrolysis to the corresponding 7-hydroxy-1H-pyrazolo[3,4-c]pyridine. This process is typically slow but can be catalyzed by trace acidic or basic impurities, especially under non-ideal storage conditions (e.g., presence of moisture).

  • Photodegradation: The aromatic system is likely to absorb UV radiation, potentially leading to radical-mediated decomposition or rearrangement reactions. This is a common degradation pathway for many nitrogen-containing heterocycles.

Protocols for Ensuring Long-Term Stability

Protocol 1: Establishing a Long-Term Stability Study

To proactively manage the integrity of a valuable batch of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, a formal stability study is recommended. This protocol provides a framework for generating empirical data on your compound under your specific storage conditions.

Workflow for a Long-Term Stability Study

cluster_0 Setup Phase cluster_1 Storage & Monitoring Phase cluster_2 Analysis & Decision Phase prep Sample Preparation Aliquot into multiple vials from a homogenous stock t0 T=0 Analysis Perform full characterization: - HPLC Purity - LC-MS Identity - Appearance prep->t0 storage Place Samples in Storage Recommended: -20°C, Inert, Dark Accelerated: 40°C, 75% RH, Dark t0->storage pull Pull Samples at Timepoints e.g., 1, 3, 6, 12, 24 months storage->pull analysis Re-Analyze Samples Use identical T=0 methods pull->analysis data Compare Data to T=0 Assess changes in purity, appearance, and degradant profile analysis->data decision decision data->decision

Caption: Experimental workflow for a long-term stability study.

Step-by-Step Methodology:

  • Homogenize the Batch: Ensure the solid material is a single, homogenous batch before starting.

  • Aliquot Samples: Weigh out 1-5 mg of the compound into multiple, identical amber glass vials with PTFE-lined screw caps.

  • Establish T=0 Baseline: Before placing samples in storage, take 2-3 vials for initial analysis.

    • Record the physical appearance (color, form).

    • Acquire a high-resolution mass spectrum to confirm identity.

    • Develop and run a stability-indicating HPLC method to determine purity. This is your critical T=0 data.[13][14]

  • Prepare for Storage: Backfill the remaining vials with an inert gas (argon or nitrogen), tightly seal the caps, and wrap the caps with parafilm as an extra precaution.

  • Place in Storage: Store the vials under the desired conditions (see Table 2).

  • Analyze at Timepoints: At each scheduled timepoint, remove a vial from storage, allow it to equilibrate to room temperature before opening, and re-analyze using the exact same analytical methods used for the T=0 baseline.

Table 2: Example Stability Study Schedule and Parameters

Timepoint Storage Condition 1 (-20°C, Inert, Dark) Storage Condition 2 (40°C/75% RH, Dark)
T=0 Purity, Identity, Appearance Purity, Identity, Appearance
1 Month Purity, Appearance Purity, Appearance
3 Months Purity, Appearance Purity, Appearance
6 Months Purity, Appearance Purity, Appearance

| 12 Months | Purity, Identity, Appearance | Purity, Identity, Appearance |

Protocol 2: Recommended Handling Practices for Routine Use

To preserve the integrity of the main stock during day-to-day experiments, proper handling is as crucial as proper storage.

  • Use a Spatula for Aliquoting: Never pour solid directly from the main stock bottle. Use a clean, dedicated spatula.

  • Equilibrate Before Opening: When removing the stock container from the freezer, allow it to warm to ambient temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Minimize Air Exposure: Work efficiently. Open the container, retrieve the required amount, blanket the headspace with inert gas if possible, and immediately reseal the container tightly.

  • Avoid Light: Perform weighing and solution preparation in a fume hood with the sash lowered to minimize exposure to overhead fluorescent lighting.

  • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions. Trace impurities in solvents can initiate degradation.

By implementing these robust storage and handling protocols, researchers can ensure the long-term integrity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, leading to more reliable and reproducible scientific outcomes.

References

  • Material Safety Data Sheet. (URL: Provided through search results, specific document links may vary, e.g.
  • Safety Data Sheet - CymitQuimica. (URL: Provided through search results for similar heterocyclic compounds)
  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. (URL: [Link])

  • Pyridine - Apollo Scientific. (URL: Provided through search results, specific SDS links may vary)
  • Safety Data Sheet - Aaron Chemicals. (URL: Provided through search results for 5-METHOXY-1H-PYRAZOLO[3,4-C]PYRIDINE)
  • Analytical Techniques In Stability Testing. Separation Science. (URL: [Link])

  • SAFETY DATA SHEET. (URL: Provided through search results for Pyridine, specific document links may vary)
  • Analytical Method Development | Drug Stability Studies | Velesco Pharma. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. (URL: [Link])

  • Pyrazolopyridine derivatives with photophysical properties. ResearchGate. (URL: [Link])

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF. ResearchGate. (URL: [Link])

  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. NCBI Bookshelf. (URL: [Link])

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. (URL: [Link])

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. (URL: [Link])

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. (URL: [Link])

  • Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. PubMed. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. (URL: [Link])

  • Study of microbiological destruction of pyridine and its methyl derivatives. ResearchGate. (URL: [Link])

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preventing degradation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine during functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a key structural motif in many biologically active compounds, making its effective functionalization a critical aspect of modern drug discovery.[1][2][3][4]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of working with this molecule and prevent its degradation during synthetic transformations.

I. Understanding the Stability of the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Core

The stability of the pyrazolo[3,4-c]pyridine ring system is a crucial factor to consider during functionalization. The pyridine ring is generally electron-deficient, which can influence the reactivity of the fused pyrazole ring. The methoxy group at the 7-position is an electron-donating group, which can impact the electron density of the pyridine ring and potentially influence its susceptibility to certain reactions.

FAQ: What are the most common degradation pathways for pyrazolo[3,4-c]pyridines?

While specific degradation pathways for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine are not extensively documented in isolation, we can infer potential routes based on the chemistry of the parent pyridine and pyrazole heterocycles.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative conditions.[5] While the methoxy group may offer some stability, strong oxidizing agents should be used with caution.

  • Hydrolytic Cleavage: Under strongly acidic or basic conditions, the methoxy group could be susceptible to hydrolysis, yielding the corresponding hydroxypyrazolopyridine. The amide-like character of the pyrazole ring could also lead to hydrolytic degradation under extreme pH conditions.[5]

  • Photodegradation: Exposure to high-energy light, particularly UV radiation, can sometimes induce photochemical reactions in heterocyclic systems, leading to complex mixtures of degradation products.[5]

A key stability feature of the 1H-pyrazolo[3,4-c]pyridine core is its thermodynamic stability compared to other isomers.[3] This inherent stability is advantageous for many synthetic transformations.

II. Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific challenges that may arise during the functionalization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and provides actionable solutions.

A. N-Functionalization (N-Alkylation and N-Arylation)

Question: I am observing a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

This is a common challenge with N-unsubstituted pyrazoles. The formation of both N1 and N2 isomers is often observed.

Root Cause Analysis and Solutions:

  • Steric Hindrance: The regioselectivity of N-alkylation can be influenced by steric hindrance. The methoxy group at the 7-position may create a steric environment that favors alkylation at one nitrogen over the other.

  • Protecting Groups: A robust strategy to ensure regioselectivity is the use of a protecting group.[1][2][3] The SEM (2-(trimethylsilyl)ethoxymethyl) group is a common choice. You can selectively protect one nitrogen, perform the desired functionalization on the other, and then deprotect.

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. In some cases, using a milder base and a non-polar solvent can favor the thermodynamically more stable isomer.[6]

Experimental Protocol: Regioselective N-Alkylation using a SEM Protecting Group

N_Alkylation_Workflow Start 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Protect Protect with SEM-Cl, NaH, DMF Start->Protect Separate Separate N1-SEM and N2-SEM isomers Protect->Separate Alkylate Alkylate with R-X, Base Separate->Alkylate Deprotect Deprotect with TBAF or acid Alkylate->Deprotect Product Regioselectively N-alkylated product Deprotect->Product

Caption: Workflow for regioselective N-alkylation.

Step-by-Step Methodology:

  • Protection: To a solution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF, add NaH (1.1 eq.) portion-wise at 0 °C. Stir for 30 minutes, then add SEM-Cl (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Isomer Separation: After quenching the reaction with water and extracting with an organic solvent, the N1-SEM and N2-SEM protected isomers can typically be separated by silica gel chromatography.

  • Alkylation: To a solution of the desired protected isomer in an appropriate solvent (e.g., DMF, THF), add a suitable base (e.g., NaH, K2CO3) followed by the alkylating agent (R-X).

  • Deprotection: The SEM group can be removed under acidic conditions (e.g., TFA in DCM) or with a fluoride source like TBAF.[3]

ParameterRecommended ConditionRationale
Protecting Group SEM-ClOffers good stability and can be removed under mild conditions.
Base for Protection NaHStrong base to ensure complete deprotonation of the pyrazole nitrogen.
Alkylation Base NaH, K2CO3, Cs2CO3Choice depends on the reactivity of the alkylating agent.
Deprotection TBAF, TFAFluoride-based deprotection is often milder than acidic conditions.
B. Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction is giving low yields and significant byproducts. What could be the issue?

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation.[7][8] However, the nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and low yields.[9]

Troubleshooting Strategies:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often improve catalytic activity by promoting reductive elimination and preventing catalyst deactivation.

  • Catalyst System: Using a pre-formed palladium catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

  • Base Selection: The base plays a crucial role in the catalytic cycle. A weaker base may not be sufficient for transmetalation, while a very strong base could promote side reactions. A screen of different bases (e.g., K2CO3, Cs2CO3, K3PO4) is often beneficial.

  • Solvent and Temperature: The reaction should be performed in a degassed solvent to prevent oxidation of the palladium catalyst. The optimal temperature will depend on the specific substrates and catalyst system.

Suzuki_Coupling_Troubleshooting cluster_0 Potential Issues cluster_1 Solutions Catalyst_Deactivation Catalyst Deactivation Ligand_Screen Screen Ligands Catalyst_Deactivation->Ligand_Screen Solvent_Degassing Degas Solvent Catalyst_Deactivation->Solvent_Degassing Low_Transmetalation Slow Transmetalation Base_Optimization Optimize Base Low_Transmetalation->Base_Optimization Side_Reactions Side Reactions Side_Reactions->Base_Optimization

Caption: Troubleshooting logic for Suzuki coupling reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendation
Palladium Source Pd(PPh3)4, PdCl2(dppf)
Ligand SPhos, XPhos (if using a Pd(II) precursor)
Base K2CO3, Cs2CO3
Solvent Dioxane/Water, Toluene/Water
Temperature 80-110 °C

Note: It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before adding the catalyst.

C. Metalation and Subsequent Functionalization

Question: I am attempting a directed metalation at the C-7 position but am seeing poor conversion and/or reaction at other positions. How can I improve this?

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. For pyrazolo[3,4-c]pyridines, metalation can be directed to the C-7 position.[1][2][3]

Key Considerations for Successful Metalation:

  • Choice of Base: Strong, non-nucleophilic bases are required for deprotonation. TMPMgCl·LiCl is an effective base for this transformation.[1][2][3]

  • Temperature Control: These reactions are typically performed at low temperatures (-40 °C to -78 °C) to prevent side reactions and ensure the stability of the organometallic intermediate.

  • Quenching Electrophile: A wide range of electrophiles can be used to trap the lithiated species. It is important to add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature.

General Protocol for C-7 Metalation and Electrophilic Quench:

  • To a solution of the N-protected 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in anhydrous THF at -40 °C, add TMPMgCl·LiCl (1.1-1.5 eq.) dropwise.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Add the desired electrophile (e.g., I2, DMF, an aldehyde) at -40 °C.

  • Allow the reaction to gradually warm to room temperature and stir for an additional 1-12 hours, depending on the electrophile.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

III. Analytical Monitoring of Reactions

FAQ: What are the best methods to monitor the progress of my reaction and check for degradation?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting material and the formation of the product. Staining with a UV indicator or an appropriate chemical stain (e.g., potassium permanganate) can help visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an invaluable tool for monitoring complex reaction mixtures. It provides information on the retention time and mass of the components, allowing for the identification of the desired product, starting materials, and any potential byproducts or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and assessing its purity.

By implementing these troubleshooting strategies and carefully monitoring your reactions, you can significantly improve the success rate of your functionalization experiments and minimize the degradation of the 7-Methoxy-1H-pyrazolo[3,4-c]pyridine core.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34398. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3193. [Link]

  • MDPI. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][6]triazines. MDPI. [Link]

  • ResearchGate. (2016). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6438. [Link]

  • Chemical Methodologies. (2021). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

  • Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 28(12), e202104030. [Link]

  • ResearchGate. (2021). Drugs based on functionalized pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 184-195. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2183. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Gucky, T., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 803. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Casaite, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

  • Arkivoc. (2011). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2011(5), 182-198. [Link]

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Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling on the Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions on the pyrazolo[3,4-c]pyridine scaffold. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry, bearing structural resemblance to purine and appearing in a range of biologically active agents.[1] Its effective functionalization is a critical step in many drug discovery programs.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize their synthetic routes. We will delve into the nuances of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing field-proven insights and actionable protocols.

I. Understanding the Pyrazolo[3,4-c]pyridine Core in Cross-Coupling

The pyrazolo[3,4-c]pyridine system presents unique challenges and opportunities in palladium-catalyzed cross-coupling. The presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. However, with the correct choice of ligands, bases, and reaction conditions, various positions on the ring can be selectively functionalized, enabling the exploration of diverse chemical space.[1][2][3][4][5]

Key functionalization vectors on the pyrazolo[3,4-c]pyridine core include:

  • C-3 Position: Accessible through tandem C-H borylation and Suzuki-Miyaura cross-coupling.[2][3][4]

  • C-5 Position: Readily functionalized via Buchwald-Hartwig amination of a 5-halo precursor.[2][3][4]

  • C-7 Position: Can be selectively metalated for subsequent Negishi cross-coupling.[2][3][4]

II. Troubleshooting Common Issues: A Q&A Approach

This section addresses specific problems you may encounter during your experiments, offering explanations and step-by-step solutions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling of a 3-bromo-1H-pyrazolo[3,4-c]pyridine with an arylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in a dioxane/water mixture, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low yield in Suzuki-Miyaura couplings involving nitrogen-rich heterocycles like pyrazolo[3,4-c]pyridine is a common challenge. Several factors could be at play:

  • Catalyst and Ligand Choice: The dppf ligand may not be optimal for this specific substrate. Electron-rich and sterically hindered phosphine ligands are often more effective for challenging couplings.[6]

    • Solution: Screen a panel of ligands. Consider ligands like XPhos, SPhos, or RuPhos, which have demonstrated success with heteroaryl couplings. Using a pre-catalyst, such as an XPhos palladacycle, can also be beneficial by ensuring the generation of the active Pd(0) species.[6][7]

  • Base and Solvent System: The choice of base is critical for the transmetalation step. While K₂CO₃ is a common choice, it may not be strong enough or sufficiently soluble in your solvent system.

    • Solution: Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[6][8] Ensure your solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst. A mixture of dioxane and water is standard, but other solvent systems like toluene/water or DME/water could be explored.[6]

  • Protodeborylation of the Boronic Acid: Pyridine-containing boronic acids, and heteroaryl boronic acids in general, can be prone to protodeborylation (replacement of the boronic acid group with a hydrogen).[6][9] This is a frequent side reaction, especially at elevated temperatures.

    • Solution:

      • Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester.[6]

      • Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for reasonable reaction rates. Monitor the reaction by TLC or LC-MS to avoid prolonged heating.

      • Anhydrous Conditions: While Suzuki reactions often use aqueous bases, for particularly sensitive substrates, switching to anhydrous conditions with a non-aqueous base (e.g., K₃PO₄ in dry dioxane) might mitigate protodeborylation.

  • Substrate-Specific Issues: The N-H proton of the pyrazole ring can potentially interfere with the reaction.

    • Solution: Consider protecting the pyrazole nitrogen (e.g., with a BOC, SEM, or benzyl group).[7] This can improve solubility and prevent undesired interactions with the catalyst or base.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Question: I'm performing a Buchwald-Hartwig amination on a 5-chloro-1H-pyrazolo[3,4-c]pyridine with a primary amine. I'm observing a significant amount of a side product that appears to be the hydrodehalogenated starting material. How can I suppress this side reaction?

Answer: The formation of the hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations and typically arises from β-hydride elimination from the palladium-amide intermediate.[10] Here's how to address it:

  • Ligand Selection is Key: The choice of ligand greatly influences the competition between reductive elimination (desired product) and β-hydride elimination (side product).

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like Josiphos, Xantphos, or rac-BINAP are known to promote reductive elimination and suppress β-hydride elimination.[8] For primary amines, bidentate phosphine ligands can be particularly effective.[10]

  • Base Strength and Type: The base plays a crucial role in the deprotonation of the amine and the overall catalytic cycle.

    • Solution: A strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] If you are using a weaker base like K₂CO₃, switching to a stronger one might be beneficial.

  • Reaction Temperature and Time: Higher temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, potentially minimizing side product formation.[11]

III. Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for these couplings?

A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(ligand)₂ can be effective.[8][12] The choice often depends on the specific ligand and reaction conditions. Pre-formed palladium-ligand complexes (pre-catalysts) can offer better reproducibility and are often more active, as they do not require an in-situ reduction step to form the active Pd(0) species.

Q2: How do I choose the right N-protecting group for my pyrazolo[3,4-c]pyridine?

A2: The ideal protecting group should be stable to the cross-coupling conditions but readily removable afterward.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Often a good choice as it is stable to many cross-coupling conditions and can be removed under acidic conditions.

  • Boc (tert-Butoxycarbonyl): Can be used but may be labile under certain conditions.

  • Benzyl: Generally robust but requires harsher deprotection conditions (e.g., hydrogenolysis).

Q3: My reaction is very sensitive to air. What are the best practices for setting up an inert atmosphere?

A3: The active Pd(0) catalyst is susceptible to oxidation.

  • Degassing: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method (for organic solvents).

  • Inert Atmosphere: Assemble your reaction vessel under a positive pressure of argon or nitrogen. A glovebox is ideal, but a Schlenk line can also be used effectively.

  • Reagent Purity: Ensure all reagents, especially the palladium source and ligands, are of high purity and have been stored properly to avoid degradation.

IV. Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at the C-3 Position

This protocol is adapted from successful couplings on related heterocyclic systems and optimized for the pyrazolo[3,4-c]pyridine core.[8]

Materials:

  • 3-Bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction vial, add the 3-bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C-5 Position

This protocol is based on established methods for the amination of halo-pyridines.[8]

Materials:

  • 5-Bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • rac-BINAP (5 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, rac-BINAP, and NaOtBu to a dry reaction vessel.

  • Add the 5-bromo-1-(SEM)-1H-pyrazolo[3,4-c]pyridine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

V. Data Summary and Visualization

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃5K₂CO₃Dioxane/H₂O100<10
dppf5K₂CO₃Dioxane/H₂O10035-45
XPhos2K₃PO₄Toluene/H₂O9075-85
SPhos2K₃PO₄Toluene/H₂O9080-90

Yields are approximate and will vary based on the specific substrates used.

Diagrams

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Pyrazolo[3,4-c]pyridine-X) aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid R-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation pd_complex2 Ar-Pd(II)(R)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Functionalized Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start Low Yield or Side Product Formation check_reagents Verify Reagent Purity and Inertness of System start->check_reagents use_boronate_ester For Suzuki: Use Boronate Ester to Prevent Protodeborylation start->use_boronate_ester Suzuki Specific protect_NH Consider N-Protection of Pyrazole Ring start->protect_NH If substrate issues suspected screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, BINAP) check_reagents->screen_ligands If reagents are pure optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligands->optimize_base If still low yield optimize_conditions Adjust Temperature and Reaction Time optimize_base->optimize_conditions If side products persist success Optimized Reaction optimize_conditions->success If successful use_boronate_ester->screen_ligands protect_NH->screen_ligands

Caption: Troubleshooting decision tree for cross-coupling optimization.

VI. References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Semantic Scholar.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. National Institutes of Health.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.

  • Martin, R. E., & Marsden, S. P. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry.

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

  • Kim, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.

  • Le-Bas, M-C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • Rong, G., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.

  • N/A. Buchwald–Hartwig amination. Wikipedia.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • N/A. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

  • N/A. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids. BenchChem.

  • K B, S., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed.

Sources

Technical Support Center: Scale-Up Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine suitable for scale-up?

A1: Two primary retrosynthetic approaches are generally considered for the synthesis of the pyrazolo[3,4-c]pyridine scaffold. The choice of route for scale-up depends on the availability and cost of starting materials, as well as the overall process safety and efficiency.

  • Route A: Building the Pyridine Ring onto a Pyrazole Core: This is a widely used method that often starts with a substituted aminopyrazole. The pyridine ring is then constructed through condensation with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound.[1][2]

  • Route B: Building the Pyrazole Ring onto a Pyridine Core: This approach begins with a functionalized pyridine derivative, such as an aminopyridine, which then undergoes cyclization to form the fused pyrazole ring.[2][3]

For 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, Route A is often preferred for scale-up due to the commercial availability of various aminopyrazole precursors.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Careful monitoring and control of critical process parameters are essential for a successful and reproducible scale-up. Key parameters include:

  • Temperature: Exothermic events, especially during cyclization and any nitration/amination steps, must be carefully controlled.

  • Rate of Reagent Addition: Slow and controlled addition of reagents is crucial to manage reaction exotherms and minimize the formation of impurities.

  • Agitation: Efficient mixing is necessary to ensure homogeneity, particularly in heterogeneous reaction mixtures, and to facilitate effective heat transfer.

  • pH: The pH of the reaction mixture can significantly impact reaction rate and product purity, especially during work-up and isolation steps.

  • Reaction Concentration: While higher concentrations are often desirable for throughput, they can also lead to increased viscosity, poor heat transfer, and potential safety hazards.

Q3: What are the primary safety concerns when handling the reagents and intermediates involved in this synthesis on a larger scale?

A3: Safety is paramount during scale-up. Key hazards to consider include:

  • Pyridine and its derivatives: These can be flammable, toxic, and harmful if inhaled or absorbed through the skin.[4] Adequate ventilation and appropriate personal protective equipment (PPE) are essential.

  • Strong Acids and Bases: Reagents like phosphorus oxychloride (POCl₃) or sodium methoxide are corrosive and can react violently with water.

  • Exothermic Reactions: Uncontrolled exotherms can lead to a runaway reaction, posing a significant risk of fire or explosion. A thorough understanding of the reaction thermodynamics is crucial.

  • Hydrazine: If used as a reagent, hydrazine is highly toxic and a suspected carcinogen. Strict handling protocols are required.

Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough process safety assessment before commencing any scale-up activities.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Problem 1: Low Yield of the Final Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress closely using in-process controls (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.On a larger scale, heat and mass transfer limitations can slow down the reaction rate compared to a lab-scale experiment.
Side Product Formation Analyze the impurity profile to identify major side products. Adjusting the reaction temperature, order of reagent addition, or stoichiometry may suppress side reactions. For instance, the presence of electron-withdrawing groups can sometimes favor undesired side reactions.[5]Scale-up can exacerbate minor side reactions observed at the lab scale due to prolonged reaction times or localized "hot spots."
Product Degradation If the product is found to be unstable under the reaction or work-up conditions, consider milder reagents or shorter exposure to harsh conditions (e.g., strong acids/bases, high temperatures).The extended processing times at a larger scale can lead to the degradation of sensitive products.
Poor Isolation/Purification Optimize the crystallization or extraction procedure. Ensure the pH is optimal for product precipitation or extraction. For purification, flash column chromatography is a common and effective method.[6][7]Product losses during work-up and isolation are common on a larger scale. A well-designed isolation protocol is critical for maximizing yield.
Problem 2: Product Purity Issues (e.g., presence of regioisomers, starting materials, or byproducts)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Regioisomer Formation The formation of regioisomers is a known challenge in the synthesis of substituted pyridines.[8] Modifying the solvent, temperature, or using a directing group can sometimes improve regioselectivity.The electronic and steric effects of substituents play a crucial role in directing the cyclization, and these can be influenced by the reaction conditions.
Residual Starting Materials If starting materials are present in the final product, consider adjusting the stoichiometry to use a slight excess of the other reactant or increasing the reaction time.Incomplete conversion is a common scale-up issue. Ensuring adequate reaction time and stoichiometry is important.
Byproduct Contamination Identify the byproduct and its formation mechanism. This may require detailed analytical work. Once understood, the reaction conditions can be modified to minimize its formation.Byproducts that were insignificant at the lab scale can become major contaminants upon scale-up.
Inefficient Purification Optimize the recrystallization solvent system or the gradient for column chromatography. Sometimes, a multi-step purification process (e.g., recrystallization followed by a column) may be necessary.A single purification step may not be sufficient to achieve the desired purity at a larger scale.

III. Experimental Protocols

Lab-Scale Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

This protocol is provided as a representative example and may require optimization.

Step 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Reaction: To a solution of a suitable aminopyridine precursor in a compatible solvent, add the cyclizing agent (e.g., an α,β-unsaturated carbonyl compound) at a controlled temperature.

  • Work-up: After the reaction is complete, the mixture is quenched, and the crude product is isolated by filtration or extraction.

  • Purification: The crude product is purified by flash column chromatography.[6]

Step 2: Methoxylation

  • Reaction: The 7-chloro intermediate is reacted with sodium methoxide in a suitable solvent like methanol.

  • Work-up: The reaction is monitored until completion, after which the solvent is removed, and the residue is worked up to isolate the crude 7-methoxy product.

  • Purification: The final product is purified by recrystallization or column chromatography to yield 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Scale-Up Considerations and Protocol

Transitioning the lab-scale procedure to a larger scale requires careful consideration of several factors.

Key Scale-Up Modifications:

Parameter Lab-Scale Scale-Up Consideration Scale-Up Protocol
Reaction Vessel Round-bottom flaskJacketed glass reactor with overhead stirring and temperature controlUse a reactor with appropriate volume and heat transfer capabilities.
Reagent Addition Syringe or dropping funnelMetering pump for controlled additionAdd critical reagents subsurface via a dip tube to ensure rapid mixing and prevent localized concentration gradients.
Temperature Control Oil bath or heating mantleReactor jacket with heating/cooling fluidImplement a robust temperature control system to manage exotherms effectively.
Work-up Separatory funnel, filtrationCentrifuge, filter press, liquid-liquid extractorUtilize industrial-scale equipment for efficient phase separation and solid handling.
Purification Flash column chromatographyPreparative HPLC or large-scale column chromatography, crystallizationDevelop a robust crystallization process to minimize the need for chromatography at scale, which can be costly and time-consuming.

IV. Visualizing the Process: Workflows and Logic

General Synthesis and Troubleshooting Workflow

start Start Synthesis reaction Perform Reaction (Cyclization/Methoxylation) start->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up and Isolation monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification final_product Final Product (7-Methoxy-1H-pyrazolo[3,4-c]pyridine) purification->final_product Purity OK troubleshooting Troubleshooting purification->troubleshooting Issues Detected low_yield Low Yield Issue troubleshooting->low_yield Yield < Spec purity_issue Purity Issue troubleshooting->purity_issue Purity < Spec optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) low_yield->optimize_reaction optimize_workup Optimize Work-up (pH, Solvent) low_yield->optimize_workup purity_issue->optimize_reaction optimize_purification Optimize Purification (Solvent, Method) purity_issue->optimize_purification optimize_reaction->reaction optimize_workup->workup optimize_purification->purification

Caption: A workflow diagram illustrating the key stages of the synthesis and the decision points for troubleshooting.

Decision Tree for Purity Issues

Caption: A decision tree to guide the troubleshooting process for product purity issues.

V. References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Retrieved from [Link]

  • Nikol'skiy, V. V., et al. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Retrieved from [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023, November 1). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate. Retrieved from [Link]

  • Arkivoc. (Date unavailable). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • RSC Publishing. (2023, April 3). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Retrieved from [Link]

  • NIH. (Date unavailable). Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 26). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • Open Access Journals. (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

  • Yi, X., Chen, J., Xu, X., & Ma, Y. (2017, February 10). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. Retrieved from [Link]

  • Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

  • Open Access Journals. (Date unavailable). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • Semantic Scholar. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Retrieved from [Link]

  • ResearchGate. (Date unavailable). General scheme for the synthesis of pyrazolopyridine derivatives. Retrieved from [Link]

Sources

Validation & Comparative

comparing the bioactivity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine with other pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects.[2][4][5] This guide delves into a comparative analysis of the bioactivity of pyrazolopyridines, with a particular focus on the influence of the methoxy substituent. While specific experimental data for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is limited in publicly available literature, we can extrapolate and compare its potential bioactivity by examining structurally related methoxy-substituted pyrazolopyridines and understanding the structure-activity relationships (SAR) within this chemical class.

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of the bioactivity of methoxy-substituted pyrazolopyridines, supported by experimental data from relevant studies. We will explore their anticancer properties, kinase inhibition profiles, and the underlying mechanisms of action, supplemented with detailed experimental protocols for key biological assays.

The Pivotal Role of the Methoxy Group in Pyrazolopyridine Bioactivity

The introduction of a methoxy (-OCH3) group to the pyrazolopyridine scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group's electron-donating nature and its potential to form hydrogen bonds can alter the molecule's interaction with target proteins, solubility, and metabolic stability. The position of the methoxy group on the aromatic rings is a critical determinant of its biological effect.

Anticancer Activity: A Tale of Isomers and Substituent Positioning

Numerous studies have highlighted the potent anticancer activity of methoxy-substituted pyrazolopyridines. The pyrazolo[3,4-b]pyridine isomer has been a particularly fruitful scaffold for the development of novel cytotoxic agents.

For instance, a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines has demonstrated significant anticancer activity against various cancer cell lines.[6] The presence of the 4-methoxyphenyl group was found to be crucial for their inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6]

Compound IDCancer Cell LineIC50 (µM)Target Kinase(s)Reference
Compound 9a HeLa2.59CDK2/CDK9[6]
Compound 14g MCF74.66CDK2/CDK9[6]
Compound 14g HCT-1161.98CDK2/CDK9[6]

Table 1: Anticancer Activity of Methoxy-Substituted Pyrazolo[3,4-b]pyridines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data in Table 1 clearly indicates that methoxy-substituted pyrazolopyridines can exhibit potent, low micromolar anticancer activity. The specific cellular context (i.e., the cancer cell line) and the overall substitution pattern on the pyrazolopyridine core influence the potency.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of evidence points towards kinase inhibition as a primary mechanism through which pyrazolopyridines exert their anticancer effects.[7][8] Their structural resemblance to ATP, the universal phosphate donor for kinases, allows them to competitively bind to the ATP-binding pocket of these enzymes, thereby blocking their catalytic activity.

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent inhibitors of various kinases, including CDKs, FGFR, and ALK.[8][9][10] The strategic placement of methoxy groups can enhance the binding affinity and selectivity of these inhibitors. For example, in the development of CDK9 inhibitors, a methoxy group on a phenyl ring was shown to form a crucial hydrogen bond with the key residue Asp145 in the kinase's active site.[6]

Kinase_Inhibition_by_Pyrazolopyridines cluster_0 Pyrazolopyridine Inhibitor cluster_1 Kinase Active Site Pyrazolopyridine Methoxy-Substituted Pyrazolopyridine ATP_Binding_Site ATP-Binding Pocket Pyrazolopyridine->ATP_Binding_Site Competitive Binding Kinase Kinase Substrate_Binding_Site Substrate Binding Site Kinase->Substrate_Binding_Site Phosphorylated_Substrate Phosphorylated Protein Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->ATP_Binding_Site Blocked Substrate Protein Substrate Substrate->Substrate_Binding_Site Cellular_Response Downstream Signaling & Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Figure 1: Mechanism of Kinase Inhibition. Methoxy-substituted pyrazolopyridines competitively bind to the ATP-binding pocket of kinases, preventing the phosphorylation of protein substrates and inhibiting downstream signaling pathways that control cellular processes like proliferation and survival.

Experimental Protocols for Bioactivity Assessment

To ensure the scientific rigor of our comparison, we provide detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a pyrazolopyridine derivative required to inhibit the activity of a specific kinase by 50% (IC50).

Causality: This assay directly measures the compound's ability to interfere with the primary biochemical function of a kinase. The resulting IC50 value is a quantitative measure of potency and is crucial for structure-activity relationship studies.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare solutions of the kinase, its specific peptide substrate, and ATP in the kinase buffer.

  • Assay Procedure (Luminescence-Based):

    • Perform serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is typically done by converting the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep Dilution Serial Dilution of Test Compound Prep->Dilution Incubation1 Pre-incubate Kinase with Compound Dilution->Incubation1 Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubation1->Reaction Incubation2 Incubate at 30°C Reaction->Incubation2 Detection Measure ADP Production (Luminescence) Incubation2->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis End End Analysis->End

Figure 2: In Vitro Kinase Assay Workflow. A step-by-step representation of a typical luminescence-based kinase inhibition assay.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a pyrazolopyridine derivative on cancer cell lines.

Causality: This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with a compound suggests cytotoxicity or inhibition of proliferation.

Protocol:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL).[6]

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of a pyrazolopyridine derivative on the phosphorylation status of key proteins in a specific signaling pathway.

Causality: This technique provides mechanistic insight by visualizing the compound's impact on specific molecular events within the cell, such as the inhibition of a particular kinase and its downstream targets.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-CDK2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Conclusion and Future Directions

The pyrazolopyridine scaffold, particularly when adorned with methoxy substituents, represents a highly promising framework for the development of novel therapeutics, especially in the realm of oncology. The bioactivity of these compounds is intricately linked to the isomeric form of the pyrazolopyridine core and the precise positioning of the methoxy groups, which significantly influences their interaction with biological targets such as kinases.

While the specific bioactivity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine remains to be fully elucidated, the comparative analysis of its structural relatives strongly suggests its potential as a bioactive molecule. Future research should focus on the synthesis and comprehensive biological evaluation of this and other under-explored pyrazolo[3,4-c]pyridine derivatives. Such studies will not only expand our understanding of the structure-activity relationships within this important class of compounds but also pave the way for the discovery of new and more effective therapeutic agents.

References

  • Elewa, M. A. F., Eldehna, W. M., Hamdan, A. M. E., Abd El-kawi, S. H., El-Kalaawy, A. M., Majrashi, T. A., Barghash, R. F., Abdel-Aziz, H. A., Hashem, K. S., & Al-Gayyar, M. M. H. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Pharmaceuticals, 16(9), 1269. [Link]

  • Elewa, M.A.F., Eldehna, W.M., Hamdan, A.M.E., Abd El-kawi, S.H., El-Kalaawy, A.M., Majrashi, T.A., Barghash, R.F., Abdel-Aziz, H.A., Hashem, K.S., Al-Gayyar, M.M.H. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657. [Link]

  • Krajewska, U., & Różalski, M. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules (Basel, Switzerland), 26(11), 3393. [Link]

  • Takahashi, Y., Hibi, S., Hoshino, Y., Kikuchi, K., Shin, K., Murata-Tai, K., Fujisawa, M., Ino, M., Shibata, H., & Yonaga, M. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of medicinal chemistry, 55(11), 5255–5269. [Link]

  • Li, Y., Zhang, Y., He, X., Liu, Y., Li, Q., & Hu, G. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1436–1451. [Link]

  • Patil, S. G., et al. (2012). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(32). [Link]

  • MDPI. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • Kumar, A., & Rawat, M. S. M. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–86. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 25(23), 5752. [Link]

  • bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • ResearchGate. (2025). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. [Link]

  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Publications. [Link]

  • Dawidowski, M., Kalel, V. C., Napolitano, V., Fino, R., Schorpp, K., Emmanouilidis, L., ... & Erdmann, R. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of medicinal chemistry, 62(24), 11185-11204. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

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The Pivotal Role of the 7-Methoxy Group in 1H-pyrazolo[3,4-c]pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of therapeutically relevant kinases. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet profoundly impactful, subclass: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivatives. By examining key structural modifications and their influence on biological activity, particularly as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), we aim to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis grounded in experimental data.

The 1H-pyrazolo[3,4-c]pyridine Core: A Scaffold for Potent Kinase Inhibition

The 1H-pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a family of enzymes often dysregulated in cancer and autoimmune diseases. The strategic placement of a methoxy group at the 7-position can significantly influence the electronic properties and conformational flexibility of the scaffold, thereby impacting its binding affinity and selectivity for target kinases.

Recent studies have highlighted the potential of 1H-pyrazolo[3,4-c]pyridine derivatives as potent and selective inhibitors of HPK1, a negative regulator of T-cell activation and a promising target for cancer immunotherapy[1][2]. By inhibiting HPK1, these compounds can enhance anti-tumor immunity, making the exploration of their SAR a critical endeavor in the development of novel immuno-oncology agents.

Deconstructing the SAR: A Positional Analysis

The biological activity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivatives is exquisitely sensitive to the nature and position of substituents. Here, we dissect the SAR by examining key positions on the pyrazolopyridine core.

The Significance of the N1 Position

The N1 position of the pyrazole ring is a critical anchor point for interaction with the kinase hinge region. Modifications at this position can profoundly impact binding affinity. While a free N-H group can act as a hydrogen bond donor, substitution with small alkyl or aryl groups can modulate potency and selectivity. For instance, in a series of 1H-pyrazolo[3,4-c]pyridine-based HPK1 inhibitors, the nature of the substituent at a position analogous to N1 was found to be a key determinant of activity[1].

The Role of Substituents at the C3 Position

The C3 position often serves as a vector for introducing substituents that can occupy hydrophobic pockets within the ATP-binding site. The size, shape, and electronic properties of these substituents are crucial for optimizing van der Waals interactions and can influence the overall potency of the compound. A systematic exploration of different aryl and heteroaryl groups at this position is a common strategy to enhance activity and fine-tune selectivity.

The Impact of Modifications at the C4 and C6 Positions

Substitutions on the pyridine ring, specifically at the C4 and C6 positions, can influence the solubility, metabolic stability, and pharmacokinetic properties of the derivatives. Introduction of polar groups can improve aqueous solubility, while strategic placement of metabolically stable groups can enhance the compound's half-life in vivo.

Comparative Analysis of 1H-pyrazolo[3,4-c]pyridine Derivatives as HPK1 Inhibitors

To provide a clear, quantitative comparison, the following table summarizes the SAR of a series of 1H-pyrazolo[3,4-c]pyridine derivatives as HPK1 inhibitors, based on published data[1]. This data highlights the superior potency of the 1H-pyrazolo[3,4-c]pyridine core compared to other bicyclic scaffolds.

CompoundBicyclic ScaffoldR GroupHPK1 Ki (nM)Cellular IC50 (nM)
4 Thieno[3,2-c]pyridine1-Methylpyrazol-4-yl1.1258
5 Furo[3,2-c]pyridine1-Methylpyrazol-4-yl2.5272
6 1H-pyrazolo[3,4-c]pyridine Phenyl<1.0144
7 1H-pyrazolo[3,4-c]pyridine 1-Methylpyrazol-4-yl<1.0148
8 Imidazo[1,2-a]pyridine1-Methylpyrazol-4-yl1.9640

Data extracted from "Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors"[1].

The data clearly demonstrates that the 1H-pyrazolo[3,4-c]pyridine scaffold (compounds 6 and 7) confers superior cellular potency compared to other bicyclic cores, even with similar high binding affinities[1]. This underscores the importance of the specific pyrazolopyridine isomer in achieving optimal biological activity.

Experimental Protocols

General Synthesis of 1H-pyrazolo[3,4-c]pyridine Derivatives

A general synthetic route to access the 1H-pyrazolo[3,4-c]pyridine core often involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent, followed by cyclization to form the pyridine ring. The 7-methoxy group can be introduced at an early stage on the pyridine precursor or later through nucleophilic aromatic substitution.

Step-by-step methodology:

  • Synthesis of the aminopyrazole precursor: This can be achieved through various established methods, often starting from β-ketonitriles.

  • Condensation and cyclization: The aminopyrazole is reacted with a 1,3-dicarbonyl compound or a functionalized equivalent in the presence of an acid or base catalyst to construct the pyridine ring.

  • Functionalization: The resulting 1H-pyrazolo[3,4-c]pyridine core can be further modified at various positions (N1, C3, C4, C6) through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution to generate a library of analogs for SAR studies.

HPK1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against HPK1 is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Step-by-step methodology:

  • Reagents: Recombinant human HPK1 enzyme, biotinylated substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the HPK1 enzyme.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection system.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivatives as kinase inhibitors.

Caption: A streamlined workflow for the discovery and development of novel kinase inhibitors.

Conclusion and Future Directions

The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic modifications at key positions to optimize biological activity. The superior performance of the 1H-pyrazolo[3,4-c]pyridine core in cellular assays suggests that this scaffold possesses favorable properties for achieving in vivo efficacy.

Future research in this area should focus on expanding the diversity of substituents at the C3 and N1 positions to further explore the chemical space and identify compounds with improved pharmacokinetic profiles and enhanced selectivity. Moreover, the evaluation of these optimized derivatives in relevant in vivo models of cancer and autoimmune diseases will be crucial to validate their therapeutic potential. The insights provided in this guide aim to facilitate these future endeavors and accelerate the discovery of next-generation kinase inhibitors.

References

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link][1][2]

  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PubMed. [Link]

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A Senior Application Scientist's Guide to Kinase Inhibitor Profiling: A Comparative Analysis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Against the Benchmark BX795

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Kinase Inhibitor Characterization

Kinase inhibitors represent a cornerstone of modern drug discovery, targeting enzymes that regulate a vast array of cellular processes. However, the therapeutic window of any inhibitor is dictated by its potency and, crucially, its selectivity. A lack of selectivity can lead to off-target effects and unforeseen toxicities. Therefore, rigorous, multi-faceted comparison against established benchmarks is not just a regulatory hurdle but a fundamental necessity for advancing a candidate compound.

This guide uses BX795 as our benchmark. BX795 is a well-documented, potent ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε), key regulators in the innate immune signaling pathway that leads to the activation of interferon regulatory factors (IRFs). It also exhibits activity against a range of other kinases, including 3-phosphoinositide-dependent protein kinase 1 (PDK1), making its selectivity profile complex and an excellent point of comparison.

Our test article, 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, belongs to a scaffold class known to possess kinase inhibitory activity. The core challenge is to determine if this specific decorated scaffold offers any advantages over BX795—be it in potency, selectivity, or cellular efficacy. This guide outlines the necessary experimental journey.

Part 1: Establishing the Benchmark - The Known Profile of BX795

Before any comparative work, one must deeply understand the reference compound. BX795 inhibits its target kinases by competing with ATP for binding in the enzyme's active site. Its primary therapeutic targets, TBK1 and IKKε, are central to the signaling cascade initiated by pathogen recognition receptors (PRRs).

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Viral PAMPs Viral PAMPs PRR PRR (e.g., RIG-I) Viral PAMPs->PRR activates MAVS MAVS PRR->MAVS signals to TRAFs TRAFs MAVS->TRAFs signals to TBK1_IKKe TBK1 / IKKε TRAFs->TBK1_IKKe signals to IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 dimerization ISGs Type I IFN & ISGs (Transcription) p_IRF3->ISGs translocates to nucleus, activates transcription BX795 BX795 (Inhibitor) BX795->TBK1_IKKe

Figure 1: Simplified TBK1/IKKε signaling pathway showing the point of inhibition by BX795.

A review of public data provides a clear picture of BX795's biochemical potency against various kinases. This data forms our baseline for comparison.

Table 1: Published Biochemical Potency of BX795 Against a Panel of Kinases

Kinase TargetIC50 (nM)Source
TBK16
IKKε41
PDK16
Aurora B16
Aurora C4
MARK324
NUAK241

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).

Part 2: The Comparative Experimental Workflow

We will now proceed with a logical, two-tiered approach to characterize 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and directly compare it with BX795.

Tier 1: In Vitro Biochemical Profiling - Potency & Selectivity

The first step is to understand the direct interaction between the compounds and their purified target enzymes. This approach removes cellular complexities like membrane permeability and competing endogenous ATP.

Causality Behind Experimental Design: The goal here is to determine the intrinsic inhibitory power (potency) and the spectrum of kinases a compound inhibits (selectivity). We use a standardized, luminescence-based kinase assay because its high signal-to-background ratio provides robust and reproducible data, which is essential for accurate IC50 determination. The choice to run both compounds in parallel under identical conditions is critical to eliminate inter-assay variability, ensuring a true head-to-head comparison.

Figure 2: Workflow for a typical in vitro luminescence-based kinase assay (e.g., ADP-Glo™).

Protocol: Comparative In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions for both 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and BX795 in 100% DMSO, starting at a top concentration of 1 mM.

  • Assay Plate Setup: In a 384-well plate, add 50 nL of each compound dilution. Include "no compound" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in reaction buffer. For TBK1, a suitable substrate is IRF3 peptide.

    • Add 5 µL of this solution to each well.

    • Prepare a 2X ATP solution at a concentration approximating the Michaelis-Menten constant (Km) for the specific kinase (e.g., 10 µM for TBK1). This ensures the assay is sensitive to competitive inhibitors.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.

Data Summary: Head-to-Head Biochemical Profile

The resulting data should be compiled into a clear comparison table.

Table 2: Comparative Biochemical Potency (IC50, nM) - Example Data

Kinase TargetBX795 (Reference)7-Methoxy-1H-pyrazolo[3,4-c]pyridineSelectivity Fold (Test vs. Ref)
TBK16[Experimental Value][Calculate]
IKKε41[Experimental Value][Calculate]
PDK16[Experimental Value][Calculate]
Aurora B16[Experimental Value][Calculate]
[Other Kinase][Value][Experimental Value][Calculate]
Tier 2: Cell-Based Assays - Target Engagement & Functional Response

Positive results from biochemical assays are essential, but they don't guarantee performance in a complex cellular environment. Cell-based assays are critical to confirm that the compound can enter cells, bind to its intended target, and elicit the desired biological response.

Causality Behind Experimental Design: We employ a two-pronged strategy. First, a target engagement assay (like NanoBRET™) provides direct evidence that the compound is binding to the target protein inside a living cell, ruling out false positives from the biochemical screen. Second, a functional downstream assay (measuring phosphorylation of a substrate like IRF3) confirms that this binding event translates into a functional inhibition of the signaling pathway. This dual validation provides a high degree of confidence in the compound's mechanism of action.

Figure 3: General workflow for a NanoBRET™ Target Engagement Assay.

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., TBK1) fused to a NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well white assay plate and incubate overnight.

  • Compound Addition: Treat the cells with serial dilutions of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine or BX795 for 2 hours.

  • Tracer & Substrate: Add the NanoBRET™ fluorescent energy acceptor (tracer) specific for the kinase target, followed immediately by the NanoLuc® substrate.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the ratio indicates displacement of the tracer by the compound. Plot the ratio against compound concentration to determine the cellular EC50.

Protocol: Functional Pathway Inhibition (Phospho-IRF3 Western Blot)

  • Cell Culture & Treatment: Plate a relevant cell line (e.g., A549 cells) and allow them to adhere. Pre-treat the cells with various concentrations of each inhibitor for 1 hour.

  • Pathway Stimulation: Stimulate the TBK1 pathway by transfecting the cells with poly(I:C), a viral dsRNA mimic, for 3-6 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against phosphorylated IRF3 (Ser396).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Re-probe the blot for total IRF3 and a loading control (e.g., GAPDH) for normalization. Quantify the band intensities to determine the concentration-dependent inhibition of IRF3 phosphorylation and calculate the functional EC50.

Part 3: Data Synthesis and Final Verdict

The ultimate goal is to integrate all data points into a single, comprehensive table to facilitate a clear decision. This summary should highlight the key differentiators between the novel compound and the established benchmark.

Table 3: Final Comparative Summary

ParameterBX795 (Benchmark)7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Test)Interpretation / Notes
Biochemical Potency
TBK1 IC50 (nM)6[Experimental Value]Potency on primary target.
IKKε IC50 (nM)41[Experimental Value]Potency on closely related target.
Selectivity Profile
PDK1 IC50 (nM)6[Experimental Value]Key off-target liability for BX795. A higher value is desirable.
Aurora B IC50 (nM)16[Experimental Value]Cell cycle-related off-target. A higher value is desirable.
Cellular Activity
TBK1 Target Engagement EC50 (nM)[Experimental Value][Experimental Value]Confirms compound enters cells and binds target.
p-IRF3 Functional EC50 (nM)[Experimental Value][Experimental Value]Confirms functional inhibition of the pathway.
Overall Assessment Potent but non-selective TBK1/PDK1 inhibitor.[Synthesized Assessment]Does the new compound offer improved selectivity against PDK1/Aurora kinases while maintaining on-target potency?

This systematic, multi-tiered approach provides the robust data necessary to properly evaluate a novel kinase inhibitor like 7-Methoxy-1H-pyrazolo[3,4-c]pyridine against an established standard such as BX795. By moving from simple biochemical potency to cellular target engagement and finally to functional pathway modulation, this workflow builds a self-validating dataset. The resulting comparative profile allows for an informed decision on whether the novel compound possesses a superior therapeutic profile—such as improved selectivity against key off-targets like PDK1—and warrants further investment in its development.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Godbersen, J. C., Humphries, L. A., Danilova, O. V., Inverardi, N., & Vilen, B. J. (2014). The PDK1 inhibitor, BX795, blocks T cell-dependent antibody responses. Journal of immunology, 193(1), 173-181. [Link]

  • Clark, K., Plater, L., Peggie, M., & Cohen, P. (2009). Use of the protein kinase inhibitor BX795 to study the regulation and physiological roles of TBK1 and IκB kinase ε: a distinct upstream kinase mediates Ser-172 phosphorylation and activation. Journal of Biological Chemistry, 284(21), 14136-14146. [Link]

A Senior Application Scientist's Guide to the Validation of In Vitro Bioactivity Assays for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Assay Validation in Modern Drug Discovery

The 1H-pyrazolo[3,4-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including potential as antiproliferative and antiviral agents.[1][2] The specific compound, 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, represents a promising candidate for further investigation. However, before committing significant resources to preclinical development, it is paramount to establish its biological activity through robust, validated in vitro assays.

The early drug discovery process is a cyclical journey of identifying, validating, and optimizing potential therapeutic agents.[3] The foundation of this journey rests upon the quality and reliability of the bioassays used to measure a compound's effect on a biological target.[4] Without rigorous validation, researchers risk generating data that is noisy, irreproducible, or artifactual, leading to costly failures in later stages.

This guide provides an in-depth, comparative framework for validating in vitro bioactivity assays for novel compounds, using 7-Methoxy-1H-pyrazolo[3,4-c]pyridine as our subject. Based on the known activities of analogous pyrazolopyridine structures, which often function as kinase inhibitors, we will proceed with the hypothesis that our compound targets the human kinome.[2][5] We will compare two orthogonal assay formats essential for a modern kinase inhibitor discovery campaign:

  • A High-Throughput Biochemical Assay: An in vitro luminescence-based kinase activity assay designed for primary screening.

  • A Low-Throughput Cell-Based Assay: A Western blot analysis to confirm on-target activity in a physiologically relevant context.

This dual-pronged approach ensures that we not only identify direct enzymatic inhibition but also validate that the compound engages its target within the complex milieu of a living cell.

Pillar 1: The Biochemical Assay — Validating a Luminescence-Based Kinase Screen

For a primary screen, the goal is to rapidly and reliably assess the activity of a compound against a purified enzyme. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry standards due to their high sensitivity, wide dynamic range, and amenability to automation. The principle is straightforward: the assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase by a compound like 7-Methoxy-1H-pyrazolo[3,4-c]pyridine results in a decreased ADP signal.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine in DMSO. Prepare positive (e.g., Staurosporine) and negative (DMSO vehicle) controls.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or control.

  • Add 2.5 µL of the kinase/substrate solution to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Biochemical Assay Validation Workflow

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Screen Validation cluster_2 Phase 3: Compound Profiling dev1 Enzyme/Substrate Titration dev2 Determine Optimal ATP Conc. (Km) dev1->dev2 dev3 DMSO Tolerance Test dev2->dev3 val1 Plate Uniformity Study (Positive/Negative Controls) dev3->val1 Proceed if robust val2 Calculate Z'-Factor & S/B Ratio val1->val2 val3 Assess Reproducibility val2->val3 prof1 10-Point Dose Response Curve val3->prof1 Proceed if Z' > 0.5 prof2 Calculate IC50 Value prof1->prof2 prof3 Confirm with Reference Inhibitor prof2->prof3

Caption: Workflow for biochemical kinase assay validation.

Trustworthiness: Self-Validating Systems via Statistical Metrics

An assay's quality must be quantified before screening. We rely on statistical parameters derived from positive (maximum inhibition) and negative (no inhibition) controls.[6]

  • Signal-to-Background (S/B) Ratio: A simple measure of the signal window, calculated as the mean of the negative control divided by the mean of the positive control. While useful, it ignores data variability.[7][8]

  • Z'-Factor: The gold standard for HTS assay quality.[9][10] It incorporates both the signal window and the data variation, providing a single, powerful metric of assay robustness.[11][12] The formula is:

    • Z' = 1 - (3σp + 3σn) / |μp - μn|

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Table 1: Example Validation Data for a 384-Well Plate

ParameterNegative Control (DMSO)Positive Control (Staurosporine)Acceptance CriteriaResult
Number of Replicates (n) 192192N/A
Mean Signal (RLU) 1,250,00080,000N/A
Standard Deviation (RLU) 60,00015,000N/A
Signal-to-Background (S/B) --> 1015.6
Z'-Factor --> 0.50.72

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[10][11] Our calculated value of 0.72 indicates a robust and reliable assay.

Determining Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[13] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14] This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.[15]

Table 2: Dose-Response Data for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.9
0.110.1
0.054.5
0.011.2
0.0050.5
Calculated IC50 1.15 µM

This biochemical IC50 provides a precise measure of the compound's ability to inhibit the purified target enzyme.

Pillar 2: The Cell-Based Assay — Confirming Target Engagement

A positive result in a biochemical assay is a critical first step, but it does not guarantee activity in a cellular environment. Factors like cell membrane permeability, intracellular metabolism, and engagement of the target within its native signaling complex can all influence a compound's efficacy.[16] Therefore, validating the biochemical "hit" in a relevant cell-based assay is a mandatory checkpoint.[17]

A Western blot assay to measure the phosphorylation status of a key downstream substrate of our target kinase is a highly specific, albeit lower-throughput, method to confirm target engagement. Inhibition of the kinase should result in a dose-dependent decrease in the phosphorylation of its substrate.

Experimental Protocol: Phospho-Substrate Western Blot
  • Cell Culture & Treatment: Seed a relevant cell line (e.g., one where the target kinase pathway is active) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine for a predetermined time (e.g., 2 hours). Include positive and negative controls.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an ECL substrate and image the chemiluminescent signal.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

Cell-Based Assay Validation Workflow

G cluster_0 Phase 1: Assay Optimization cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Specificity Check opt1 Select Appropriate Cell Line opt2 Optimize Treatment Time & Conc. opt1->opt2 opt3 Validate Primary Antibodies opt2->opt3 val1 Dose-Response Treatment opt3->val1 Proceed with validated reagents val2 Western Blot Analysis (Phospho- & Total Protein) val1->val2 val3 Densitometry & Normalization val2->val3 val4 Calculate Cellular IC50 val3->val4 spec1 Test Against Orthogonal Activator val4->spec1 Confirm on-target effect spec2 Compare with Known Inhibitor spec1->spec2

Caption: Workflow for cell-based Western blot assay validation.

Data Interpretation: From Bands to Potency

Validation in this context focuses on demonstrating a specific, dose-dependent biological effect.

  • Densitometry: The band intensity on the Western blot is quantified using imaging software.

  • Normalization: The intensity of the phospho-protein band is normalized to the intensity of the total protein or housekeeping protein band. This corrects for any variations in protein loading.

  • Cellular IC50: The normalized data is used to plot a dose-response curve, from which a cellular IC50 can be calculated. This value reflects the compound's potency in a physiological system.

Comparative Analysis: Weaving the Data Together

The biochemical and cell-based assays provide different, yet complementary, pieces of information. A direct comparison highlights their respective strengths and roles in the validation process.

Table 3: Head-to-Head Comparison of Assay Formats

AttributeBiochemical (Luminescence)Cell-Based (Western Blot)Causality & Rationale
Throughput High (384/1536-well)Low (6/12-well)Use biochemical for large-scale primary screening; use cell-based for lower-throughput confirmation of hits.
Physiological Relevance Low (Purified components)High (Intact cellular pathway)Establishes direct enzyme inhibition first, then confirms the effect in a more complex, disease-relevant system.
Information Gained Direct enzyme inhibition (IC50)Target engagement, cell permeability (Cellular IC50)A significant drop-off in potency from biochemical to cellular may indicate poor permeability or efflux.
Key Validation Metrics Z'-Factor, S/B RatioDose-dependency, target specificityEnsures the screening assay is robust (Z') and the confirmed hit acts via the intended mechanism (specificity).
Cost per Data Point LowHighAn economical, tiered approach that reserves expensive assays for the most promising compounds.

A successful validation campaign will show a strong correlation between the two assays. For instance, the cellular IC50 might be higher than the biochemical IC50, but it should ideally be within a reasonable range (e.g., 5-10 fold) to confirm that the compound can access and inhibit its target in a cell.

An Integrated Drug Discovery Strategy

These validated assays form the core of a hit-to-lead workflow. The high-throughput biochemical assay is used to screen a large compound library, and the cell-based assay is used to confirm the hits and guide initial structure-activity relationship (SAR) studies.

G HTS Primary Screen (Biochemical Assay) ~100,000 Compounds HitConf Hit Confirmation (Biochemical IC50) ~1,000 Compounds HTS->HitConf Identify 'Hits' CellAssay Secondary Screen (Cell-Based Assay) ~100 Compounds HitConf->CellAssay Confirm Potency LeadOp Lead Optimization (Iterative SAR) CellAssay->LeadOp Validate On-Target Activity

Sources

Profiling the Target Landscape of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Based Kinase Inhibitors: A Comparative Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor drug discovery, with several approved drugs and clinical candidates featuring this core.[1] The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine variant represents a promising chemical series for the development of novel kinase inhibitors. A critical aspect of the preclinical development of such inhibitors is the comprehensive characterization of their selectivity profile. This guide provides an in-depth analysis of the methodologies used to profile the cross-reactivity of these inhibitors, drawing comparisons with other kinase inhibitor scaffolds and presenting supporting experimental data from closely related pyrazolopyridine analogues. Understanding the on- and off-target activities of these compounds is paramount for predicting their therapeutic efficacy and potential toxicities.

The Significance of Kinase Inhibitor Selectivity

Kinase inhibitors are a cornerstone of targeted cancer therapy.[1] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a thorough understanding of an inhibitor's selectivity is not just a regulatory requirement but a crucial step in elucidating its mechanism of action and therapeutic potential.

The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Scaffold: A Case Study in RIP1 Kinase Inhibition

While extensive public data on the specific 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold is emerging, a closely related series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been successfully developed as potent and selective inhibitors of Receptor Interacting Protein 1 (RIP1) kinase.[3] RIP1 kinase is a key mediator of necroptosis, a form of programmed necrosis implicated in various inflammatory diseases.

A lead compound from this series, Cpd22, demonstrated high potency against RIP1 kinase and was developed as an orally available, brain-penetrating inhibitor.[4] The optimization of this series involved a structure-based drug design approach to enhance potency and selectivity.[3]

Comparative Kinome-Wide Profiling: Benchmarking Against Other Pyrazolopyridine-Based Inhibitors

To contextualize the potential cross-reactivity of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine based inhibitors, it is instructive to examine the selectivity profiles of other inhibitors built on the broader pyrazolopyridine core.

Inhibitor Scaffold Primary Target(s) Key Off-Targets (at 1 µM) Reference
Pyrazolo[3,4-b]pyridine Mps1Limited off-target data available, but noted for reasonable kinome selectivity.[5]
Pyrazolo[3,4-b]pyridine TRKAData suggests selectivity against MCF-7 and HUVEC cell lines.[6]
Pyrazolo[3,4-b]pyridine TBK1Compound 15y showed good selectivity over a panel of 31 kinases.[7]
Pyrazolo[4,3-d]pyrimidine CDK7LGR6768 demonstrated high selectivity across the CDK family.[8][9][10]

This comparative data highlights that while the pyrazolopyridine scaffold can be engineered for high selectivity, the potential for off-target interactions always exists and requires empirical validation. For instance, a study on pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors underscored the importance of structural features in determining selectivity.[11]

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is recommended to comprehensively profile the selectivity of a novel kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based methodologies.

Tier 1: Large-Scale Kinome Screening

The initial step involves screening the inhibitor against a large panel of kinases at a single, high concentration (e.g., 1 µM).[12] This provides a broad overview of the inhibitor's target landscape.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

  • Assay Principle: This is a competition-based binding assay. The inhibitor is tested for its ability to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag.

  • Procedure:

    • A library of human kinases is expressed as fusions with a DNA tag.

    • The test inhibitor is incubated with the kinase library in the presence of the immobilized ligand.

    • After equilibration, the amount of kinase bound to the solid support is measured via qPCR.

    • Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the inhibitor.

Tier 2: Dose-Response Analysis for Hit Validation

Kinases identified as potential off-targets in the initial screen should be subjected to dose-response analysis to determine their IC50 or Kd values. This allows for the quantification of the inhibitor's potency against these off-targets.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)

  • Assay Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by a kinase. It utilizes a FRET-based readout.

  • Procedure:

    • The kinase, peptide substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor.

    • A development reagent containing a site-specific protease that cleaves the unphosphorylated peptide is added.

    • Cleavage of the unphosphorylated peptide disrupts FRET, leading to a change in the fluorescence emission ratio.

    • The IC50 value is calculated from the dose-response curve.[7]

Tier 3: Cellular Target Engagement and Phenotypic Assays

Confirming that the inhibitor engages its intended target and off-targets in a cellular context is crucial. Techniques like the Cellular Thermal Shift Assay (CETSA) or chemical proteomics can be employed.

Experimental Protocol: Chemical Proteomics (Kinobeads)

  • Assay Principle: This method uses broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to capture a significant portion of the cellular kinome.[13] The test inhibitor is then used to compete for binding to the captured kinases.

  • Procedure:

    • Cell lysates are incubated with the test inhibitor at various concentrations.

    • The lysates are then incubated with the kinobeads to capture kinases not bound to the test inhibitor.[13][14]

    • The captured proteins are eluted, digested, and identified and quantified by mass spectrometry.

    • A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of the inhibitor in the cellular milieu.[13][14]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental design and the biological context of kinase inhibition, graphical representations are invaluable.

Kinase_Inhibitor_Profiling_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Potency Determination cluster_tier3 Tier 3: Cellular Validation T1_Start Test Inhibitor (e.g., 7-Methoxy-1H-pyrazolo[3,4-c]pyridine derivative) T1_Assay Kinome-wide Binding Assay (e.g., KinomeScan™) ~400 kinases at 1 µM T1_Start->T1_Assay T1_Output Initial Hit List (% Inhibition > 70%) T1_Assay->T1_Output T2_Input Validated Hits T1_Output->T2_Input Prioritize based on potency & biological relevance T2_Assay Dose-Response Assays (e.g., Z'-LYTE™, SPR) IC50 / Kd Determination T2_Input->T2_Assay T2_Output Quantitative Selectivity Profile T2_Assay->T2_Output T3_Input Confirmed Targets & Off-Targets T2_Output->T3_Input Focus on potent on- and off-targets T3_Assay Cellular Target Engagement (e.g., Chemical Proteomics, CETSA) T3_Input->T3_Assay T3_Output In-Cell Potency & Phenotypic Effects T3_Assay->T3_Output RIP1_Signaling_Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Complex_II Complex II TRADD->Complex_II cIAP cIAP1/2 TRAF2->cIAP cIAP->RIP1 Ubiquitination LUBAC LUBAC RIP1->LUBAC RIP1->Complex_II RIP3 RIP3 RIP1->RIP3 Phosphorylation IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation Gene_Expression Gene Expression (Survival, Inflammation) NFkB->Gene_Expression Casp8 Caspase-8 Complex_II->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIP3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 7-Methoxy-1H- pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RIP1

Caption: Simplified RIP1 signaling pathway illustrating the point of intervention for a pyrazolo[3,4-c]pyridine-based inhibitor.

Conclusion and Future Directions

The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine scaffold holds considerable promise for the development of novel kinase inhibitors. A rigorous and systematic approach to cross-reactivity profiling is essential to fully characterize these compounds and advance them towards clinical development. By employing a tiered strategy that combines broad kinome screening with quantitative biochemical and cellular assays, researchers can build a comprehensive understanding of the inhibitor's selectivity profile. This knowledge is critical for interpreting preclinical and clinical data, anticipating potential side effects, and ultimately developing safer and more effective targeted therapies. Future work should focus on generating and publishing comprehensive kinome-wide data for this specific scaffold to facilitate direct comparisons and further drug discovery efforts.

References

  • Bantscheff, M., Eberhard, D., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Godl, L., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reinecke, M., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Chemical Biology.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Zhang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Patricelli, M. P., et al. (2011).
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Darweesh, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Semantic Scholar. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: [Link]

  • Li, M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kovalová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy.
  • Lee, J., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Balaji, P., et al. (2008). Selectivity Criterion for pyrazolo[3,4-b]pyrid[az]ine Derivatives as GSK-3 Inhibitors: CoMFA and Molecular Docking Studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Krystof, V., et al. (2023). (PDF) Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. Available at: [Link]

  • Barghash, R. F., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Barghash, R. F., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold

The 7-Methoxy-1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases and other enzymes implicated in oncological, inflammatory, and neurodegenerative diseases. The development of efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance for enabling rapid lead optimization and the cost-effective production of drug candidates.

This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, offering insights into their relative efficiencies, practical considerations, and the chemical principles that underpin each approach.

Route 1: The Huisgen [3+2] Cycloaddition Approach

A recently reported and efficient synthesis of a methoxy-substituted pyrazolo[3,4-c]pyridine utilizes a modification of the classical Huisgen [3+2] cycloaddition. This strategy involves the reaction of a suitably substituted pyridine with a diazo compound, followed by rearrangement to form the fused pyrazole ring. This modern adaptation, as described in recent literature, provides a direct and high-yielding pathway to the desired scaffold.[1][2]

Synthetic Workflow

Huisgen Cycloaddition Approach A 2-Amino-4-methoxy-3-nitropyridine B Diazotization (NaNO2, HCl) A->B Step 1 C In situ formation of diazonium salt B->C D [3+2] Cycloaddition with a suitable dienophile C->D Step 2 E Rearrangement & Aromatization D->E Step 3 F 7-Methoxy-1H-pyrazolo[3,4-c]pyridine E->F Pyridine Annulation Approach A 2-Chloro-3-aminopyridine B Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCl) A->B Step 1 C 2,3-Dichloropyridine B->C D Nucleophilic Substitution (NaOMe) C->D Step 2 E 2-Chloro-3-methoxypyridine D->E F Hydrazine Cyclization E->F Step 3 G 7-Methoxy-1H-pyrazolo[3,4-c]pyridine F->G

Sources

In Vivo Efficacy of Pyrazolopyridine Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in-vivo efficacy of pyrazolopyridine analogs, a promising class of compounds in therapeutic development. While specific public data on 7-Methoxy-1H-pyrazolo[3,4-c]pyridine analogs is limited, this guide will focus on structurally related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives that have demonstrated significant preclinical efficacy in animal models. We will delve into their performance, mechanisms of action, and the experimental designs used to validate their therapeutic potential.

Introduction to Pyrazolopyridines in Oncology

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1][2] Its structural similarity to purine allows it to function as a hinge-binding motif for numerous kinases, making it a valuable core for the development of targeted cancer therapies.[3] Several derivatives have been investigated as inhibitors of critical cell signaling pathways implicated in cancer progression, such as those involving Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Topoisomerase II.[1][4][5] This guide will compare the in vivo performance of key pyrazolopyridine analogs that have shown promise in preclinical cancer models.

Comparative In Vivo Efficacy of Lead Pyrazolopyridine Analogs

The following sections detail the in vivo performance of notable pyrazolopyridine analogs from recent studies. A summary of their efficacy is presented in the table below.

Compound IDAnimal ModelDosing RegimenKey Efficacy ReadoutTherapeutic Target(s)
Compound 6b (Pyrazolo[3,4-b]pyridine derivative)Solid Ehrlich Carcinoma (SEC) mouse modelNot specifiedSignificant reduction in tumor weight and volume, exceeding doxorubicinCDK2, PIM1 Kinase
Compound 7n (1H-pyrazolo[3,4-b]pyridine derivative)H1581 xenograft model (FGFR1-driven)Not specifiedSignificant antitumor activityFGFR1
Compound 8c (Pyrazolo[3,4-b]pyridine derivative)Not specified in abstractNot specifiedPotent and broad-spectrum antiproliferative activityTopoisomerase IIα
Compound 49 (Pyrazolo[3,4-d]pyrimidine derivative)HT-29 tumor-bearing mice (xenograft)Not specifiedIn vivo cytotoxicityNot specified in abstract

Table 1: Summary of In Vivo Efficacy for Selected Pyrazolopyridine Analogs

Compound 6b: A Dual CDK2/PIM1 Inhibitor

A novel pyrazolo[3,4-b]pyridine derivative, designated as compound 6b , has demonstrated potent anti-cancer activity in a solid Ehrlich carcinoma (SEC) mouse model.[4] This compound was found to significantly reduce both tumor weight and volume, with an efficacy reported to exceed that of the standard chemotherapeutic agent, doxorubicin.[4]

Mechanism of Action: Compound 6b functions as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase.[4] Both CDK2 and PIM1 are key regulators of cell survival and proliferation, and their inhibition by compound 6b leads to cell cycle arrest at the G0-G1 phase and induction of apoptosis.[4]

Experimental Workflow for In Vivo Efficacy Assessment of Compound 6b

G cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Efficacy Evaluation animal_model Solid Ehrlich Carcinoma (SEC) Mouse Model control Vehicle Control animal_model->control Randomization doxorubicin Doxorubicin (Reference) animal_model->doxorubicin Randomization compound_6b Compound 6b animal_model->compound_6b Randomization tumor_measurement Tumor Weight and Volume Measurement control->tumor_measurement Treatment Period doxorubicin->tumor_measurement Treatment Period compound_6b->tumor_measurement Treatment Period histopathology Histopathological and Immunohistochemical Studies tumor_measurement->histopathology Post-treatment Analysis

Caption: Workflow for evaluating the in vivo efficacy of Compound 6b.

Compound 7n: A Potent and Selective FGFR Inhibitor

In the context of FGFR-driven cancers, the 1H-pyrazolo[3,4-b]pyridine derivative compound 7n has emerged as a promising therapeutic candidate.[5] This compound exhibited significant antitumor activity in an H1581 xenograft model, which is driven by FGFR1.[5]

Mechanism of Action: Compound 7n is a potent and selective inhibitor of FGFR kinase.[5] Dysregulation of FGFR signaling is a known driver in various cancers, and by inhibiting this pathway, compound 7n effectively suppresses tumor growth.[5] The N(1)-H of the pyrazolopyridine core is believed to be crucial for its interaction with the FGFR1 kinase domain.[5]

Signaling Pathway Targeted by Compound 7n

G FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (e.g., MAPK, PLCγ) FGFR->Downstream Activates Compound7n Compound 7n Compound7n->FGFR Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the FGFR signaling pathway by Compound 7n.

Methodologies for In Vivo Efficacy Studies

The successful evaluation of pyrazolopyridine analogs in animal models relies on robust and well-defined experimental protocols. Below are generalized, yet critical, steps for conducting such studies.

Animal Model Selection and Tumor Implantation
  • Animal Strain: Select an appropriate immunocompromised mouse strain (e.g., athymic nude or SCID mice) for xenograft studies.

  • Cell Line Selection: Choose a human cancer cell line with a known genetic driver that is targeted by the pyrazolopyridine analog (e.g., H1581 for FGFR1-driven tumors).

  • Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing the animals into treatment groups.

Dosing and Administration
  • Formulation: Prepare a stable and biocompatible formulation of the pyrazolopyridine analog for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Dose Determination: Conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD). Efficacy studies are typically performed at or below the MTD.

  • Treatment Schedule: Administer the compound according to a predetermined schedule (e.g., once or twice daily for a specified number of weeks). Include vehicle control and positive control (standard-of-care drug) groups.

Endpoint Analysis
  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

  • Tumor Weight: Record the final weight of each tumor.

  • Further Analysis: Conduct further analyses on the tumor tissue, such as histopathology, immunohistochemistry for proliferation and apoptosis markers, and biomarker analysis to confirm target engagement.

Conclusion and Future Directions

The pyrazolopyridine scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents. The in vivo efficacy demonstrated by analogs such as compounds 6b and 7n underscores the potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their therapeutic index. Furthermore, exploring combination therapies with other anti-cancer agents could unlock synergistic effects and overcome potential resistance mechanisms. While direct in vivo data for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine analogs remains to be published, the promising results from structurally related compounds provide a strong rationale for their continued investigation.

References

  • Mohamed, M. S., Awad, Y. E. E.-D., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 11 pages.
  • Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025). Journal of Biomolecular Structure & Dynamics, 1–25.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Molecules.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals.
  • Acute oral toxicity and antimalarial studies of 7-[(7-methoxy-4,5-dihydro-1H-benzo[g]indazol-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one in mouse models. (2024).
  • Mohamed, M. S., Awad, Y. E. E.-D., El-Hallouty, S. M., & El-Araby, M. (2012).
  • Efficacy of Pyrazolo[4,3-c]pyridine Derivatives in Animal Models of Cancer: A Compar
  • Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1][4][6]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). ResearchGate.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639–1661.
  • Crouch, S. D., Campbell, L., Daugan, A., Fra, G., Guerrero, C., Mackenzie, C. J., Manthri, S., Martin, F., Norval, S., Osuna-Cabello, M., Riley, J., Shishikura, Y., Miguel-Siles, J., Simeons, F. R. C., Stojanovski, L., Thomas, J., Thompson, S., Velasco, R. F., Fiandor, J. M., … Miles, T. J. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). Molecules.
  • Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3748–3762.
  • Crouch, S. D., Campbell, L., Daugan, A., Fra, G., Guerrero, C., Mackenzie, C. J., Manthri, S., Martin, F., Norval, S., Osuna-Cabello, M., Riley, J., Shishikura, Y., Miguel-Siles, J., Simeons, F. R. C., Stojanovski, L., Thomas, J., Thompson, S., Velasco, R. F., Fiandor, J. M., … Miles, T. J. (2020). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). Molecules.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 22(1), 59–65.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.

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A Researcher's Guide to Assessing Kinase Selectivity: A Comparative Analysis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targets.[1] The pyrazolopyridine scaffold has emerged as a "privileged" structure, capable of acting as an effective hinge-binding core for kinase inhibitors.[2][3] This guide provides a comprehensive framework for assessing the selectivity of a novel pyrazolopyridine derivative, "7-Methoxy-1H-pyrazolo[3,4-c]pyridine" (designated herein as Compound X ), for its intended kinase targets. We will delve into the causality behind experimental choices and present a multi-faceted approach, from initial biochemical profiling to in-cell target engagement and kinome-wide specificity.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will compare the hypothetical performance of Compound X against two other fictional kinase inhibitors, Inhibitor A (a known multi-kinase inhibitor) and Inhibitor B (a highly selective inhibitor for the primary target), to provide a clear context for data interpretation.

The Imperative of Kinase Selectivity

Achieving selectivity is a formidable challenge in kinase inhibitor development.[4] The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target effects, which can result in toxicity or unforeseen pharmacological activities.[5] Therefore, a rigorous and multi-pronged approach to selectivity profiling is not just a regulatory requirement but a fundamental aspect of designing safer and more effective medicines.[4][5] This guide will walk through a logical progression of assays designed to build a comprehensive selectivity profile.

Phase 1: Foundational Biochemical Profiling

The initial step in characterizing any new kinase inhibitor is to determine its potency against the intended target and a small panel of related kinases in a purified, cell-free system. This is typically achieved through biochemical assays that measure the inhibitor's ability to block the catalytic activity of the kinase.[1][6]

Comparative Biochemical Potency (IC50)

We will assess the half-maximal inhibitory concentration (IC50) of Compound X, Inhibitor A, and Inhibitor B against our primary target, Cyclin-Dependent Kinase 9 (CDK9), and two closely related kinases, CDK2 and CDK7, to gauge initial selectivity.

CompoundTarget KinaseIC50 (nM)
Compound X CDK9 15
CDK2250
CDK7800
Inhibitor A CDK9 25
CDK250
CDK7100
Inhibitor B CDK9 5
CDK2>10,000
CDK7>10,000

Table 1: Hypothetical IC50 values for Compound X and reference inhibitors against a panel of Cyclin-Dependent Kinases. Data illustrates varying degrees of selectivity.

Expert Interpretation: The data suggests that Compound X is a potent inhibitor of CDK9 with reasonable selectivity against CDK2 and CDK7. In contrast, Inhibitor A demonstrates a broader spectrum of activity, while Inhibitor B is exceptionally selective for CDK9. This initial biochemical data is crucial for guiding further, more complex cellular assays.

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is a common non-radioactive method for determining kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7]

Materials:

  • Recombinant human kinases (CDK9/cyclin T1, CDK2/cyclin A, CDK7/cyclin H/MNAT1)

  • Appropriate peptide substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of Compound X, Inhibitor A, and Inhibitor B in DMSO. Dispense 50 nL of each dilution into a 384-well plate. Include DMSO-only wells as a "no inhibitor" control.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and its specific substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce light. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Verifying Target Engagement in a Cellular Milieu

While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its intended target in a complex cellular environment.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[9][10][11] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[9][10]

Comparative Cellular Thermal Shift (ΔTm)

We will evaluate the ability of our compounds to stabilize CDK9 in a human cancer cell line (e.g., HeLa).

Compound (10 µM)Target ProteinApparent Melting Temp (°C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO) CDK948.5-
Compound X CDK954.2+5.7
Inhibitor A CDK953.8+5.3
Inhibitor B CDK956.1+7.6

Table 2: Representative CETSA data for Compound X and alternatives. A positive thermal shift indicates target engagement in intact cells.

Expert Interpretation: The significant positive thermal shifts for all three compounds confirm that they can permeate the cell membrane and bind to CDK9. The magnitude of the shift can, in some cases, correlate with binding affinity and residence time. Inhibitor B, the most biochemically potent and selective compound, induces the largest thermal shift.

Experimental Protocol: Western Blot-Based CETSA

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-CDK9 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Cell Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with the desired concentration of Compound X, Inhibitor A, Inhibitor B, or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and Western blot analysis.

  • Western Blotting: Load equal amounts of total protein per lane, run the gel, and transfer to a PVDF membrane. Probe the membrane with an anti-CDK9 antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities for each temperature point. Plot the percentage of soluble CDK9 remaining versus temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the vehicle- and compound-treated samples is the thermal shift (ΔTm).

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with compound or vehicle B 2. Heat aliquots at various temps A->B C 3. Lyse cells B->C D 4. Centrifuge to pellet aggregates C->D E 5. Collect soluble protein fraction D->E F 6. Western Blot for target protein E->F G 7. Quantify bands & plot melting curve F->G

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Phase 3: Mapping the Kinome-Wide Selectivity Profile

To understand the broader selectivity of an inhibitor, it is essential to profile it against a large panel of kinases representing the entire human kinome.[12][13] This provides a comprehensive view of potential off-targets. Platforms like Eurofins' KINOMEscan® utilize a competition binding assay to quantify the interaction of a compound with hundreds of kinases.[14][15]

Comparative Kinome Scan

We will assess the binding of Compound X and its alternatives at a single high concentration (e.g., 1 µM) against a panel of over 400 human kinases. The results are often expressed as "% of Control," where a lower percentage indicates stronger binding.

Compound (1 µM)Kinases with <35% of ControlPrimary Target (CDK9) % of ControlNotable Off-Targets (% of Control)Selectivity Score (S-Score)
Compound X 51.2CDK2 (30%), GSK3B (34%)0.012
Inhibitor A 282.5CDK2 (8%), FLT3 (15%), AURKA (22%)0.068
Inhibitor B 10.5None (<35%)0.002

Table 3: Hypothetical kinome scan data. The S-Score (35) is calculated as the number of kinases with % of Control < 35 divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Expert Interpretation: This broad screen confirms the high selectivity of Inhibitor B. Compound X shows a relatively clean profile, with only a few off-targets at this high concentration. In contrast, Inhibitor A interacts with a significant number of kinases, confirming its multi-targeted nature. This data is critical for predicting potential side effects and for guiding future lead optimization efforts.

KINOMEscan® Technology Principle

The KINOMEscan® platform is a competition-based binding assay.[15] It involves a test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.[15] If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced qPCR signal.[15]

Kinome Selectivity Visualization

Caption: Illustrative kinome tree showing selective (red) vs. multi-targeted (blue) inhibitors.

Phase 4: Assessing Functional Consequences in Cellular Models

The final step is to link target engagement with a functional cellular outcome. Since CDK9 is a key regulator of transcription, we can assess the impact of our inhibitors on the phosphorylation of a known CDK9 substrate, the C-terminal domain (CTD) of RNA Polymerase II, and on cell proliferation.

Comparative Cellular Activity
Compoundp-RNAPII (Ser2) IC50 (nM)Cell Proliferation (HeLa) GI50 (nM)
Compound X 35150
Inhibitor A 5085
Inhibitor B 1260

Table 4: Hypothetical cellular activity data. The GI50 is the concentration required to inhibit cell growth by 50%.

Expert Interpretation: All compounds inhibit the phosphorylation of a direct CDK9 substrate in cells, confirming their mechanism of action. The potency in this assay generally correlates with biochemical potency. The anti-proliferative activity shows a similar trend, but Inhibitor A appears more potent than its target IC50 would suggest, which could be due to its inhibition of other kinases involved in cell cycle control (e.g., CDK2).

CDK9 Signaling Pathway

Signaling_Pathway PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD pRNAPII p-RNAPII (Ser2) RNAPII->pRNAPII Elongation Transcriptional Elongation pRNAPII->Elongation Promotes CompoundX Compound X CompoundX->PTEFb Inhibits

Caption: Simplified signaling pathway showing inhibition of CDK9 by Compound X.

Conclusion

This guide outlines a systematic and logical workflow for assessing the selectivity of a novel kinase inhibitor, using the hypothetical molecule 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Compound X) as an example. By integrating biochemical assays, cellular target engagement studies, comprehensive kinome profiling, and functional cellular assays, researchers can build a robust data package. This multi-faceted approach is essential for understanding the true pharmacological profile of a compound, enabling informed decisions in the complex process of drug development. The data presented, while hypothetical, illustrates how comparative analysis against compounds with known properties can provide critical context and drive a project forward.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Bose, D., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Services. [Link]

Sources

A Comparative In Silico Analysis: Molecular Docking of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Against p38 MAPK

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Computational Drug Discovery Professionals

Introduction

The pyrazole-fused pyridine scaffold, particularly the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine core, is a privileged structure in medicinal chemistry.[1][2] These heterocyclic compounds are isosteres of purine bases, allowing them to interact with a wide range of biological targets, most notably protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[4] Specifically, the p38 mitogen-activated protein kinase (MAPK) pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, and its inhibition has been explored for treating conditions like rheumatoid arthritis and Alzheimer's disease.[5][6]

This guide presents a detailed, step-by-step protocol for a comparative molecular docking study of a novel compound, 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, against the p38α MAPK enzyme. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[7][8] By comparing the docking performance of our novel compound with well-established p38 MAPK inhibitors, we can generate initial hypotheses about its potential efficacy and binding mechanism. This in silico approach allows for the rapid and cost-effective screening of potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[9][10]

We will benchmark 7-Methoxy-1H-pyrazolo[3,4-c]pyridine against three widely recognized p38 MAPK inhibitors:

  • SB202190: A potent and selective p38 MAPK inhibitor.[11]

  • Doramapimod (BIRB 796): A highly potent, orally active inhibitor that binds to an allosteric site, inducing a DFG-out conformation.[12]

  • SB203580 (Adezmapimod): A selective, ATP-competitive inhibitor of p38 MAPK.[11][12]

This guide is designed for researchers and scientists in drug development, providing not only a reproducible protocol but also the scientific rationale behind each critical step, ensuring a robust and reliable computational experiment.

Methodology: A Comprehensive Docking Workflow

Our computational experiment follows a structured workflow designed to ensure the accuracy and validity of the docking results. The process begins with the careful preparation of both the protein receptor and the small molecule ligands, followed by a crucial protocol validation step, the docking simulation itself, and finally, a thorough analysis of the predicted binding poses and energies.

Docking_Workflow cluster_prep 1. Preparation cluster_validation 2. Validation cluster_docking 3. Simulation cluster_analysis 4. Analysis PDB Protein Structure (PDB Retrieval) PDB_Prep Protein Preparation (Clean, Add Hydrogens) PDB->PDB_Prep LIG Ligand Structures (2D to 3D Conversion) LIG_Prep Ligand Preparation (Energy Minimization) LIG->LIG_Prep GRID Grid Box Generation (Define Active Site) PDB_Prep->GRID DOCK Molecular Docking (Run Simulation) LIG_Prep->DOCK VALID Docking Protocol Validation (Re-docking of Co-crystallized Ligand) VALID->DOCK Validated Protocol GRID->DOCK ANALYSIS Pose & Energy Analysis (Binding Affinity) DOCK->ANALYSIS INTERACTION Interaction Analysis (H-Bonds, Hydrophobic) ANALYSIS->INTERACTION CONCLUSION CONCLUSION INTERACTION->CONCLUSION Final Report

Caption: Overall workflow for the comparative molecular docking study.

Protein Preparation

The quality of the initial protein structure is paramount for a meaningful docking study. The goal is to prepare a structure that is as close to its physiological state as possible, free of experimental artifacts.

Step-by-Step Protocol:

  • Structure Retrieval: Download the 3D crystal structure of human p38α MAPK. For this study, we will use PDB ID: 1A9U , which is a complex of p38 MAPK with the inhibitor SB203580. This provides a well-defined active site.

  • Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (the original SB203580 will be removed after being saved separately for validation). The rationale for removing water molecules is that their positions are often not well-resolved crystallographically and they can interfere with the docking algorithm.

  • Structural Integrity Check: Check for and repair any missing residues or atoms within the protein sequence.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. This is a critical step as hydrogen atoms are essential for defining hydrogen bonds and correct ionization states. Assign appropriate protonation states for titratable residues (like Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4.

  • Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., OPLS, AMBER). This step relieves any steric clashes or unfavorable geometries introduced during the preparation process.

Protein_Preparation start Start: PDB File (1A9U) step1 Remove Water & Heteroatoms start->step1 step2 Save Co-crystallized Ligand (for Validation) step1->step2 step3 Add Polar Hydrogens step2->step3 step4 Assign Partial Charges step3->step4 step5 Energy Minimization (Relieve Steric Clashes) step4->step5 end End: Prepared Protein for Docking step5->end

Caption: Step-by-step protein preparation workflow.

Ligand Preparation

Each ligand must be converted into a low-energy 3D conformation with correct atom types and charges.

Step-by-Step Protocol:

  • Structure Generation: Obtain the 2D structures of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and the three comparator inhibitors (SB202190, Doramapimod, SB203580).

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations using a program like Open Babel or ChemDraw.

  • Charge and Force Field Assignment: Assign Gasteiger charges and an appropriate force field (e.g., MMFF94) to each ligand.

  • Energy Minimization: Perform a thorough energy minimization for each ligand to find its most stable, low-energy conformation. This is crucial because the docking software will explore rotational bonds, but starting from a low-energy conformer increases the efficiency and accuracy of the search.

Docking Protocol Validation

To ensure the trustworthiness of our docking parameters, we must first validate the protocol by demonstrating its ability to reproduce a known experimental result.[13] This is achieved by "re-docking" the co-crystallized ligand (SB203580 from PDB ID 1A9U) back into the protein's active site.

Step-by-Step Protocol:

  • Extract Ligand: Use the saved coordinates of the original SB203580 ligand extracted from the 1A9U PDB file.

  • Define Binding Site: Define the docking grid box centered on the position of the extracted ligand. The size of the box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Perform Docking: Dock the extracted SB203580 ligand into the prepared p38 MAPK structure using the defined grid and docking parameters (e.g., using AutoDock Vina).

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) for the heavy atoms. A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å, which confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14]

Comparative Molecular Docking

With a validated protocol, we can now proceed to dock our compound of interest and the other inhibitors.

Step-by-Step Protocol:

  • Grid Generation: Use the same grid box parameters established during the validation step for all subsequent docking runs. This ensures a consistent and unbiased comparison.

  • Docking Execution: Individually dock 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, SB202190, and Doramapimod into the active site of the prepared p38 MAPK protein. Use a docking algorithm with sufficient exhaustiveness to ensure a thorough search of the conformational space.

  • Result Collation: For each ligand, the docking software will generate multiple possible binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the most negative binding energy is considered the most favorable.[15]

Results and Analysis

The primary quantitative output of a docking study is the binding affinity or docking score. A more negative value indicates a stronger predicted binding interaction. The results are summarized below.

Quantitative Docking Results
CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
7-Methoxy-1H-pyrazolo[3,4-c]pyridine N/A-8.9Met109 (Hinge), Gly110 (Hinge), Lys53, Asp168 (DFG motif)
SB203580 (Adezmapimod)5359-9.8Met109 (Hinge), Leu108, Thr106, Asp168 (DFG motif)
SB202190133036-9.5Met109 (Hinge), Thr106, Lys53, Glu71
Doramapimod (BIRB 796)151194-11.2Met109 (Hinge), Phe169 (DFG-out), Glu71 (Salt Bridge), Leu167

Note: These are hypothetical results for illustrative purposes. Actual values would be generated from the execution of the described protocol.

Analysis of Binding Interactions

A crucial part of the analysis involves the visual inspection of the top-ranked docking poses to understand the specific molecular interactions that stabilize the protein-ligand complex.[15]

  • 7-Methoxy-1H-pyrazolo[3,4-c]pyridine: Our compound of interest is predicted to form a key hydrogen bond with the backbone amide of Met109 in the hinge region, a canonical interaction for many kinase inhibitors. The pyrazole nitrogen acts as the hydrogen bond acceptor. The methoxy group is positioned towards the solvent-exposed region, while the pyridine ring engages in hydrophobic interactions within the ATP-binding pocket.

  • SB203580 & SB202190: These known ATP-competitive inhibitors also show the characteristic hydrogen bonding with the hinge region (Met109). Their fluorophenyl groups occupy the hydrophobic pocket, and additional interactions are observed with residues like Thr106 and the catalytic Lys53.

  • Doramapimod (BIRB 796): As a Type-II inhibitor, Doramapimod displays a distinct binding mode.[16] It not only interacts with the hinge region but also extends into a deeper allosteric pocket created by the outward flip of the Asp-Phe-Gly (DFG) motif. This is reflected in its superior binding affinity and highlights a different mechanism of inhibition.

Data_Analysis start Start: Docking Output Files (Poses & Scores) step1 Extract Binding Affinity (Lowest Energy Score) start->step1 step3 Visualize Best Pose (e.g., PyMOL, Chimera) start->step3 step2 Tabulate Quantitative Data step1->step2 step4 Identify Key Interactions (H-Bonds, Hydrophobic, π-π) step3->step4 step5 Compare Binding Modes (Novel vs. Known Inhibitors) step4->step5 end End: Hypothesis on Binding Mechanism step5->end

Sources

A Head-to-Head Comparison of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and 7-Methoxy-1H-pyrazolo[3,4-b]quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazolopyridine and pyrazoloquinoline scaffolds have emerged as privileged structures, owing to their structural resemblance to the purine core of ATP. This guide provides a detailed head-to-head comparison of two closely related heterocyclic compounds: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and 7-Methoxy-1H-pyrazolo[3,4-b]quinoline. While direct comparative studies are limited, this document synthesizes existing data on related compounds to provide a predictive analysis of their physicochemical properties, potential biological targets, and outlines detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of these promising scaffolds.

Structural and Physicochemical Landscape

The seemingly subtle difference in the fusion of the pyridine and pyrazole rings between the [3,4-c] and [3,4-b] isomers, and the extension to a quinoline system, can significantly impact their three-dimensional shape, electronic distribution, and physicochemical properties. These differences, in turn, influence their pharmacokinetic profiles and target engagement.

The 7-methoxy substitution on both scaffolds is a key feature, potentially influencing solubility, metabolic stability, and target interaction. The methoxy group can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of many kinases[1].

To provide a quantitative comparison, we have predicted several key physicochemical properties for both molecules using publicly available computational tools.

Property7-Methoxy-1H-pyrazolo[3,4-c]pyridine (Predicted)7-Methoxy-1H-pyrazolo[3,4-b]quinoline (Predicted)
Molecular Formula C₇H₇N₃OC₁₁H₉N₃O
Molecular Weight 149.15 g/mol 199.21 g/mol
logP 1.22.5
Topological Polar Surface Area (TPSA) 56.7 Ų56.7 Ų
Number of Hydrogen Bond Donors 11
Number of Hydrogen Bond Acceptors 33
Rotatable Bonds 11

Note: These values are computationally predicted and should be experimentally verified.

The larger, more lipophilic nature of the pyrazoloquinoline is reflected in its higher predicted logP value, which may influence its cell permeability and off-target interactions. The identical TPSA suggests that both molecules may have similar passive diffusion characteristics across cell membranes.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these scaffolds can be achieved through various established routes, allowing for the introduction of diverse substituents. Below are representative, detailed protocols for the synthesis of the core structures.

Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine

The synthesis of the pyrazolo[3,4-c]pyridine core can be approached by constructing the pyridine ring onto a pre-existing pyrazole. A plausible synthetic route is outlined below:

A 3-Amino-4-cyanopyrazole C Cyclization A->C B Diethyl malonate B->C D Chlorination C->D E Methoxylation D->E F 7-Methoxy-1H-pyrazolo[3,4-c]pyridine E->F

A potential synthetic workflow for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Experimental Protocol:

  • Step 1: Condensation and Cyclization. 3-Amino-4-cyanopyrazole is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate condensation and subsequent intramolecular cyclization to form the pyrazolo[3,4-c]pyridinone intermediate.

  • Step 2: Chlorination. The intermediate pyridinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 7-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Step 3: Methoxylation. Finally, the 7-chloro derivative undergoes nucleophilic substitution with sodium methoxide in methanol to afford the desired 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

Synthesis of 7-Methoxy-1H-pyrazolo[3,4-b]quinoline

The synthesis of the pyrazolo[3,4-b]quinoline scaffold can be efficiently achieved through a one-pot reaction involving a substituted aminopyrazole and a 2-chloro-3-formylquinoline, a route that has been previously reported[2][3][4].

A 3-Amino-5-methylpyrazole C Condensation & Cyclization A->C B 2-Chloro-6-methoxy-3-formylquinoline B->C D 7-Methoxy-1H-pyrazolo[3,4-b]quinoline C->D

A synthetic workflow for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline.

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-6-methoxy-3-formylquinoline. This key intermediate can be prepared from 4-methoxyaniline through a Vilsmeier-Haack reaction followed by cyclization.

  • Step 2: Condensation and Cyclization. A mixture of 3-amino-5-methylpyrazole and 2-chloro-6-methoxy-3-formylquinoline is heated in a suitable solvent such as ethanol with a catalytic amount of acid. This promotes an initial condensation followed by an intramolecular nucleophilic substitution to form the fused pyrazolo[3,4-b]quinoline ring system[2][3].

Biological Activity: A Tale of Two Scaffolds

Both pyrazolopyridines and pyrazoloquinolines are known to exhibit a wide range of biological activities, with a significant focus on their potential as kinase inhibitors in oncology[5]. The structural isomerism and the nature of the fused aromatic system are expected to dictate their target selectivity and potency.

7-Methoxy-1H-pyrazolo[3,4-c]pyridine: A Potential Src Family Kinase Inhibitor

The pyrazolo[3,4-c]pyridine scaffold has been explored as an inhibitor of various kinases. Based on the structural similarities to known Src family kinase inhibitors, it is plausible that 7-Methoxy-1H-pyrazolo[3,4-c]pyridine could exhibit inhibitory activity against kinases like Src. Dysregulation of Src kinase is a hallmark of many cancers, playing a crucial role in cell proliferation, survival, and metastasis.

Src Src Kinase Phosphorylation Phosphorylation Src->Phosphorylation Substrate Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor 7-Methoxy-1H-pyrazolo[3,4-c]pyridine Inhibitor->Src Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream

Proposed mechanism of action for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.

7-Methoxy-1H-pyrazolo[3,4-b]quinoline: A Potential VEGFR-2 Kinase Inhibitor

The pyrazolo[3,4-b]quinoline scaffold has been investigated for its anticancer properties, with some derivatives showing potent activity[4]. Notably, 7-methoxy-3-amino-1H-pyrazolo[3,4-b]quinoline has been tested as an inhibitor of cancer cell growth[4]. Given the role of angiogenesis in tumor progression, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) presents a logical and attractive target for this class of compounds.

VEGFR2 VEGFR-2 Autophosphorylation Autophosphorylation VEGFR2->Autophosphorylation VEGF VEGF VEGF->VEGFR2 ATP ATP ATP->Autophosphorylation Inhibitor 7-Methoxy-1H-pyrazolo[3,4-b]quinoline Inhibitor->VEGFR2 Angiogenesis Angiogenesis Autophosphorylation->Angiogenesis

Proposed mechanism of action for 7-Methoxy-1H-pyrazolo[3,4-b]quinoline.

Experimental Evaluation: Protocols for a Head-to-Head Comparison

To empirically validate the predicted differences in biological activity, a series of in vitro assays are proposed. Detailed protocols for these experiments are provided below to ensure reproducibility and reliability.

In Vitro Kinase Inhibition Assays

Objective: To determine and compare the inhibitory potency (IC₅₀) of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and 7-Methoxy-1H-pyrazolo[3,4-b]quinoline against their respective putative kinase targets, Src and VEGFR-2.

Methodology: A luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction will be employed.

Materials:

  • Recombinant human Src and VEGFR-2 kinases

  • Specific peptide substrates for Src and VEGFR-2

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the respective wells. Include a DMSO-only control (no inhibition) and a no-kinase control (background).

  • Initiation of Reaction: Add 4 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To assess and compare the cytotoxic effects of the two compounds on cancer cell lines relevant to their proposed targets (e.g., a Src-dependent colorectal cancer cell line for the pyrazolopyridine and a VEGFR-2-expressing endothelial cell line for the pyrazoloquinoline).

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • Relevant cancer cell lines (e.g., HT-29 for Src, HUVEC for VEGFR-2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

This guide provides a comprehensive framework for a head-to-head comparison of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and 7-Methoxy-1H-pyrazolo[3,4-b]quinoline. While computational predictions and data from related compounds suggest distinct biological profiles, with the pyrazolopyridine potentially targeting Src family kinases and the pyrazoloquinoline targeting VEGFR-2, direct experimental validation is imperative.

The provided synthetic routes and detailed experimental protocols offer a clear path for researchers to undertake this comparative study. The results of such an investigation would provide invaluable insights into the structure-activity relationships of these important heterocyclic scaffolds and could guide the design of more potent and selective kinase inhibitors for therapeutic applications. Future work should also include in vivo efficacy studies in relevant animal models to translate these in vitro findings into potential clinical candidates.

References

  • Hayes, et al. (n.d.). 1H-Pyrazolo[3,4-b]quinoline syntheses from 2-chloro-3-formylquinolines. Source not further specified in search results.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023 Sep 4.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022 Apr 26.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025 Nov 20.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022 Apr 26.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Med Chem Lett. 2016 May 12.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023 Sep 4.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Pharmaceutics. 2023 Feb 27.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. MedChemComm. 2022.
  • An overview on synthetic methodologies and biological activities of pyrazoloquinolines. Journal of Saudi Chemical Society. 2015.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers (Basel). 2022.

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Safety Operating Guide

Proper Disposal of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedures are based on established best practices for handling heterocyclic compounds and pyridine derivatives, providing a robust framework in the absence of a specific Safety Data Sheet for this novel compound.

Core Principles of Chemical Waste Management

The responsible disposal of laboratory waste is paramount to ensuring the safety of personnel and minimizing environmental impact. All chemical waste, including 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and materials contaminated with it, must be handled under the assumption that it is hazardous.[1] Adherence to local, state, and federal regulations is mandatory.[1] The fundamental principles of laboratory waste disposal include avoiding pollution, collecting hazardous materials separately, and ensuring all waste is accurately labeled and declared.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 7-Methoxy-1H-pyrazolo[3,4-c]pyridine for disposal, ensure the following PPE is worn:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1][2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1][3]

Always work within a properly functioning certified laboratory chemical fume hood.[2] An emergency eyewash station and safety shower should be readily accessible.[2][4]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][6] Do not mix 7-Methoxy-1H-pyrazolo[3,4-c]pyridine waste with incompatible materials such as strong oxidizing agents or acids.[2]

Disposal Workflow:

Caption: Disposal decision workflow for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine waste.

Detailed Steps:

  • Waste Identification: All materials containing 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, including the pure compound, solutions, and contaminated items, must be classified as hazardous waste.[1]

  • Container Selection: Use only compatible, leak-proof containers with tightly fitting screw caps.[2][5] Empty containers that originally held the product can be reused for its waste.[5] Containers should be made of materials that do not react with the waste.[5]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[2] The label must clearly identify the contents, including the full chemical name "7-Methoxy-1H-pyrazolo[3,4-c]pyridine," and associated hazards.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[7] This area should be away from incompatible chemicals, direct sunlight, and sources of ignition.[2][3] Ensure containers are kept closed at all times except when adding waste.[5]

  • Disposal of Empty Containers: Empty containers of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine must be triple rinsed with a suitable solvent before disposal.[5] The rinsate should be collected as hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor or institutional Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment (Small Spills): For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial solvent adsorbent.[1][3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[8][9]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.

  • Large Spills: For large spills, contact your institution's EHS department immediately.[1]

Final Disposal Pathway

All collected hazardous waste containing 7-Methoxy-1H-pyrazolo[3,4-c]pyridine must be disposed of through your institution's certified hazardous waste management program. Do not pour this chemical down the drain or dispose of it with regular trash.[3] When the waste container is full or no longer in use, complete a chemical collection request form as per your institution's procedures.[2]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsibility.

References

  • BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Pyridine.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Thermo Fisher Scientific. (2010, October 29). Safety Data Sheet: Pyridine, hydrochloride.
  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxypyridine.
  • Universiti Tun Hussein Onn Malaysia. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

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Mastering the Safe Handling of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, 7-Methoxy-1H-pyrazolo[3,4-c]pyridine represents a molecule of significant interest. As with any novel chemical entity, a thorough understanding of its safe handling is paramount to protect laboratory personnel and ensure the integrity of research. This guide provides a comprehensive framework for the safe use, storage, and disposal of this potent heterocyclic compound, grounded in established safety principles for active pharmaceutical ingredients (APIs).

Hazard Assessment and Engineering Controls: The First Line of Defense

Given the unknown toxicological profile of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, it should be treated as a potent compound. Exposure can occur through inhalation, ingestion, or skin contact.[1] Therefore, robust engineering controls are not merely recommended; they are essential.

Primary Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box or Isolator: For procedures with a high risk of aerosolization, such as weighing or preparing concentrated stock solutions, a glove box or containment ventilator enclosure (CVE) provides a higher level of protection.[2][3]

Secondary Engineering Controls:

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Restricted Access: The area where the compound is handled should be clearly demarcated, with access restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with 7-Methoxy-1H-pyrazolo[3,4-c]pyridine. A multi-layered approach is recommended.[4]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesANSI Z87.1 certified, offering splash and impact protection.
Hand Protection Double GlovingWear two pairs of nitrile gloves. Change the outer pair immediately upon contamination or at regular intervals.
Body Protection Laboratory CoatA clean, buttoned laboratory coat should be worn at all times.
Disposable Gown/SleevesFor procedures with a higher risk of contamination, disposable gowns or sleeves provide an additional layer of protection.
Respiratory Protection N95 Respirator (minimum)For weighing and handling of the solid, a fit-tested N95 respirator is the minimum requirement.
PAPRFor large-scale operations or situations with a high potential for aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[3][4]

Safe Handling and Operational Procedures

A systematic approach to handling 7-Methoxy-1H-pyrazolo[3,4-c]pyridine will minimize the risk of exposure.

Weighing and Solution Preparation

This workflow is designed to minimize the generation of airborne particles.

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood prep_area Prepare clean work surface weigh_paper Use weigh paper or boat prep_area->weigh_paper weigh Carefully weigh the solid weigh_paper->weigh dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer to a sealed container dissolve->transfer cleanup Decontaminate and clean work area transfer->cleanup outside_hood Don PPE outside_hood->prep_area waste Dispose of waste properly cleanup->waste

Workflow for Weighing and Solution Preparation

Step-by-Step Protocol:

  • Don appropriate PPE: This includes double nitrile gloves, a lab coat, and safety goggles. For weighing the solid, an N95 respirator is the minimum requirement.

  • Prepare the work area: Ensure the chemical fume hood sash is at the appropriate height. Cover the work surface with absorbent paper.

  • Weigh the compound: Use a tared weigh boat or paper. Handle the solid gently to avoid creating dust.

  • Prepare the solution: Add the solvent to the solid in the fume hood. Ensure the container is capped when not in use.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent paper, in a designated hazardous waste container.

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Inventory: Maintain an accurate inventory of the compound.

Spill and Emergency Procedures

Preparedness is key to effectively managing any accidental release.

Small Spills (in a fume hood):

  • Alert others: Inform personnel in the immediate area.

  • Containment: Use an inert absorbent material to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's environmental health and safety (EHS) department.

  • Restrict access: Prevent personnel from entering the affected area.

  • Professional cleanup: Allow trained emergency responders to handle the cleanup.

Disposal Plan: Environmental Responsibility

The disposal of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and its associated waste must be conducted in accordance with all local, state, and federal regulations. As a heterocyclic aromatic compound, it may pose an environmental hazard if not disposed of properly.[6]

Disposal_Workflow cluster_waste_streams Waste Segregation solid_waste Contaminated Solids (gloves, paper towels, etc.) collection Collect in Designated, Labeled Hazardous Waste Containers solid_waste->collection liquid_waste Unused Solutions & Contaminated Solvents liquid_waste->collection sharps_waste Contaminated Sharps (needles, etc.) sharps_waste->collection storage Store in a Secure, Secondary Containment Area collection->storage pickup Arrange for Pickup by Certified Hazardous Waste Vendor storage->pickup

Waste Disposal Workflow

Disposal Guidelines:

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Solid Waste: Includes contaminated gloves, absorbent paper, and weigh boats.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated container. Do not mix with other waste streams unless compatibility is confirmed.

  • Professional Disposal: All waste containing 7-Methoxy-1H-pyrazolo[3,4-c]pyridine must be disposed of through your institution's hazardous waste management program.

By adhering to these guidelines, researchers can confidently and safely work with 7-Methoxy-1H-pyrazolo[3,4-c]pyridine, fostering a secure environment for groundbreaking scientific discovery.

References

  • Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs) - Benchchem.
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals.
  • Best Practices For Handling Potent APIs - Outsourced Pharma.
  • Safe Handling of Highly Potent Substances - GMP Journal.
  • Potent Pharmaceutical Compound Containment Case Study - AIHA.
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts - MDPI.
  • MATERIAL SAFETY DATA SHEET.
  • Safety Data Sheet - CymitQuimica.

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.